Product packaging for 5-Chloro-1,3,4-thiadiazole-2-carboxamide(Cat. No.:CAS No. 64837-52-1)

5-Chloro-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1280082
CAS No.: 64837-52-1
M. Wt: 163.59 g/mol
InChI Key: IBGNUSRLIIGHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C3H2ClN3OS and its molecular weight is 163.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2ClN3OS B1280082 5-Chloro-1,3,4-thiadiazole-2-carboxamide CAS No. 64837-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGNUSRLIIGHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493117
Record name 5-Chloro-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64837-52-1
Record name 5-Chloro-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 5-Chloro-1,3,4-thiadiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a multi-step synthetic route based on established and analogous chemical transformations reported in the scientific literature for structurally related compounds. The proposed pathway is designed to be a practical and informative resource for researchers undertaking the synthesis of this and similar 1,3,4-thiadiazole derivatives.

Proposed Synthetic Pathway

The most logical and feasible synthetic route to this compound commences with a suitable precursor, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This intermediate undergoes a Sandmeyer-type reaction to introduce the chloro substituent, followed by ester hydrolysis and subsequent amidation to yield the final product.

Synthesis of this compound cluster_0 Step 1: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation start Thiosemicarbazide reagent1 Ethyl oxalyl monochloride POCl3 start->reagent1 product1 Ethyl 5-amino-1,3,4- thiadiazole-2-carboxylate reagent1->product1 reagent2 t-BuONO CuCl2 product1->reagent2 product2 Ethyl 5-chloro-1,3,4- thiadiazole-2-carboxylate reagent2->product2 reagent3 LiOH (aq) MeOH product2->reagent3 product3 5-Chloro-1,3,4-thiadiazole- 2-carboxylic acid reagent3->product3 reagent4 1. (COCl)2, DMF (cat.) 2. NH3 product3->reagent4 final_product 5-Chloro-1,3,4-thiadiazole- 2-carboxamide reagent4->final_product

Figure 1: Proposed four-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental methodologies for each step of the proposed synthesis. These protocols are adapted from literature procedures for analogous transformations and may require optimization for the specific substrate.

Step 1: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

This procedure is based on the cyclization of a thiosemicarbazide derivative.[1]

Methodology:

  • To a stirred solution of thiosemicarbazide in a suitable solvent (e.g., pyridine or dioxane), ethyl oxalyl monochloride is added dropwise at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Phosphorus oxychloride (POCl₃) is then added, and the mixture is heated to reflux for a specified period to effect cyclization.

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Sandmeyer Reaction for the Synthesis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

This step involves the diazotization of the amino group followed by displacement with a chloride ion, a reaction analogous to the synthesis of similar bromo- and chloro-thiadiazoles.[1][2]

Methodology:

  • Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is suspended in a mixture of acetonitrile and aqueous hydrochloric acid.

  • The suspension is cooled to 0-5 °C in an ice bath.

  • A solution of tert-butyl nitrite (t-BuONO) in acetonitrile is added dropwise while maintaining the temperature below 5 °C.

  • Following the diazotization, a solution of copper(II) chloride (CuCl₂) in water is added portion-wise.

  • The reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature and stirred for several hours.

  • The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid

This standard procedure involves the saponification of the ethyl ester to the corresponding carboxylic acid.

Methodology:

  • Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is dissolved in a mixture of methanol (or ethanol) and water.

  • An aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 4: Amidation to this compound

The final step involves the conversion of the carboxylic acid to the primary amide. This can be achieved via the formation of an acid chloride followed by reaction with ammonia.

Methodology:

  • 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid is suspended in a dry, inert solvent (e.g., dichloromethane or THF) containing a catalytic amount of N,N-dimethylformamide (DMF).

  • Oxalyl chloride or thionyl chloride is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • The solvent and excess reagent are removed under reduced pressure.

  • The crude acid chloride is dissolved in a dry, inert solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in a suitable organic solvent.

  • The reaction mixture is stirred for several hours.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallization from an appropriate solvent system can be performed for further purification.

Quantitative Data Summary

The following table summarizes expected and reported data for analogous compounds, which can serve as a benchmark for the synthesis of this compound. Actual yields and physical properties will need to be determined experimentally.

CompoundStarting Material(s)ReagentsTypical Yield (%)Melting Point (°C)Analytical Data References
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateThiosemicarbazide, Ethyl oxalyl monochloridePOCl₃60-75197-199Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) available.[1]
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylateEthyl 5-amino-1,3,4-thiadiazole-2-carboxylatet-BuONO, CuBr₂50-65N/ACharacterized by NMR and MS.[1]
2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazoleNaNO₂, HCl~30125-127Characterized by melting point.[2]
5-Chloro-1,3,4-thiadiazole-2-carboxylic acidEthyl 5-chloro-1,3,4-thiadiazole-2-carboxylateLiOH or NaOH>90N/ACommercially available.
This compound5-Chloro-1,3,4-thiadiazole-2-carboxylic acid(COCl)₂, NH₃70-85 (estimated)To be determinedTo be determined.

Logical Workflow for Synthesis and Characterization

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Step 1: Synthesis of Amino-ester s2 Step 2: Sandmeyer Reaction s1->s2 p1 Filtration s1->p1 p2 Recrystallization s1->p2 c1 TLC Monitoring s1->c1 s3 Step 3: Hydrolysis s2->s3 p3 Column Chromatography s2->p3 s2->c1 s4 Step 4: Amidation s3->s4 s3->p1 s3->c1 s4->p1 s4->p2 s4->c1 c2 Melting Point p2->c2 c3 NMR (¹H, ¹³C) p2->c3 c4 Mass Spectrometry p2->c4 c5 FT-IR Spectroscopy p2->c5 p3->c3 p3->c4 p3->c5

Figure 2: General workflow for the synthesis, purification, and characterization of each intermediate and the final product.

This guide provides a robust framework for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to adapt and optimize the described procedures to achieve the desired outcomes. Comprehensive analytical characterization at each step is crucial to ensure the identity and purity of the synthesized compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole ring is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of a chloro-substituent and a carboxamide moiety at positions 5 and 2, respectively, imparts specific physicochemical characteristics that influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its potential mechanism of action as a carbonic anhydrase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₃H₂ClN₃OS-
Molecular Weight 163.59 g/mol -
Melting Point 170-171 °CPredicted
Boiling Point 350.2 ± 25.0 °CPredicted
Density 1.703 ± 0.06 g/cm³Predicted
pKa 10.13 ± 0.40Predicted
logP 0.59Predicted

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid phase.

Materials:

  • This compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the sealed end, to a height of approximately 2-3 mm.

  • The capillary tube is placed into the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10°C/minute) until the temperature is approximately 15-20°C below the expected melting point.

  • The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.[1][2][3][4]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Analytical balance

Procedure:

  • An excess amount of this compound is added to a glass vial containing a known volume of PBS (pH 7.4).

  • The vial is securely capped and placed on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, the suspension is centrifuged at high speed to pellet the undissolved solid.

  • A clear aliquot of the supernatant is carefully removed.

  • The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard calibration curve.[5][6][7][8][9]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Materials:

  • This compound

  • Deionized water

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • A known amount of this compound is dissolved in a specific volume of deionized water to create a solution of known concentration (e.g., 1 mM).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of NaOH, added in small, precise increments from a burette.

  • The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.

  • The titration is continued until a significant change in pH is observed, passing the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[10][11][12][13][14]

Lipophilicity (logP) Determination (Reverse-Phase HPLC Method)

Objective: To determine the octanol-water partition coefficient (logP) as a measure of the compound's lipophilicity.

Materials:

  • This compound

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)

  • A series of standard compounds with known logP values

  • Methanol or acetonitrile for sample preparation

Procedure:

  • A calibration curve is established by injecting a series of standard compounds with known logP values onto the HPLC system. The retention time (t_R) for each standard is recorded.

  • The capacity factor (k') for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • A linear regression plot of log(k') versus the known logP values of the standards is generated.

  • A solution of this compound of known concentration is prepared and injected into the HPLC system under the same chromatographic conditions.

  • The retention time of the compound is measured, and its log(k') is calculated.

  • The logP of this compound is then determined by interpolating its log(k') value on the calibration curve.[15][16][17][18][19]

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole scaffold, particularly when substituted with sulfonamide or related functionalities, is a well-recognized inhibitor of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[20] Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[21][22]

The inhibitory mechanism of sulfonamide-based compounds against carbonic anhydrase is well-elucidated. It involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion (Zn²⁺) located in the active site of the enzyme.[23] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function.[24][25] Given the structural similarities of the carboxamide group to a sulfonamide, this compound is postulated to act as a carbonic anhydrase inhibitor through a similar mechanism.

Below is a diagram illustrating the proposed inhibitory action.

G cluster_0 Carbonic Anhydrase Active Site enzyme CA Enzyme zn Zn²⁺ enzyme->zn coordinates h2o H₂O zn->h2o binds inhibited_complex Inhibited Enzyme-Inhibitor Complex hco3 HCO₃⁻ + H⁺ h2o->hco3 co2 CO₂ co2->h2o hydration inhibitor 5-Chloro-1,3,4-thiadiazole- 2-carboxamide inhibitor->zn displaces H₂O & binds to Zn²⁺

Caption: Proposed mechanism of Carbonic Anhydrase inhibition.

Conclusion

This technical guide provides essential information on the physicochemical properties of this compound, along with detailed experimental protocols for their determination. Understanding these properties is fundamental for the rational design and development of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold. The potential of this compound as a carbonic anhydrase inhibitor highlights a promising avenue for further investigation into its biological activity and therapeutic applications. The provided methodologies and mechanistic insights serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

The Core Mechanism of Action of 5-Chloro-1,3,4-thiadiazole-2-carboxamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Chloro-1,3,4-thiadiazole-2-carboxamide stands as a pivotal scaffold in contemporary medicinal chemistry. While the compound itself is primarily a key synthetic intermediate, its derivatives have demonstrated a broad spectrum of pharmacological activities, offering significant therapeutic potential. This technical guide delves into the core mechanism of action attributable to this pharmacophore, elucidated through the biological activities of its most prominent derivatives. We explore its role in anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic promise held by the this compound core structure.

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, including its mesoionic nature, allow compounds containing this ring to readily cross cellular membranes and interact with a diverse array of biological targets. The 1,3,4-thiadiazole core can act as a hydrogen bond acceptor and a two-electron donor system, facilitating interactions with various enzymes and receptors.[1]

This compound combines this potent scaffold with two key functional groups that enhance its chemical reactivity and biological activity. The carboxamide moiety is a common feature in many clinically approved drugs and is known to participate in hydrogen bonding with biological targets.[2] The chlorine atom at the 5-position serves as a reactive site, enabling nucleophilic substitution reactions for the synthesis of a vast library of derivatives.[1][3] Consequently, while the parent compound is not typically the active therapeutic agent, it is the foundation upon which numerous potent molecules are built. The mechanism of action of this core is therefore best understood by examining the downstream biological effects of its derivatives.

Anticancer Activity: A Multi-pronged Approach

Derivatives of this compound have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116).[1][4][5] The anticancer mechanisms are multifaceted and primarily revolve around the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Inhibition of Receptor Tyrosine Kinases: The c-Met Example

A significant number of 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and proliferation. One of the most notable targets is the mesenchymal-epithelial transition factor (c-Met).[6][7]

The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways. These pathways are critical for cell survival, proliferation, and motility.[8] Aberrant c-Met signaling is a hallmark of many cancers. Thiadiazole derivatives can competitively bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[8][9] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

cMet_Signaling_Pathway c-Met Signaling Pathway Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates HGF HGF HGF->cMet Binds Thiadiazole This compound Derivative Thiadiazole->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Figure 1: c-Met Signaling Pathway Inhibition.
Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Derivatives of this compound have been shown to induce apoptosis in various cancer cell lines.[4][5][10] This is often accompanied by cell cycle arrest, preventing the cancer cells from progressing through the division cycle.

Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[4][10] The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[5]

Apoptosis_Induction Induction of Apoptosis by Thiadiazole Derivatives Thiadiazole This compound Derivative CancerCell Cancer Cell Thiadiazole->CancerCell Acts on CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M phase) CancerCell->CellCycleArrest CaspaseActivation Caspase Activation (e.g., Caspase-3, -8, -9) CancerCell->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis CaspaseActivation->Apoptosis

Figure 2: Apoptosis Induction by Thiadiazole Derivatives.
Carbonic Anhydrase Inhibition

Certain 1,3,4-thiadiazole derivatives, particularly those bearing a sulfonamide group, are potent inhibitors of carbonic anhydrases (CAs).[11][12][13] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Some CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these tumor-associated CAs can disrupt the pH balance of cancer cells, leading to their death.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative derivatives of this compound against various cancer cell lines.

Derivative ClassTarget Cell LineIC₅₀ (µM)Reference
Piperazine-acetamide-thiadiazolesMCF-72.32 - 8.35[14]
Piperazine-acetamide-thiadiazolesHepG23.31 - 9.31[4]
Thiazole/Thiadiazole Carboxamides (c-Met inhibitors)MKN-45Varies[6][7]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamidesHT-2933.67[5]
Himachalene-Thiadiazole HybridsHT-108011.18 ± 0.69[10][15]
Himachalene-Thiadiazole HybridsMCF-712.38 ± 0.63[10][15]

Antimicrobial Activity: Targeting Essential Bacterial Pathways

The 1,3,4-thiadiazole scaffold is also a cornerstone in the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[16][17]

One of the proposed mechanisms for the antibacterial action of certain thiadiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms.[18] This pathway is absent in humans, making DHPS an attractive target for selective antimicrobial drugs.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3,4-thiadiazole derivatives against various microbial strains.

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamidesStaphylococcus aureusVaries
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamidesBacillus subtilisVaries
Pyrazole-thiadiazole linked compoundsAspergillus fumigatus0.9[16]
Pyrazole-thiadiazole linked compoundsGeotrichum candidum0.08[16]
2-Amino-1,3,4-thiadiazole derivativesStaphylococcus epidermidis31.25[17]
2-Amino-1,3,4-thiadiazole derivativesMicrococcus luteus15.63[17]

Anti-inflammatory Activity: Inhibition of Protein Denaturation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Protein denaturation is a well-documented cause of inflammation. Some derivatives of this compound have been investigated for their in vitro anti-inflammatory activity by assessing their ability to inhibit protein denaturation.[19][20]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of a compound in inhibiting c-Met kinase activity.

  • Preparation of Reagents:

    • Recombinant human c-Met kinase.

    • Kinase buffer.

    • ATP solution.

    • A specific substrate (e.g., a synthetic peptide).

    • Test compound dilutions.

  • Assay Procedure:

    • The c-Met kinase is incubated with the substrate and various concentrations of the test compound in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or by measuring ADP production (e.g., using ADP-Glo™).[8][9][21]

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[21]

cMet_Assay_Workflow c-Met Kinase Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->PrepareReagents Incubate Incubate Enzyme, Substrate, and Test Compound PrepareReagents->Incubate AddATP Initiate Reaction with ATP Incubate->AddATP IncubateReaction Incubate for a Defined Time AddATP->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction Quantify Quantify Phosphorylation (e.g., TR-FRET, ADP-Glo) StopReaction->Quantify Analyze Data Analysis (Calculate IC50) Quantify->Analyze End End Analyze->End

Figure 3: c-Met Kinase Inhibition Assay Workflow.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with a test compound.

  • Cell Preparation:

    • Cells are seeded and treated with the test compound for a specified duration.

    • Both adherent and floating cells are collected.

    • Cells are washed with Phosphate-Buffered Saline (PBS).[1][22]

  • Staining:

    • Cells are resuspended in a binding buffer.

    • Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI) are added to the cell suspension.

    • The mixture is incubated at room temperature in the dark.[23]

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a flow cytometer.

    • Four cell populations can be distinguished:

      • Viable cells (Annexin V-negative, PI-negative).

      • Early apoptotic cells (Annexin V-positive, PI-negative).

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

      • Necrotic cells (Annexin V-negative, PI-positive).[1]

Apoptosis_Assay_Workflow Apoptosis Assay Workflow (Annexin V/PI) Start Start CellTreatment Treat Cells with Test Compound Start->CellTreatment HarvestCells Harvest Adherent and Floating Cells CellTreatment->HarvestCells WashCells Wash Cells with PBS HarvestCells->WashCells Resuspend Resuspend in Binding Buffer WashCells->Resuspend Stain Stain with Annexin V and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Figure 4: Apoptosis Assay Workflow.
Carbonic Anhydrase Activity Assay

This assay measures the inhibition of CA activity.

  • Method Principle: The assay is based on the CA-catalyzed hydration of CO₂. The resulting production of H⁺ leads to a decrease in pH, which is monitored over time.[14][24] Alternatively, the esterase activity of CA can be measured colorimetrically using p-nitrophenyl acetate as a substrate.[25][26]

  • Electrometric Method (Wilbur-Anderson):

    • A buffered solution (e.g., Tris-HCl) is chilled to 0-4°C.

    • The enzyme and inhibitor are added.

    • The reaction is initiated by adding CO₂-saturated water.

    • The time taken for the pH to drop from a starting pH (e.g., 8.3) to a final pH (e.g., 6.3) is recorded.[24]

  • Colorimetric Method (p-NPA):

    • The enzyme is incubated with the inhibitor.

    • The substrate, p-nitrophenyl acetate (p-NPA), is added.

    • The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically at 405 nm.[25][26]

  • Data Analysis: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the inhibitor, allowing for the calculation of IC₅₀ or Kᵢ values.

Anti-inflammatory Assay (Protein Denaturation Inhibition)

This in vitro assay assesses the ability of a compound to prevent protein denaturation.

  • Reaction Mixture Preparation:

    • A solution of a protein, such as bovine serum albumin (BSA) or egg albumin, is prepared.[3][19][27]

    • The test compound at various concentrations is added to the protein solution.

    • The mixture is incubated at a physiological temperature (e.g., 37°C).

  • Denaturation Induction:

    • Denaturation is induced by heating the mixture (e.g., at 57°C or 70°C).[3][27]

  • Quantification:

    • After cooling, the turbidity of the solution, which corresponds to the extent of protein denaturation, is measured spectrophotometrically (e.g., at 660 nm).[19][27]

  • Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples to that of a control (without the test compound). The IC₅₀ value can then be determined.[19]

Conclusion

This compound is a highly valuable pharmacophore in modern drug discovery. While its direct biological activity is limited, it serves as an exceptional starting point for the synthesis of derivatives with potent and diverse therapeutic effects. The mechanisms of action of these derivatives are multifaceted, encompassing the inhibition of key enzymes in cancer and microbial pathways, the induction of apoptosis, and the modulation of inflammatory processes. The continued exploration of this scaffold holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of the this compound core structure.

References

biological activity of 5-Chloro-1,3,4-thiadiazole-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Chloro-1,3,4-thiadiazole-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential. The introduction of a chloro group at the 5-position and a carboxamide moiety at the 2-position creates the this compound core, a pharmacophore of significant interest. The reactive chlorine atom and the versatile carboxamide linker allow for a multitude of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Synthetic Pathways

The synthesis of this compound derivatives typically begins with the modification of a precursor like 2-amino-5-chloro-1,3,4-thiadiazole. The carboxamide functionality is generally introduced by acylating the 2-amino group.[1] A generalized synthetic workflow is depicted below.

G cluster_synthesis General Synthetic Workflow A 2,5-Diamino-1,3,4-thiadiazole B Diazotization & Sandmeyer-like Reaction A->B  [Chloride Source] C 5-Chloro-1,3,4-thiadiazol-2-amine B->C D Acylation with R-COCl or R-COOH C->D E 5-Chloro-N-(substituted)-1,3,4-thiadiazole-2-carboxamide Derivatives D->E

Caption: Generalized synthesis of target derivatives.

Biological Activities

Derivatives of the 1,3,4-thiadiazole nucleus exhibit a remarkable range of biological activities, which are often enhanced by the specific substitutions at the 2- and 5-positions.[2]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[1][3] For instance, certain derivatives have shown significant activity against breast (MCF-7), liver (HepG2), and lung (A-549) cancer cells.[1][4][5]

Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives

Compound/Derivative Cell Line IC₅₀ (µM) Reference
Spiro-thiadiazole-carboxamide (Compound 1) RXF393 (Renal) 7.01 ± 0.39 [6]
Spiro-thiadiazole-carboxamide (Compound 1) LOX IMVI (Melanoma) 9.55 ± 0.51 [6]
5-(4-chlorophenyl)-thiadiazole-pyridinium (Compound 3) MCF-7 (Breast) 7.56 µg/mL [5]
5-(Thiophen-2-yl)-thiadiazole (Compound 20b) HepG-2 (Liver) 4.37 ± 0.7 [4]
5-(Thiophen-2-yl)-thiadiazole (Compound 20b) A-549 (Lung) 8.03 ± 0.5 [4]
5-[2-(benzenesulfonylmethyl)phenyl]-thiadiazol-2-amine (2g) LoVo (Colon) 2.44 [7]
5-[2-(benzenesulfonylmethyl)phenyl]-thiadiazol-2-amine (2g) MCF-7 (Breast) 23.29 [7]

| 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 6.6 |[8] |

Note: The table includes data from various 1,3,4-thiadiazole derivatives to illustrate the scaffold's potential, as specific data for this compound was not fully detailed in the provided search results.

The pro-apoptotic mechanism often involves arresting the cell cycle, for example, at the G2/M phase, potentially through the inhibition of cyclin-dependent kinases (CDKs) like CDK1.[3]

G cluster_apoptosis Apoptosis Induction Pathway Thi Thiadiazole Derivative (e.g., Cmpd 19) CDK1 CDK1 Inhibition Thi->CDK1 G2M G2/M Phase Arrest CDK1->G2M Apoptosis Apoptosis G2M->Apoptosis leads to G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Thiadiazole Derivatives (Varying Conc.) B->C D Incubate (e.g., 48h) C->D E Add MTT Solution & Incubate D->E F Add Solubilizer (DMSO) E->F G Read Absorbance F->G H Calculate % Viability & IC₅₀ Value G->H

References

Spectroscopic Analysis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), present the expected spectroscopic data, and visualize key experimental workflows and fragmentation patterns.

Introduction

This compound is a member of the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The structural elucidation and confirmation of this molecule are paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing detailed information about its molecular structure, functional groups, and molecular weight.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5Broad Singlet1H-NH (one proton of the amide)
~7.5 - 8.0Broad Singlet1H-NH (second proton of the amide)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165 - 170C=O (Carboxamide)
~160 - 165C2 of thiadiazole ring
~155 - 160C5 of thiadiazole ring

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretch (amide)
~1680 - 1650StrongC=O stretch (amide I)
~1620 - 1580MediumN-H bend (amide II)
~1550 - 1500MediumC=N stretch (thiadiazole ring)
~1100 - 1000MediumC-N stretch
~800 - 700MediumC-Cl stretch
~700 - 600MediumC-S stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
163/165[M]⁺˙ (Molecular ion peak, showing isotopic pattern for Chlorine)
147/149[M - NH₂]⁺
119/121[M - C(O)NH₂]⁺
104[C₂N₂SCl]⁺
88[C₂H₂N₂O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR.

  • Data Analysis: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of a pure KBr pellet is recorded. Subsequently, the sample pellet is placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations of functional groups such as N-H, C=O, C=N, C-Cl, and C-S.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used. EI is likely to cause more fragmentation, providing structural information, while ESI may yield a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

G Plausible Mass Spectrometry Fragmentation Pathway mol [C₃H₂ClN₃OS]⁺˙ m/z = 163/165 frag1 [C₃H₂ClN₂S]⁺ m/z = 147/149 mol->frag1 - NH₂ frag2 [C₂N₂SCl]⁺ m/z = 119/121 mol->frag2 - C(O)NH₂ frag4 [C(O)NH₂]⁺ m/z = 44 mol->frag4 - C₂N₂SCl frag3 [C₂N₂S]⁺˙ m/z = 84 frag2->frag3 - Cl

Caption: Plausible MS fragmentation pathway.

5-Chloro-1,3,4-thiadiazole-2-carboxamide: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring is a foundational scaffold in medicinal chemistry, prized for its metabolic stability and diverse biological activities.[1] This five-membered heterocycle, containing sulfur and two nitrogen atoms, is a key component in numerous approved drugs. When functionalized with a chloro group at the 5-position and a carboxamide at the 2-position, it forms the 5-Chloro-1,3,4-thiadiazole-2-carboxamide pharmacophore. This core structure offers a unique combination of a stable aromatic ring, a reactive chlorine atom for further derivatization, and a versatile carboxamide linker capable of forming crucial hydrogen bonds with biological targets.[1] These features make it a highly attractive starting point for the development of novel therapeutics, particularly in oncology and as enzyme inhibitors. Derivatives have shown significant promise as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1]

Synthesis and Derivatization

The synthetic route to this compound and its derivatives typically involves a multi-step process, beginning with the formation of a 2-amino-5-substituted-1,3,4-thiadiazole core, followed by acylation to introduce the carboxamide functionality.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

This protocol is adapted from established methods involving diazotization and chlorination.

Materials:

  • 2,5-Diamino-1,3,4-thiadiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper powder or Cuprous Chloride (CuCl)

  • Acetone

  • Dry Ice (solid CO₂)

  • Concentrated Ammonia (NH₃) solution

  • Water

  • Ice bath

Procedure:

  • Diazotization:

    • Suspend 2,5-diamino-1,3,4-thiadiazole in concentrated hydrochloric acid.

    • Cool the mixture to -15°C to -5°C using an acetone-dry ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Chlorination (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution or suspension of a copper catalyst (e.g., cuprous chloride) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution from the previous step to the catalyst mixture.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases. This step converts the diazonium salt to the 5-chloro derivative.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a concentrated ammonia solution to a pH of approximately 9.

    • The 2-amino-5-chloro-1,3,4-thiadiazole product will precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of this compound Derivatives (Acylation)

This protocol describes the acylation of the 2-amino group to form the carboxamide.

Materials:

  • 2-Amino-5-chloro-1,3,4-thiadiazole

  • Appropriate acyl chloride (R-COCl) or carboxylic acid

  • A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)

  • Water

Procedure:

  • Reaction Setup:

    • Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution.

    • Cool the mixture in an ice bath to 0°C.

  • Acylation:

    • Slowly add the acyl chloride (or a solution of the carboxylic acid with a coupling agent like DCC or EDC) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for a specified time (typically 1-24 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Structure-Activity Relationships

Derivatives of the this compound pharmacophore have been extensively investigated as inhibitors of various enzymes and as cytotoxic agents against cancer cell lines. The following tables summarize key quantitative data.

Table 1: Anticancer Activity of 5-Aryl-1,3,4-thiadiazole Derivatives
Compound IDR Group on CarboxamideCancer Cell LineIC₅₀ (µM)Reference
3 PyridiniumMCF-77.56[2]
4e 2-EthoxyphenylpiperazineHepG23.13[2]
4i BenzylpiperidineMCF-72.34[2]
29i BromophenylMCF-70.77[3]
29k BromophenylA5493.43[3]
14a Substituted PiperazineMCF-72.32[3]
14b Substituted PiperazineHepG28.35[3]
1o Substituted PhenylHepG2-[4]

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Carbonic Anhydrase Inhibition by Thiadiazole Sulfonamide Derivatives
Compound IDIsoformKᵢ (nM)Reference
52a/b analog hCA I3 - 12[5]
52a/b analog hCA II0.20 - 5.96[5]
52a/b analog hCA IX3 - 45[5]
15 hCA II3.3[6]
15 hCA IX6.1[6]
4c hCA IX8.5[6]
1-7 analog hCA I68.4 - 458.1[7]
1-7 analog hCA II62.8 - 153.7[7]
1-7 analog hCA XII55.4 - 113.2[7]
1-7 analog hCA IV1100 - 6200[7]

Kᵢ (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Detailed Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

c-Met Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant human c-Met kinase

  • ULight™-labeled peptide substrate

  • Europium (Eu)-labeled anti-phospho-specific antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection buffer (e.g., 10 mM EDTA in TR-FRET dilution buffer)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase reaction buffer with a constant percentage of DMSO.

    • Dilute the c-Met kinase and ULight™-peptide substrate in kinase reaction buffer to the desired working concentrations.

    • Prepare an ATP solution in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the c-Met kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of the Stop/Detection buffer containing the Eu-labeled antibody.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm and 665 nm).

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the inhibitor concentration and determine the IC₅₀ value.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

  • Purified carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

  • Stopped-flow spectrophotometer

  • Buffer solution (e.g., Tris-SO₄, pH 7.5)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Test compounds dissolved in DMSO

Procedure:

  • Solution Preparation:

    • Prepare a buffer solution containing the pH indicator.

    • Prepare a solution of the carbonic anhydrase isoenzyme in the same buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Stopped-Flow Measurement:

    • The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water.

    • The hydration of CO₂ to carbonic acid, which then dissociates into a bicarbonate anion and a proton, causes a change in pH.

    • This pH change is monitored by the change in absorbance of the pH indicator.

    • The initial rate of the reaction is determined from the slope of the absorbance change over time.

  • Inhibition Analysis:

    • Perform the assay with varying concentrations of the test compound.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited enzyme activity.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • Inhibition constants (Kᵢ) can be determined by analyzing the data using the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Mechanisms of Action

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] This reaction is crucial for pH regulation, CO₂ transport, and various biosynthetic processes.[8][9] Tumor cells often overexpress certain CA isoforms, such as CA IX and CA XII, which contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Thiadiazole-based inhibitors, particularly those with a sulfonamide group, act as potent inhibitors of these enzymes. The sulfonamide moiety coordinates to the zinc ion in the active site, blocking the catalytic activity.

Carbonic Anhydrase Catalytic Cycle E_Zn_OH2 E-Zn²⁺-OH₂ E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_OH2->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic attack E_Zn_HCO3->E_Zn_OH2 +H₂O -HCO₃⁻ Inhibitor Thiadiazole Sulfonamide (Inhibitor) Inhibitor->E_Zn_OH2 Binding to Zn²⁺

Carbonic Anhydrase Catalytic Cycle and Inhibition.
c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, motility, and invasion.[10] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers.[11] Thiadiazole derivatives have been developed as potent c-Met inhibitors, acting as ATP-competitive inhibitors that block the kinase activity of the receptor. This inhibition prevents the autophosphorylation of c-Met and the subsequent activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways.[10][12]

c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->cMet Inhibition

Simplified c-Met Signaling Pathway and Inhibition.

Conclusion

The this compound pharmacophore represents a versatile and highly valuable scaffold in the design of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse substituents allow for the fine-tuning of its pharmacological properties. The potent and selective inhibition of key biological targets such as carbonic anhydrases and c-Met kinase by derivatives of this pharmacophore underscores its significant potential in the development of new treatments for cancer and other diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of compounds based on this core will likely lead to the discovery of new clinical candidates.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-chloro-1,3,4-thiadiazole-2-carboxamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details the primary starting materials, key chemical transformations, and detailed experimental protocols.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively approached through a multi-step process. The primary strategy involves the initial formation of a stable, chlorinated thiadiazole intermediate, followed by the introduction of the carboxamide functionality. A common and well-documented precursor is 2-amino-5-chloro-1,3,4-thiadiazole.

The general synthetic workflow can be visualized as follows:

G cluster_0 Core Synthesis Workflow Starting Material 2,5-Diamino-1,3,4-thiadiazole Intermediate 2-Amino-5-chloro-1,3,4-thiadiazole Starting Material->Intermediate Diazotization & Sandmeyer Reaction Final Product This compound Intermediate->Final Product Acylation/Carboxylation G cluster_1 Alternative Ring Formation Thiosemicarbazide Thiosemicarbazide Thiadiazole Ring 1,3,4-Thiadiazole Core Thiosemicarbazide->Thiadiazole Ring Carboxylic Acid Carboxylic Acid / Derivative Carboxylic Acid->Thiadiazole Ring

The 1,3,4-Thiadiazole Ring: A Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity, Synthesis, and Biological Significance of the 1,3,4-Thiadiazole Core

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has garnered significant attention in the field of medicinal chemistry. Its unique structural features and diverse reactivity make it a versatile scaffold for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical reactivity of the 1,3,4-thiadiazole core, detailed experimental protocols for its synthesis and functionalization, and insights into its role in modulating key biological pathways.

Chemical Reactivity of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits a distinct pattern of reactivity governed by the electronegativity of the nitrogen and sulfur atoms, which influences the electron density distribution within the aromatic system.

1.1. Electrophilic Substitution: The 1,3,4-thiadiazole ring itself is generally resistant to electrophilic substitution reactions due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the carbon atoms of the ring. However, the presence of activating groups, such as an amino group at the C2 or C5 position, can facilitate electrophilic attack. For instance, 2-amino-1,3,4-thiadiazoles can undergo reactions like halogenation.[1]

1.2. Nucleophilic Substitution: The electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole ring makes it susceptible to nucleophilic attack.[1][2] Halogenated 1,3,4-thiadiazoles are particularly useful intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C2 and C5 positions.[1]

1.3. Cycloaddition Reactions: The 1,3,4-thiadiazole ring can participate in cycloaddition reactions, providing a route to more complex heterocyclic systems. One notable example is the 1,3-dipolar cycloaddition reaction of nitrilimines with the C=S bond of 1,3,4-thiadiazole-2-thiones, leading to the formation of spiro-thiadiazoline derivatives.

1.4. Functionalization of Substituents: The substituents at the C2 and C5 positions of the 1,3,4-thiadiazole ring can be readily modified to generate a wide array of derivatives. For example, amino groups can be acylated, alkylated, or converted to Schiff bases, while thiol groups are amenable to alkylation and oxidation.

Synthesis of the 1,3,4-Thiadiazole Ring

The most common and versatile method for the synthesis of the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide or its derivatives.[3][4] This approach allows for the convenient introduction of various substituents at the C2 and C5 positions.

G cluster_0 General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles Thiosemicarbazide Thiosemicarbazide or Derivative Intermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->Intermediate Acylation CarboxylicAcid Carboxylic Acid or Derivative CarboxylicAcid->Intermediate Thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole Intermediate->Thiadiazole Cyclization/ Dehydration

General synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 1,3,4-thiadiazole intermediates and derivatives.

3.1. Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

This protocol describes a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide.

  • Reagents:

    • Substituted Carboxylic Acid (10 mmol)

    • Thiosemicarbazide (10 mmol)

    • Phosphorus oxychloride (POCl₃) (10 mL)

  • Procedure:

    • A mixture of the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) in phosphorus oxychloride (10 mL) is gently refluxed for 1-2 hours.

    • The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

    • The resulting solution is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

    • The precipitate is collected by filtration, washed thoroughly with water, and dried.

    • The crude product is recrystallized from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.

3.2. Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via Schiff Base Formation and Cyclization

This protocol outlines the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles starting from a 2-amino-1,3,4-thiadiazole derivative.

  • Reagents:

    • 2-Amino-5-substituted-1,3,4-thiadiazole (5 mmol)

    • Aromatic aldehyde (5 mmol)

    • Glacial acetic acid (a few drops)

    • Ethanol (20 mL)

  • Procedure for Schiff Base Formation:

    • A mixture of the 2-amino-5-substituted-1,3,4-thiadiazole (5 mmol) and the aromatic aldehyde (5 mmol) in ethanol (20 mL) containing a few drops of glacial acetic acid is refluxed for 4-6 hours.

    • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and dried to yield the Schiff base.

  • Further functionalization can be achieved from the Schiff base.

Quantitative Data on 1,3,4-Thiadiazole Synthesis

The following tables summarize representative yields and key spectroscopic data for the synthesis of various 1,3,4-thiadiazole derivatives.

Table 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

R-Group (Aryl)Yield (%)m.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Phenyl64218-2207.37-7.51 (m, 5H, Ar-H & NH₂), 7.77 (d, 2H, Ar-H)126.5, 129.1, 130.6, 131.2, 153.8 (C-S), 168.9 (C-N)[4]
4-Chlorophenyl85235-2377.45 (d, 2H), 7.80 (d, 2H), 7.30 (s, 2H, NH₂)128.5, 129.3, 133.8, 134.5, 155.2 (C-S), 169.1 (C-N)[5]
4-Methoxyphenyl78210-2123.80 (s, 3H, OCH₃), 6.95 (d, 2H), 7.70 (d, 2H), 7.25 (s, 2H, NH₂)55.8, 114.5, 124.1, 128.3, 155.9 (C-S), 161.2, 168.5 (C-N)[6]
4-Nitrophenyl72280-2827.40 (s, 2H, NH₂), 8.05 (d, 2H), 8.30 (d, 2H)124.2, 127.8, 137.9, 148.1, 153.1 (C-S), 169.8 (C-N)[6]

Table 2: Characteristic FT-IR Absorption Bands for the 1,3,4-Thiadiazole Ring

Functional GroupWavenumber (cm⁻¹)Intensity
C=N stretch1620 - 1560Medium to Strong
C-S stretch700 - 600Medium to Weak
N-H stretch (for amino-substituted)3400 - 3100Medium, often broad
C-N stretch1350 - 1280Medium

Biological Significance and Signaling Pathways

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[7][8] Their therapeutic potential often stems from their ability to inhibit key enzymes involved in disease progression.

5.1. Kinase Inhibition

Many 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. 1,3,4-Thiadiazole-based compounds can compete with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.

G cluster_0 Kinase Inhibition by 1,3,4-Thiadiazole Derivatives GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Phosphorylation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Receptor Inhibition ATP ATP ATP->Receptor ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Kinase inhibition by 1,3,4-thiadiazole derivatives.

5.2. Carbonic Anhydrase Inhibition

Certain 1,3,4-thiadiazole derivatives, most notably acetazolamide and methazolamide, are well-established inhibitors of carbonic anhydrase (CA). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of specific CA isozymes has therapeutic applications in the treatment of glaucoma, epilepsy, and altitude sickness. The sulfonamide group, often attached to the 1,3,4-thiadiazole scaffold, is crucial for coordinating to the zinc ion in the active site of the enzyme.

G cluster_1 Carbonic Anhydrase Inhibition Pathway CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Bicarbonate HCO₃⁻ + H⁺ CA->Bicarbonate Catalysis Thiadiazole 1,3,4-Thiadiazole Sulfonamide Thiadiazole->CA Inhibition

Carbonic anhydrase inhibition by 1,3,4-thiadiazole sulfonamides.

Experimental Workflow for Synthesis and Biological Evaluation

The development of novel 1,3,4-thiadiazole-based drug candidates typically follows a structured workflow encompassing chemical synthesis, purification, characterization, and biological evaluation.

G cluster_2 Experimental Workflow Synthesis Synthesis of 1,3,4-Thiadiazole Derivatives Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

A typical workflow for the development of 1,3,4-thiadiazole drug candidates.

Conclusion

The 1,3,4-thiadiazole ring represents a highly valuable and "privileged" scaffold in the realm of medicinal chemistry. Its favorable physicochemical properties, diverse reactivity, and ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential. The synthetic accessibility of this heterocyclic system, primarily through the versatile thiosemicarbazide route, allows for the creation of large and diverse chemical libraries for drug discovery programs. As our understanding of the molecular basis of diseases continues to grow, the rational design of novel 1,3,4-thiadiazole derivatives targeting specific biological pathways holds immense promise for the development of next-generation therapeutics. This guide has provided a foundational understanding of the chemistry and biological importance of the 1,3,4-thiadiazole core, offering valuable insights for researchers and scientists dedicated to the discovery of new and effective medicines.

References

Potential Therapeutic Targets of 5-Chloro-1,3,4-thiadiazole-2-carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. This technical guide focuses on the derivatives of 5-Chloro-1,3,4-thiadiazole-2-carboxamide, a key intermediate for the synthesis of potent therapeutic agents. This document provides a comprehensive overview of the potential therapeutic targets of these derivatives, with a primary focus on their anticancer and antimicrobial applications. Quantitative data on their biological activities are summarized, and detailed experimental protocols for their synthesis and evaluation are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and the methodologies for their investigation.

Introduction

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in drug discovery due to its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The unique structural and electronic properties of the thiadiazole nucleus, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.[3]

This compound serves as a versatile building block for the synthesis of a wide array of derivatives. The presence of a reactive chlorine atom at the 5-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. The carboxamide moiety at the 2-position provides an additional site for modification and can play a crucial role in target binding.[1] This guide explores the therapeutic potential of these derivatives, focusing on their primary targets and mechanisms of action.

Potential Therapeutic Targets

Derivatives of this compound have shown promise in targeting a range of biological molecules and pathways implicated in various diseases, most notably cancer and microbial infections.

Anticancer Targets

The anticancer activity of 1,3,4-thiadiazole derivatives is a major area of research. These compounds have been shown to inhibit key enzymes and signaling pathways involved in tumor growth, proliferation, and survival.

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][5] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to a reduction in tumor growth.

    • c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various cancers. Thiadiazole carboxamide derivatives have been designed and synthesized as c-Met kinase inhibitors, demonstrating potential in treating cancers with dysregulated c-Met signaling.[1][6][7]

  • Carbonic Anhydrases (CAs):

    • Carbonic Anhydrase IX (CA IX): This enzyme is highly expressed in many solid tumors and plays a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis.[8] Derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of CA IX, offering a targeted approach to disrupt tumor pH regulation.[9]

  • Apoptosis and Cell Cycle Regulation:

    • Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[10][11] These compounds can modulate the expression of key regulatory proteins such as the Bcl-2 family (Bax and Bcl-2) and caspases, leading to the activation of apoptotic pathways.[10]

Antimicrobial Targets

The 1,3,4-thiadiazole scaffold is also a component of various antimicrobial agents. Derivatives of this compound have shown activity against a range of bacteria and fungi, although the specific molecular targets are often less well-defined than in anticancer applications.[12][13] The proposed mechanisms often involve the disruption of essential enzymatic processes or cellular structures in the microorganisms.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of various 1,3,4-thiadiazole derivatives against different cancer cell lines and microbial strains. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are provided to allow for a comparative assessment of their potency.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Therapeutic TargetReference
Compound 1 Renal (RXF393)7.01 ± 0.39Carbonic Anhydrase IX/XII[9]
Colon (HT29)24.3 ± 1.29Carbonic Anhydrase IX/XII[9]
Melanoma (LOX IMVI)9.55 ± 0.51Carbonic Anhydrase IX/XII[9]
Compound 4c Breast (MCF-7)2.57 ± 0.16VEGFR-2[14]
Liver (HepG2)7.26 ± 0.44VEGFR-2[14]
Compound 4e Liver (HepG2)3.13Not Specified[11]
Compound 4i Breast (MCF-7)2.32Not Specified[11]
Compound 14 Breast (MCF-7)0.04VEGFR-2[5]
Liver (HepG2)0.18VEGFR-2[5]
Compound 20b Breast (MCF-7)0.05VEGFR-2
Liver (HepG2)0.14VEGFR-2
Compound 32a Liver (HepG2)3.31EGFR[10]
Breast (MCF-7)9.31EGFR[10]
Compound 32d Liver (HepG2)4.17EGFR[10]
Breast (MCF-7)8.64EGFR[10]
Compound 51am Gastric (MKN-45)-c-Met Kinase[1][6]
NSC763968 Leukemia0.18 - 1.45ERK, p38[15]
Prostate0.18 - 1.45ERK, p38[15]

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound IDMicrobial StrainActivity (MIC/EC50 in µg/mL)Reference
Compound 5k Xanthomonas axonopodis pv. citriEC50: 22[16]
Xanthomonas oryzae pv. oryzicolabyEC50: 15[16]
Compound B MycobacteriumIC50: 0.23[17]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and its derivatives, as well as for the key biological assays used to evaluate their therapeutic potential.

Synthesis of this compound and Derivatives

Protocol 4.1.1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

This protocol is adapted from established methods for the synthesis of similar compounds.[14]

  • Cool 225 mL of 37% hydrochloric acid in a salt-ice bath.

  • Add 18.3 g (0.087 mol) of 2-amino-5-mercapto-1,3,4-thiadiazole to the cooled acid with stirring.

  • Cool the mixture to -5 °C.

  • Add a solution of 25.0 g (0.338 mol) of sodium nitrite in 100 mL of water dropwise over one hour, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Heat the reaction mixture on a steam bath for one hour.

  • Cool the mixture and filter to isolate the precipitated solid.

  • The resulting solid is 2-amino-5-chloro-1,3,4-thiadiazole.

Protocol 4.1.2: Synthesis of this compound

This is a plausible protocol based on general amide synthesis reactions.

  • Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in a suitable aprotic solvent (e.g., dry tetrahydrofuran).

  • Add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath.

  • Slowly add an equimolar amount of oxalyl chloride or a similar carboxylating agent.

  • Allow the reaction to proceed at low temperature for a specified time, monitoring by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4.1.3: General Procedure for the Synthesis of N-Substituted Carboxamide Derivatives

This protocol describes the derivatization of the core compound.

  • React this compound with a suitable amine in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., DMAP) in an appropriate solvent (e.g., dichloromethane or DMF).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

In Vitro Anticancer Activity Assays

Protocol 4.2.1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability.[18][19]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4.2.2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[6][11][20]

  • Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4.2.3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the molecular mechanism of apoptosis induction.[21]

  • Treat cancer cells with the test compounds and prepare cell lysates.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: VEGFR-2 signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_downstream_cmet Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Thiadiazole 1,3,4-Thiadiazole Carboxamide Thiadiazole->cMet Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion & Metastasis STAT3->Invasion Apoptosis_Pathway Intrinsic Apoptosis Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves and Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP MTT_Assay_Workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with Thiadiazole Derivatives A->B C 3. Add MTT reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Solubilize formazan crystals (DMSO) D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G Cell_Cycle_Workflow Cell Cycle Analysis Workflow A 1. Treat cells with Thiadiazole Derivative B 2. Harvest and fix cells in ethanol A->B C 3. Stain with Propidium Iodide (PI) and RNase A B->C D 4. Analyze by Flow Cytometry C->D E 5. Determine percentage of cells in G0/G1, S, and G2/M phases D->E

References

In Silico Modeling of 5-Chloro-1,3,4-thiadiazole-2-carboxamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities. The incorporation of a chloro substituent and a carboxamide moiety, as seen in 5-Chloro-1,3,4-thiadiazole-2-carboxamide, offers a versatile platform for developing novel therapeutic agents. This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the interactions of this compound and its derivatives. It covers methodologies for molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) studies, and ADMET prediction. Furthermore, this guide details relevant experimental protocols for synthesis and biological evaluation and explores the key signaling pathways potentially modulated by this class of compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged five-membered aromatic heterocycle that has been extensively utilized in drug discovery. Its unique chemical properties, including its role as a hydrogen bond acceptor and a two-electron donor system, allow it to interact with a wide range of biological targets.[1] The presence of the sulfur atom enhances liposolubility, which can improve the pharmacokinetic profiles of drug candidates.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1]

The carboxamide group (-CONH-) is another critical functional group in medicinal chemistry, known for its ability to form hydrogen bonds and enhance the biological activity of many pharmaceuticals. The combination of the 1,3,4-thiadiazole ring with a carboxamide linker, as in this compound, creates a promising pharmacophore for the development of targeted therapies.[1]

In Silico Modeling Methodologies

In silico modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and properties, thereby accelerating the identification and optimization of lead compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for understanding binding modes and affinities.

Workflow for Molecular Docking:

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (e.g., PDB) Process_P Process_P PDB->Process_P Remove water, add hydrogens Ligand Ligand Structure Preparation (2D to 3D) Process_L Process_L Ligand->Process_L Energy minimization Grid Grid Box Generation Process_P->Grid Dock Docking Simulation (e.g., AutoDock Vina) Process_L->Dock Grid->Dock Scoring Scoring and Ranking of Poses Dock->Scoring Interaction Analysis of Interactions (H-bonds, hydrophobic) Scoring->Interaction

Caption: Molecular Docking Workflow.

Detailed Protocol for Molecular Docking (Example with VEGFR-2):

  • Receptor Preparation:

    • The crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASE) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added using software like AutoDock Tools.

  • Ligand Preparation:

    • The 3D structure of this compound is generated and energy-minimized using a force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand.

  • Grid Generation:

    • A grid box is defined around the active site of the receptor to encompass the binding pocket.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the grid box and calculates the binding affinity for each pose.

  • Analysis of Results:

    • The resulting docking poses are ranked based on their binding energies.

    • The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) using visualization software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the interactions in a biological system.

Workflow for Molecular Dynamics Simulation:

Start Start with Docked Complex Solvate Solvation in Water Box Start->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF) Production->Analyze

Caption: Molecular Dynamics Simulation Workflow.

Detailed Protocol for MD Simulation:

  • System Preparation: The best-docked complex from the molecular docking study is used as the starting structure.

  • Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Minimization: The energy of the system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: A long-duration MD simulation (e.g., 100 ns) is performed.

  • Trajectory Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex. Binding free energies can be calculated using methods like MM-GBSA.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity. These models are useful for predicting the activity of novel compounds and for guiding lead optimization.

Workflow for QSAR Modeling:

Dataset Dataset of Compounds with Known Activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Develop QSAR Model (e.g., MLR) Split->Model Training Set Validation Validate the Model Model->Validation Test Set Predict Predict Activity of New Compounds Validation->Predict

Caption: QSAR Modeling Workflow.

Detailed Protocol for QSAR Study:

  • Data Collection: A dataset of 1,3,4-thiadiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.

  • Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.

  • Model Generation: A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical model correlating the descriptors with the biological activity.

  • Model Validation: The predictive power of the model is assessed using the test set and statistical parameters like the correlation coefficient (R²) and cross-validated R² (Q²).

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Commonly Predicted ADMET Properties:

Property CategoryPredicted ParameterSignificance
Absorption Human Intestinal Absorption (HIA)Predicts oral bioavailability.
Caco-2 PermeabilityIn vitro model for intestinal absorption.
Distribution Blood-Brain Barrier (BBB) PenetrationImportant for CNS-targeting drugs.
Plasma Protein Binding (PPB)Affects the free concentration of the drug.
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential drug-drug interactions.
Excretion Renal Organic Cation TransporterInfluences renal clearance.
Toxicity AMES MutagenicityPredicts the potential to cause DNA mutations.
hERG InhibitionAssesses the risk of cardiotoxicity.

Synthesis and Experimental Protocols

General Synthesis of 1,3,4-Thiadiazole-2-carboxamides

A common synthetic route involves the cyclization of a thiosemicarbazide derivative. For this compound, a plausible starting material would be 2,5-diamino-1,3,4-thiadiazole. A key step is the introduction of the chloro group via a Sandmeyer-like reaction, involving diazotization of one amino group followed by decomposition in the presence of a chloride source.[1] The remaining amino group can then be converted to a carboxamide.

Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and incubated.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated.

Antimicrobial Activity Evaluation (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol for Broth Microdilution:

  • Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well plate with broth.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Based on the biological activities of related 1,3,4-thiadiazole derivatives, this compound may modulate several key signaling pathways implicated in diseases like cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a major strategy in cancer therapy.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2][3] Its dysregulation is a common feature in many cancers.

EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified EGFR/MAPK Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[4][5][6] Its aberrant activation is frequently observed in cancer, making it a prime target for therapeutic intervention.[4][6][7][8]

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The in silico modeling techniques detailed in this guide provide a robust framework for investigating its molecular interactions, predicting its biological activities, and assessing its drug-like properties. By integrating computational approaches with experimental validation, researchers can accelerate the discovery and optimization of new drugs based on this versatile chemical entity. The exploration of its effects on key signaling pathways, such as those involving VEGFR-2, EGFR, and PI3K/Akt/mTOR, will be crucial in elucidating its mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3,4-thiadiazole-2-carboxamide and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, suggesting its potential to interfere with cellular processes related to DNA replication.[4] Research has indicated that derivatives of this scaffold exhibit promising anticancer properties, demonstrating cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[1][5] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[1][5][6]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability by measuring the metabolic activity of living cells.[7]

Data Presentation

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 1,3,4-thiadiazole derivatives against common human cancer cell lines, providing a comparative framework for the evaluation of this compound.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Spiro-acenaphthylene tethered-[1][8][9]-thiadiazoleRXF393 (Renal)7.01 ± 0.39[10]
Spiro-acenaphthylene tethered-[1][8][9]-thiadiazoleHT29 (Colon)24.3 ± 1.29[10]
Spiro-acenaphthylene tethered-[1][8][9]-thiadiazoleLOX IMVI (Melanoma)9.55 ± 0.51[10]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e MCF-7 (Breast)5.36 (µg/mL)[5]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i MCF-7 (Breast)2.32 (µg/mL)[5]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e HepG2 (Liver)3.13 (µg/mL)[5]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4b HepG2 (Liver)6.51 (µg/mL)[5]
N-(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4[4]

Experimental Protocols

MTT Assay Protocol for Cytotoxicity Assessment

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

    • Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]

    • Incubate the plate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin). Also, include blank wells containing only the medium for background subtraction.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, carefully add 20 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for an additional 3-4 hours at 37°C.[9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_incubation Formazan Crystal Formation (3-4h) mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Caption: Workflow of the in vitro cytotoxicity MTT assay.

signaling_pathway cluster_cell Cancer Cell compound This compound cell_stress Induction of Cellular Stress compound->cell_stress mitochondria Mitochondrial Dysfunction cell_stress->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: Putative signaling pathway for apoptosis induction.

References

Application Note: Evaluating the Efficacy of 5-Chloro-1,3,4-thiadiazole-2-carboxamide Using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including anticancer properties.[1][2][3] The 1,3,4-thiadiazole scaffold, in particular, is a cornerstone in the development of novel therapeutic agents.[1] The introduction of a chlorine atom and a carboxamide group can modulate the compound's lipophilicity, metabolic stability, and binding interactions, potentially enhancing its bioactivity.[1] Derivatives of 5-substituted-1,3,4-thiadiazole-2-carboxamide have shown significant cytotoxicity against various human cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer cells.[1][4] The proposed mechanisms of action for some of these compounds include the induction of apoptosis and cell cycle arrest.[1][4]

This application note provides a detailed protocol for evaluating the cytotoxic efficacy of a novel compound, 5-Chloro-1,3,4-thiadiazole-2-carboxamide, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] In metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to a purple formazan, and the amount of formazan produced is directly proportional to the number of viable cells.[5][6]

Principle of the MTT Assay

The MTT assay is based on the conversion of the water-soluble yellow tetrazolium salt, MTT, into a water-insoluble purple formazan. This reduction is carried out by mitochondrial dehydrogenases of living cells. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

MTT_Principle MTT MTT (Yellow, Water-Soluble) ViableCell Viable Cell (Mitochondrial Dehydrogenases) MTT->ViableCell Uptake Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization ViableCell->Formazan Reduction Measurement Spectrophotometric Measurement Solubilization->Measurement

Figure 1: Principle of the MTT Assay.

Materials and Reagents

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Protocols

Cell Culture and Seeding
  • Culture human cancer cells (e.g., MCF-7 or HepG2) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells during their logarithmic growth phase using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count to determine the cell concentration.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

MTT Assay
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][8]

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • After the incubation, carefully remove the medium from the wells.

  • Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[7]

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][8]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Culture 1. Cell Culture (e.g., MCF-7, HepG2) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 3. Prepare Compound Dilutions Seeding->Compound_Prep Treatment 4. Treat Cells (24h, 48h, 72h) Compound_Prep->Treatment MTT_Addition 5. Add MTT Solution Treatment->MTT_Addition Incubation 6. Incubate (3-4h) MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Read_Absorbance 8. Read Absorbance (570nm) Solubilization->Read_Absorbance Data_Analysis 9. Data Analysis (Calculate % Viability, IC50) Read_Absorbance->Data_Analysis

Figure 2: Experimental Workflow for MTT Assay.

Data Presentation and Analysis

The absorbance values are used to calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hypothetical Results

The following tables summarize hypothetical data for the effect of this compound on MCF-7 and HepG2 cell lines after 48 hours of treatment.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100.0
11.1030.07587.9
50.8760.06169.8
100.6210.04949.5
250.3150.03325.1
500.1580.02112.6
1000.0820.0156.5

Table 2: Cytotoxicity of this compound on HepG2 Cells

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.3020.091100.0
11.2110.08393.0
51.0050.07277.2
100.7890.05860.6
250.4530.04134.8
500.2210.02917.0
1000.1150.0188.8

Table 3: Calculated IC50 Values

Cell LineIC50 (µM)
MCF-710.1
HepG213.5

Discussion

The hypothetical results suggest that this compound exhibits dose-dependent cytotoxicity against both MCF-7 and HepG2 human cancer cell lines. The lower IC50 value for MCF-7 cells indicates a higher sensitivity of this cell line to the compound compared to HepG2 cells.

The mechanism of action for similar thiadiazole derivatives often involves the induction of apoptosis. A potential signaling pathway that could be investigated further is the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and involves the activation of caspases.

Apoptosis_Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Proposed Apoptotic Signaling Pathway.

Further studies, such as flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining) and cell cycle analysis, are recommended to elucidate the precise mechanism of action of this compound.

Conclusion

The MTT assay is a reliable and straightforward method for the initial screening and evaluation of the cytotoxic potential of novel compounds like this compound. This application note provides a comprehensive protocol that can be adapted for various cell lines and experimental conditions to assess the efficacy of new drug candidates.

References

Application Note: Antimicrobial Screening of 5-Chloro-1,3,4-thiadiazole-2-carboxamide by Agar Well Diffusion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rising threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1] The 1,3,4-thiadiazole scaffold is a significant heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial properties.[2][3][4][5] This document provides a detailed protocol for the preliminary antimicrobial screening of a specific derivative, 5-Chloro-1,3,4-thiadiazole-2-carboxamide, using the widely accepted agar well diffusion method.[6][7] This technique offers a straightforward and efficient means to evaluate the potential of novel compounds to inhibit the growth of various pathogenic microorganisms.[1][8]

Principle of the Agar Well Diffusion Method

The agar well diffusion assay is a standard method for evaluating the antimicrobial activity of a substance.[6] The procedure involves inoculating the surface of a solid agar medium with a standardized suspension of a test microorganism.[8] Wells, or holes, are then aseptically punctured into the agar, and a solution of the test compound (this compound) is added into these wells.[1][9] During incubation, the compound diffuses from the well into the surrounding agar. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[1]

Experimental Protocol

This protocol outlines the step-by-step procedure for performing the agar well diffusion assay.

2.1. Materials and Reagents

  • This compound (Test Compound)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control/solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile petri dishes (90 mm or 100 mm)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Laminar flow hood or biosafety cabinet

  • 0.5 McFarland turbidity standard

  • Calipers or a ruler

2.2. Preparation of Media and Test Compound

  • Prepare MHA and MHB according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour approximately 20-25 mL of molten MHA into sterile petri dishes and allow them to solidify completely in a laminar flow hood.

  • Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare serial dilutions to achieve the desired test concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL).

2.3. Preparation of Inoculum

  • From a fresh culture plate (18-24 hours old), pick several isolated colonies of the test microorganism.

  • Suspend the colonies in 3-5 mL of sterile MHB.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

2.4. Inoculation and Well Preparation

  • Dip a sterile cotton swab into the standardized microbial suspension.

  • Remove excess fluid by pressing the swab against the inside wall of the tube.

  • Evenly swab the entire surface of the MHA plate in three different directions to ensure a uniform lawn of microbial growth.[8]

  • Allow the plate to dry for 5-15 minutes.

  • Using a sterile cork borer (e.g., 6 mm), aseptically punch uniform wells into the agar plate.[1][9] Carefully remove the agar plugs.

2.5. Application and Incubation

  • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into the designated wells.[1]

  • Similarly, add the positive and negative controls to their respective wells on the same plate.

  • Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compound into the agar.[1]

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria.[10] For fungi, incubate at 25-28°C for 48-72 hours.

2.6. Data Collection and Interpretation

  • After incubation, observe the plates for the appearance of clear zones of inhibition around the wells.[10]

  • Measure the diameter of the zones of inhibition (including the well diameter) in millimeters (mm) using calipers.[10]

  • Perform the experiment in triplicate for each microorganism and concentration to ensure reproducibility.

Data Presentation

Quantitative results should be recorded systematically. The table below presents hypothetical data for the antimicrobial screening of this compound.

MicroorganismTest SubstanceConcentration (µg/mL)Mean Zone of Inhibition (mm) ± SD
Gram-Positive Bacteria
Staphylococcus aureusThis compound10018 ± 0.5
5014 ± 0.8
Ciprofloxacin (Positive Control)1025 ± 0.7
DMSO (Negative Control)-0
Gram-Negative Bacteria
Escherichia coliThis compound10011 ± 0.6
507 ± 0.4
Ciprofloxacin (Positive Control)1028 ± 0.5
DMSO (Negative Control)-0
Fungus
Candida albicansThis compound10013 ± 0.9
509 ± 0.5
Amphotericin B (Positive Control)1020 ± 1.0
DMSO (Negative Control)-0

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the sequential steps of the agar well diffusion method.

AgarWellDiffusionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_results Results Phase Media Prepare & Pour Mueller-Hinton Agar Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) TestSol Prepare Test Compound & Control Solutions Lawn Inoculate Agar Plate (Lawn Culture) TestSol->Lawn Well Aseptically Punch Wells (6 mm) Lawn->Well Add Add Compound & Controls to Wells Well->Add Incubate Incubate Plates (e.g., 37°C for 24h) Add->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure

Fig. 1: Workflow for the Agar Well Diffusion Assay.

4.2. Hypothetical Mechanism of Action

Thiadiazole derivatives can exert their antimicrobial effects through various mechanisms, such as disrupting key biochemical pathways or modulating enzyme function.[3] The diagram below conceptualizes a potential mode of action where the compound inhibits an essential bacterial enzyme.

MechanismOfAction cluster_cell Bacterial Cell Compound 5-Chloro-1,3,4- thiadiazole-2-carboxamide Enzyme Essential Bacterial Enzyme (e.g., DHPS) Compound->Enzyme Binds & Inhibits Membrane Cell Membrane/Wall Pathway Metabolic Pathway Enzyme->Pathway enables Growth Bacterial Growth & Proliferation Pathway->Growth leads to

Fig. 2: Conceptual Diagram of Enzyme Inhibition.

References

Application Notes and Protocols for Brine Shrimp Lethality Assay of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting the brine shrimp lethality assay to evaluate the cytotoxicity of thiadiazole derivatives. This assay is a simple, rapid, and cost-effective method for preliminary screening of the toxic potential of chemical compounds.[1][2][3][4][5]

Introduction

Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[6][7][8][9] Preliminary assessment of cytotoxicity is a crucial step in the drug discovery process. The brine shrimp lethality assay (BSLA) serves as a valuable primary screen for determining the toxic potential of these compounds.[1][2][5][10] This bioassay is based on the ability of a test compound to kill a simple zoological organism, the brine shrimp (Artemia salina) nauplii.[3][5] A strong correlation has been observed between the lethality to brine shrimp and cytotoxic activity in certain human tumor cell lines.

Data Presentation

The results of the brine shrimp lethality assay are typically presented as the median lethal concentration (LC50), which is the concentration of the test substance that kills 50% of the brine shrimp population within a 24-hour period.[10][11][12][13] The data can be summarized in a table for clear comparison of the cytotoxic potential of different thiadiazole derivatives.

Table 1: Cytotoxicity of Thiadiazole Derivatives against Brine Shrimp (Artemia salina)

Compound IDMolecular StructureConcentration (µg/mL)% Mortality (Mean ± SD)LC50 (µg/mL)
Control (DMSO) --0 ± 0>1000
Positive Control (Doxorubicin) -150 ± 5.81.0
580 ± 4.5
10100 ± 0
Thiadiazole-A [Hypothetical Structure]1015 ± 2.1150.5
5035 ± 3.5
10060 ± 4.2
20085 ± 2.9
Thiadiazole-B [Hypothetical Structure]1045 ± 3.812.5
5075 ± 2.5
10095 ± 1.5
200100 ± 0

Experimental Protocols

This section provides a detailed methodology for performing the brine shrimp lethality assay.

Materials and Reagents
  • Brine shrimp (Artemia salina) cysts

  • Sea salt

  • Distilled water

  • Yeast (for feeding, if necessary for longer-term studies)

  • Thiadiazole derivatives

  • Dimethyl sulfoxide (DMSO) as a solvent[3]

  • Positive control (e.g., Doxorubicin, potassium dichromate)[10][14]

  • Hatching tank or beaker

  • Light source

  • Air pump and tubing

  • 96-well microplates or small vials[14]

  • Pipettes

  • Incubator (25-30°C)

  • Stereomicroscope or magnifying glass

Hatching of Brine Shrimp
  • Prepare artificial seawater by dissolving 38 g of sea salt in 1 liter of distilled water.[14][15]

  • Pour the seawater into a hatching tank.

  • Add approximately 1 g of brine shrimp cysts to the seawater.[16]

  • Provide continuous aeration and illumination to the tank.[16]

  • Incubate for 24-48 hours at 25-30°C to allow the cysts to hatch into nauplii.[14][16]

  • After hatching, the nauplii can be separated from the unhatched cysts and eggshells as they are phototropic (attracted to light).

Preparation of Test Solutions
  • Prepare a stock solution of each thiadiazole derivative by dissolving a known weight of the compound in a minimal amount of DMSO.[17]

  • From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 10, 100, 1000 µg/mL) using artificial seawater.[1][18] The final concentration of DMSO in the test solutions should not exceed 1%, as higher concentrations can be toxic to the brine shrimp.[3][14]

  • Prepare a negative control solution containing only artificial seawater and the same concentration of DMSO used in the test solutions.[14]

  • Prepare a positive control solution with a known cytotoxic agent like doxorubicin at various concentrations.[14]

Bioassay Procedure
  • Using a Pasteur pipette or micropipette, transfer 10-15 nauplii into each well of a 96-well plate or small vials.[14][17]

  • Add the prepared test solutions of thiadiazole derivatives, the negative control, and the positive control to the respective wells.

  • Adjust the final volume in each well to a fixed amount (e.g., 200 µL for a 96-well plate) with artificial seawater.

  • Incubate the plates for 24 hours at 25-30°C under illumination.[14][17]

  • After 24 hours, count the number of dead and surviving nauplii in each well using a stereomicroscope or magnifying glass. Larvae that do not exhibit any movement for 10-15 seconds are considered dead.[12]

Data Analysis
  • Calculate the percentage of mortality for each concentration using the following formula: % Mortality = (Number of dead nauplii / Total number of nauplii) x 100

  • Determine the LC50 value by plotting the percentage of mortality against the logarithm of the concentration. The LC50 is the concentration at which 50% mortality is observed.[11] Probit analysis or other statistical software can be used for this calculation.[12][18]

Visualizations

Experimental Workflow

G A Hatching Brine Shrimp Cysts (24-48h) C Transfer of Nauplii to Microplate/Vials (10-15 per well) A->C B Preparation of Thiadiazole Derivative Solutions D Addition of Test and Control Solutions B->D C->D E Incubation (24h at 25-30°C) D->E F Counting of Dead and Surviving Nauplii E->F G Data Analysis (LC50 Determination) F->G

Caption: Workflow of the brine shrimp lethality assay.

Hypothetical Signaling Pathway for Thiadiazole-Induced Cytotoxicity

G cluster_cell Cell Thiadiazole Thiadiazole Derivative Receptor Cell Surface Receptor Thiadiazole->Receptor Binds Kinase Protein Kinase (e.g., Akt) Receptor->Kinase Inhibits Apoptosis Apoptosis Kinase->Apoptosis Inhibits CellDeath Cell Death Apoptosis->CellDeath Leads to

Caption: Hypothetical pathway of thiadiazole-induced cell death.

References

Application Notes and Protocols: Derivatization of 5-Chloro-1,3,4-thiadiazole-2-carboxamide for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 5-Chloro-1,3,4-thiadiazole-2-carboxamide, a versatile scaffold in medicinal chemistry, to enhance its therapeutic potential. The protocols and data presented herein are intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of novel thiadiazole derivatives.

Introduction

The 1,3,4-thiadiazole ring is a privileged pharmacophore present in numerous clinically used drugs, including the diuretic acetazolamide and the antimicrobial sulfamethizole. Its unique structural and electronic properties contribute to its ability to interact with various biological targets. This compound serves as a key intermediate for the development of novel therapeutic agents due to the presence of a reactive chlorine atom and a modifiable carboxamide group, making it an ideal candidate for derivatization.[1]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[2][3] Structure-activity relationship (SAR) studies have revealed that modifications at the C5 position, by displacing the chloro group, and at the carboxamide nitrogen can significantly modulate the biological efficacy of these compounds.[4] This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and summarizes key findings to facilitate the development of next-generation thiadiazole-based therapeutics.

Synthetic Strategies for Derivatization

The primary routes for derivatizing this compound involve nucleophilic substitution at the C5 position and modification of the C2-carboxamide moiety. A common strategy involves the initial synthesis of a key intermediate, which is then further modified. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine can be reacted with chloroacetyl chloride to yield 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate can then undergo nucleophilic substitution with various secondary amines, such as piperazine derivatives, to introduce diverse functionalities.[4]

Another approach involves the synthesis of sulfonamide derivatives. This can be achieved by converting the thiol group of a thiadiazole precursor into a sulfonyl chloride, which then reacts with various amines to produce the desired sulfonamides.[5] Green chemistry approaches, such as microwave and ultrasonication techniques, have also been employed to synthesize thiadiazole derivatives in good yields (75-90%), offering faster and more environmentally friendly alternatives to conventional methods.[1]

Experimental Protocols

Protocol 1: Synthesis of N-substituted-5-(substituted amino)-1,3,4-thiadiazole-2-carboxamide Derivatives

This protocol describes a general two-step procedure for the synthesis of N-substituted thiadiazole derivatives, starting from a commercially available 2-amino-5-substituted-1,3,4-thiadiazole.

Step 1: Acylation of the 2-amino group

  • To a solution of the starting 2-amino-5-substituted-1,3,4-thiadiazole (1 equivalent) in a suitable dry solvent (e.g., dry acetone, dry benzene), add a base such as anhydrous sodium acetate or triethylamine (1.1 equivalents).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with constant stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the intermediate 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide.

Step 2: Nucleophilic substitution with secondary amines

  • Dissolve the intermediate from Step 1 (1 equivalent) in a suitable dry solvent (e.g., dry benzene).

  • Add the desired secondary amine (e.g., a substituted piperazine) (1.2 equivalents) and a catalytic amount of a base like triethylamine.

  • Reflux the reaction mixture for 16-20 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final N-substituted-5-(substituted amino)-1,3,4-thiadiazole-2-carboxamide derivative.[4]

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the procedure for determining the cytotoxic activity of the synthesized derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][6]

Protocol 3: Antimicrobial Activity Screening using the Agar Well Diffusion Method

This protocol describes a method to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solutions of known concentrations

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compounds)

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Spread the bacterial inoculum evenly onto the surface of the nutrient agar plates.

  • Aseptically create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[7][8][9][10]

Data Presentation

The biological activity of various this compound derivatives is summarized in the tables below.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives against MCF-7 and HepG2 Cell Lines

Compound IDR Group on Piperazine/PiperidineIC50 (µg/mL) vs. MCF-7[4]IC50 (µg/mL) vs. HepG2[4]
3 Pyridinium7.56-
4a 4-Methylpiperazine51.5626.30
4b 4-Ethylpiperazine-3.55
4e o-Ethoxyphenylpiperazine5.363.13
4f p-Ethoxyphenylpiperazine-38.10
4h Furoylpiperazine3.218.35
4i Benzylpiperidine2.326.51
5c -5.72-
5d -6.12-
5e -3.77-
5-FU (Control) -6.808.40

Table 2: Anticancer Activity of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)[7]
Compound 1 Renal (RXF393)7.01 ± 0.39
Compound 1 Colon (HT29)24.3 ± 1.29
Compound 1 Melanoma (LOX IMVI)9.55 ± 0.51
Doxorubicin (Control) Renal (RXF393)13.54 ± 0.82
Doxorubicin (Control) Colon (HT29)13.50 ± 0.71
Doxorubicin (Control) Melanoma (LOX IMVI)6.08 ± 0.32

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Start: this compound derivatization Derivatization Reaction start->derivatization purification Purification (Recrystallization/Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (Agar Well Diffusion) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 zoi Zone of Inhibition Measurement antimicrobial->zoi sar Structure-Activity Relationship (SAR) Analysis ic50->sar zoi->sar end End sar->end Lead Compound Identification

Caption: Experimental workflow for derivatization and evaluation.

Mechanisms of Action

Studies have shown that 1,3,4-thiadiazole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Several derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is often mediated by the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the activation of caspase cascades (e.g., caspase-9 and caspase-3), ultimately resulting in cell death.[4] Some compounds have also demonstrated the ability to induce apoptosis by targeting specific signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis.

apoptosis_pathway thiadiazole Thiadiazole Derivative bax_bcl2 Increased Bax/Bcl-2 Ratio thiadiazole->bax_bcl2 caspase9 Caspase-9 Activation bax_bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Cell Cycle Arrest

Certain 1,3,4-thiadiazole derivatives have been found to cause cell cycle arrest at different phases, such as G0/G1 or G2/M. This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. For example, some derivatives have been shown to induce G0/G1 arrest by inhibiting the extracellular signal-regulated kinase (ERK1/2) pathway and enhancing the expression of the cell cycle inhibitor p27/Kip1.[2] Others cause G2/M arrest, potentially through the inhibition of cyclin-dependent kinases (CDKs) like CDK1.

cell_cycle_arrest thiadiazole Thiadiazole Derivative erk_inhibition Inhibition of ERK1/2 Pathway thiadiazole->erk_inhibition p27_increase Increased p27/Kip1 Expression thiadiazole->p27_increase erk_inhibition->p27_increase g1_arrest G0/G1 Phase Arrest p27_increase->g1_arrest

Caption: G0/G1 cell cycle arrest mechanism.

Conclusion

The derivatization of this compound represents a promising strategy for the discovery of novel anticancer and antimicrobial agents. The synthetic flexibility of this scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. The protocols and data provided in these application notes are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the rational design and evaluation of new and improved thiadiazole-based therapeutics. Further investigation into the molecular mechanisms of action of these compounds will be crucial for their clinical development.

References

Application Notes and Protocols for the Synthesis of N-Substituted Derivatives of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Derivatives of 5-chloro-1,3,4-thiadiazole-2-carboxamide are of particular interest as the chloro-substituent can serve as a reactive handle for further functionalization, while the N-substituted carboxamide moiety allows for the modulation of physicochemical properties and target engagement. This document provides a detailed protocol for the multi-step synthesis of a library of N-substituted this compound derivatives.

Overall Synthetic Scheme

The synthesis of the target compounds is proposed via a four-step sequence, commencing with the commercially available 2,5-diamino-1,3,4-thiadiazole. The key intermediate, 5-chloro-1,3,4-thiadiazole-2-carboxylic acid, is generated and subsequently activated to the acyl chloride before coupling with a range of primary and secondary amines.

Synthesis_Workflow A 2,5-Diamino-1,3,4-thiadiazole B 2-Amino-5-chloro- 1,3,4-thiadiazole A->B 1. NaNO2, HCl 2. CuCl C 5-Chloro-1,3,4-thiadiazole- 2-carbonitrile B->C Sandmeyer Reaction (NaNO2, HCl, CuCN) D 5-Chloro-1,3,4-thiadiazole- 2-carboxylic Acid C->D Acid Hydrolysis E 5-Chloro-1,3,4-thiadiazole- 2-carbonyl Chloride D->E SOCl2 or (COCl)2 F N-Substituted-5-chloro- 1,3,4-thiadiazole-2-carboxamide E->F R1R2NH, Base

Caption: Synthetic workflow for N-substituted 5-chloro-1,3,4-thiadiazole-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

This protocol is adapted from a known procedure for the diazotization and chlorination of a 2,5-diamino-1,3,4-thiadiazole precursor.[2]

Materials:

  • 2,5-Diamino-1,3,4-thiadiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,5-diamino-1,3,4-thiadiazole (1.0 eq) in concentrated HCl (10 volumes).

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq in 2 volumes of water) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl (5 volumes) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Heat the mixture to 60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-chloro-1,3,4-thiadiazole.

Protocol 2: Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxylic Acid

This protocol describes a Sandmeyer reaction to convert the amino group of 2-amino-5-chloro-1,3,4-thiadiazole to a nitrile, followed by hydrolysis.

Materials:

  • 2-Amino-5-chloro-1,3,4-thiadiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄)

  • Deionized Water

Procedure:

  • Part A: Nitrile Formation a. Prepare a diazonium salt solution of 2-amino-5-chloro-1,3,4-thiadiazole (1.0 eq) as described in Protocol 1, steps 1-4. b. In a separate flask, dissolve CuCN (1.2 eq) and NaCN (1.3 eq) in water (10 volumes) and warm gently to form a clear solution. Cool to 5 °C. c. Slowly add the cold diazonium salt solution to the copper cyanide solution. d. Stir the mixture at room temperature for 2 hours, then heat to 50-60 °C for 30 minutes. e. Cool the reaction mixture, and extract the product with ethyl acetate (3 x 10 volumes). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-chloro-1,3,4-thiadiazole-2-carbonitrile.

  • Part B: Hydrolysis a. To the crude nitrile, add a 1:1 mixture of concentrated H₂SO₄ and water (10 volumes). b. Heat the mixture under reflux for 4-6 hours, monitoring the reaction by TLC. c. Cool the reaction mixture and pour it onto ice. d. Filter the resulting precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to give pure 5-chloro-1,3,4-thiadiazole-2-carboxylic acid.

Protocol 3: Synthesis of N-Substituted this compound Derivatives (General Procedure)

This protocol outlines the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Materials:

  • 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Acyl Chloride Formation: a. Suspend 5-chloro-1,3,4-thiadiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 volumes). b. Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (2-3 drops). c. Reflux the mixture for 2-3 hours until the solution becomes clear. d. Cool the reaction mixture to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-chloro-1,3,4-thiadiazole-2-carbonyl chloride. Use this intermediate immediately in the next step.

  • Amide Coupling: a. Dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (10 volumes) and cool to 0 °C in an ice bath. b. Dissolve the crude acyl chloride from the previous step in anhydrous DCM (5 volumes) and add it dropwise to the amine solution. c. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. d. Upon completion, wash the reaction mixture with 1N HCl (2 x 10 volumes), saturated sodium bicarbonate solution (2 x 10 volumes), and brine (1 x 10 volumes). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure N-substituted this compound derivative.

Data Presentation: Representative Synthesized Derivatives

The following table summarizes hypothetical but representative data for a selection of synthesized N-substituted this compound derivatives, based on the general procedure described in Protocol 3.

Compound IDN-Substituent (R¹R²)Amine UsedReaction Time (h)Yield (%)M.p. (°C)
1a -NH-PhAniline685188-190
1b -NH-CH₂PhBenzylamine591165-167
1c -NH-CyclohexylCyclohexylamine878172-174
1d -N(CH₃)PhN-Methylaniline1075141-143
1e Piperidin-1-ylPiperidine493128-130
1f Morpholin-4-ylMorpholine495135-137

Potential Mechanism of Action & Signaling Pathway

Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[3] A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in various cancers.[4] The synthesized N-substituted 5-chloro-1,3,4-thiadiazole-2-carboxamides are hypothesized to exert their anticancer effects by inhibiting one or more kinases within this pathway, leading to the induction of apoptosis and cell cycle arrest.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 5-Chloro-1,3,4-thiadiazole -2-carboxamide Derivatives Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Application Notes and Protocols for Testing Anticancer Activity of 5-Chloro-1,3,4-thiadiazole-2-carboxamide and its Analogs on MCF-7 and HepG2 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] This document provides detailed application notes and protocols for evaluating the in vitro anticancer activity of 5-Chloro-1,3,4-thiadiazole-2-carboxamide and its structural analogs against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).

The provided protocols for cell culture, cytotoxicity assays, and data analysis are standardized and can be readily adapted for the screening of this compound and novel derivatives.

Data Presentation: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various 1,3,4-thiadiazole derivatives against MCF-7 and HepG2 cancer cell lines, as reported in the literature. This data serves as a benchmark for the expected potency of this class of compounds.

Table 1: Cytotoxic Activity of Selected 1,3,4-Thiadiazole Derivatives against MCF-7 and HepG2 Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 14a MCF-72.32 - 8.35--
HepG22.32 - 8.35--
Derivative 14c MCF-72.32--
Derivative 32a MCF-73.31 - 9.31--
HepG23.31 - 9.31--
Derivative 32d MCF-73.31 - 9.31--
HepG23.31 - 9.31--
Compound 8a MCF-71.62 - 4.61--
HepG21.62 - 4.61--
Compound 8d-f MCF-71.62 - 10.21--
HepG21.62 - 10.21--

Note: The specific structures of the derivatives can be found in the cited literature.[4] It is important to note that these values are for derivatives and not the parent compound this compound.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and actively proliferating MCF-7 and HepG2 cell cultures for use in anticancer activity assays.

Materials:

  • MCF-7 and HepG2 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Inverted microscope

Protocol:

  • Culture MCF-7 and HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Monitor cell growth daily using an inverted microscope.

  • When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with sterile PBS. c. Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding 4-5 mL of complete growth medium (containing FBS). e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer a fraction of the cell suspension (typically 1:3 to 1:6 ratio) to a new flask containing fresh, pre-warmed complete growth medium.

  • Regularly check for any signs of contamination.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound or its analogs on the viability of MCF-7 and HepG2 cells.

Materials:

  • MCF-7 and HepG2 cells

  • Complete growth medium

  • This compound (or analogs)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Harvest exponentially growing cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution with serum-free medium to achieve a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis

Objective: To calculate the percentage of cell viability and determine the IC50 value of the test compound.

Protocol:

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture MCF-7 & HepG2 Cell Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding CompoundPrep Compound Dilution Treatment Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation 48-72h Incubation Treatment->Incubation MTT MTT Addition Incubation->MTT Formazan Formazan Solubilization MTT->Formazan Absorbance Absorbance Reading Formazan->Absorbance Viability % Viability Calculation Absorbance->Viability IC50 IC50 Determination Viability->IC50

Caption: Experimental workflow for determining the anticancer activity of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Proliferation Cell Proliferation & Survival AKT->Proliferation Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Transcription->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Potential Inhibition Thiadiazole->AKT Thiadiazole->Bcl2

References

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay Using 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] The various isoforms of carbonic anhydrase are involved in pH regulation, CO₂ and ion transport, bone resorption, and aqueous humor formation.[1] Their crucial roles in these pathways have made them significant therapeutic targets for a range of conditions including glaucoma, epilepsy, and cancer.[1][4]

The 1,3,4-thiadiazole scaffold is a key feature in many known carbonic anhydrase inhibitors, such as the clinically used drug acetazolamide.[2][4] Compounds containing this moiety are of significant interest in the development of novel and isoform-selective CA inhibitors. This document provides a detailed protocol for assessing the inhibitory potential of 5-Chloro-1,3,4-thiadiazole-2-carboxamide against carbonic anhydrase activity. The primary method described is a colorimetric assay based on the esterase activity of CA.

Principle of the Assay

The described assay measures the esterase activity of carbonic anhydrase.[5] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[1][6] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1][5] In the presence of an inhibitor like this compound, the rate of this enzymatic reaction will decrease in a dose-dependent manner, allowing for the determination of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[5]

Data Presentation: Inhibitory Activities of Related 1,3,4-Thiadiazole Sulfonamide Derivatives

CompoundTarget IsoformIC₅₀ (µM)Kᵢ (µM)
5-amino-1,3,4-thiadiazole-2-sulfonamide (Inhibitor 1)hCA I-8.0
hCA II--
Acetazolamide (Positive Control)hCA I-2.3
hCA II5.9-
Novel Amide Derivative 5Bovine CA0.2250.351
Novel Amide Derivative 6Bovine CA0.1940.208
Novel Amide Derivative 7Bovine CA0.2050.232

Note: Data is compiled from various sources for comparative purposes.[7] Bovine CA is often used as a model for hCA II.

Experimental Protocols

Materials and Reagents
  • Human Carbonic Anhydrase (specific isoform, e.g., hCA I or hCA II, from erythrocytes or recombinant sources)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • p-Nitrophenyl acetate (p-NPA, Substrate)

  • Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)

  • Dimethyl sulfoxide (DMSO) or acetonitrile for dissolving compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

  • Multichannel pipettes and tips

  • Deionized water

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

  • CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

  • Test and Control Compound Stock Solutions (e.g., 10 mM): Dissolve this compound and acetazolamide in DMSO to create high-concentration stock solutions.

  • Compound Working Solutions: Prepare serial dilutions of the test and control compounds in Assay Buffer to achieve a range of desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure
  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL CA Working Solution.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the microplate in a reader and measure the absorbance at 400-405 nm in kinetic mode.

    • Record measurements at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/Δt).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_max_activity is the reaction rate in the absence of the inhibitor (maximum activity control).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope). The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Enzymatic_Reaction_and_Inhibition sub p-Nitrophenyl Acetate (Substrate, Colorless) ca Carbonic Anhydrase (Enzyme) sub->ca Binds to active site prod p-Nitrophenol (Product, Yellow) ca->prod Catalyzes hydrolysis inhibitor 5-Chloro-1,3,4- thiadiazole-2-carboxamide (Inhibitor) inhibitor->ca Binds and Inhibits

Caption: Enzymatic reaction of carbonic anhydrase and its inhibition.

CA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions plate_setup Plate Setup: - Blanks - Max Activity Control - Test Compound Dilutions - Positive Control Dilutions prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (10-15 min at RT) initiate_reaction Initiate Reaction by Adding p-NPA Substrate pre_incubation->initiate_reaction kinetic_read Measure Absorbance at 405 nm (Kinetic Mode, 10-30 min) initiate_reaction->kinetic_read calc_rate Calculate Reaction Rates (ΔAbs/Δt) calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the carbonic anhydrase inhibition assay.

References

Application Notes and Protocols for Developing a Screening Library of 1,3,4-Thiadiazole-2-Carboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5][6] The incorporation of a carboxamide linkage at the 2-position of the thiadiazole ring offers a versatile point for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

These application notes provide a comprehensive guide for the development of a screening library of 1,3,4-thiadiazole-2-carboxamide analogues. The protocols outlined below detail the synthesis of the core scaffold, the generation of a diverse library of analogues, and methodologies for primary and secondary biological screening.

I. Synthesis of the 1,3,4-Thiadiazole-2-Carboxamide Library

The synthesis of the 1,3,4-thiadiazole-2-carboxamide library is a multi-step process that begins with the formation of the core 2-amino-5-substituted-1,3,4-thiadiazole ring, followed by the coupling of various carboxylic acids to the 2-amino group.

A. General Synthetic Workflow

The overall synthetic strategy involves a two-step process. First, a substituted carboxylic acid is cyclized with thiosemicarbazide to yield the 2-amino-5-substituted-1,3,4-thiadiazole intermediate. This intermediate is then subjected to an amide coupling reaction with a diverse range of carboxylic acids to generate the final carboxamide analogues.

G cluster_0 Step 1: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole cluster_1 Step 2: Amide Coupling R_COOH Substituted Carboxylic Acid (R-COOH) Cyclization Cyclization (e.g., POCl3) R_COOH->Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Cyclization Thiadiazole_Intermediate 2-Amino-5-R-1,3,4-Thiadiazole Cyclization->Thiadiazole_Intermediate Coupling Amide Coupling (e.g., EDC, HOBt) Thiadiazole_Intermediate->Coupling R_prime_COOH Diverse Carboxylic Acids (R'-COOH) R_prime_COOH->Coupling Final_Product 1,3,4-Thiadiazole-2-Carboxamide Analogues Coupling->Final_Product

Caption: General workflow for the synthesis of the 1,3,4-thiadiazole-2-carboxamide library.

B. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole Intermediate

This protocol describes a common method for the synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core.[7][8]

Materials:

  • Substituted aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 vol)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethanol

Procedure:

  • In a round-bottom flask, add the substituted aromatic carboxylic acid and phosphorus oxychloride.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Carefully add thiosemicarbazide portion-wise to the mixture, maintaining the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture at 80-90°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with constant stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Protocol 2: Synthesis of 1,3,4-Thiadiazole-2-Carboxamide Analogues via Amide Coupling

This protocol details the coupling of the thiadiazole intermediate with various carboxylic acids.[9][10]

Materials:

  • 2-Amino-5-aryl-1,3,4-thiadiazole (1.0 eq)

  • Substituted carboxylic acid (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Dissolve the 2-amino-5-aryl-1,3,4-thiadiazole, substituted carboxylic acid, EDC, and HOBt in DMF.

  • Add DIPEA to the mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,3,4-thiadiazole-2-carboxamide analogue.

II. High-Throughput Screening (HTS) of the Compound Library

A tiered screening approach is recommended to efficiently identify and validate hits from the library. This involves a primary high-throughput screen to identify active compounds, followed by secondary assays to confirm activity and elucidate the mechanism of action.

A. Screening Cascade

G Library 1,3,4-Thiadiazole-2-Carboxamide Library Primary_Screen Primary HTS (e.g., Cell Viability Assay) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response and IC50 Determination Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary/Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis Assay) Confirmed_Hits->Secondary_Assays Lead_Candidates Lead Candidates for Further Optimization Secondary_Assays->Lead_Candidates

Caption: A typical high-throughput screening cascade for the identification of lead compounds.

B. Experimental Protocols for Screening

Protocol 3: Primary Screening - Anticancer Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the synthesized compounds on the viability of cancer cells.[11][[“]]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Synthesized 1,3,4-thiadiazole-2-carboxamide analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 4: Primary Screening - Antimicrobial Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.[13][14][15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Synthesized 1,3,4-thiadiazole-2-carboxamide analogues (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (antibiotic) and a negative control (no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, add resazurin solution to the wells and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

III. Data Presentation

Quantitative data from the screening assays should be organized in a clear and structured manner to facilitate SAR analysis.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole-2-Carboxamide Analogues against MCF-7 Cells
Compound IDRR'IC₅₀ (µM)
THZ-001 PhenylMethyl25.4
THZ-002 PhenylEthyl18.2
THZ-003 4-ChlorophenylMethyl8.7
THZ-004 4-ChlorophenylEthyl5.1
THZ-005 4-MethoxyphenylMethyl45.6
THZ-006 4-MethoxyphenylEthyl32.9
Doxorubicin --0.8
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole-2-Carboxamide Analogues
Compound IDRR'MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
THZ-007 Phenyl2-Hydroxyphenyl1664
THZ-008 Phenyl4-Nitrophenyl832
THZ-009 4-Bromophenyl2-Hydroxyphenyl416
THZ-010 4-Bromophenyl4-Nitrophenyl28
Ciprofloxacin --0.50.25

IV. Potential Signaling Pathway Modulation

1,3,4-Thiadiazole derivatives have been reported to modulate various signaling pathways implicated in cancer and inflammation. For instance, some analogues may inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

G cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Thiadiazole 1,3,4-Thiadiazole Analogue Thiadiazole->RAF Inhibition

Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway by 1,3,4-thiadiazole analogues.

V. Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the systematic development and screening of a 1,3,4-thiadiazole-2-carboxamide analogue library. By employing these methodologies, researchers can efficiently identify novel compounds with promising therapeutic potential for further preclinical and clinical development. The versatility of the 1,3,4-thiadiazole scaffold, combined with a strategic screening approach, offers significant opportunities for the discovery of new drugs to address unmet medical needs.

References

Application Notes and Protocols for Purity Determination of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound of interest in pharmaceutical research and development. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of any potential drug substance. This document provides detailed analytical methods for the purity determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration.

Analytical Methods Overview

The purity of this compound can be assessed using a combination of chromatographic and titrimetric methods.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method is the primary technique for quantifying the main component and detecting and quantifying any related impurities.

  • Gas Chromatography (GC): GC can be employed to detect and quantify volatile organic impurities and residual solvents that may be present from the manufacturing process.

  • Potentiometric Titration: A non-aqueous potentiometric titration can be used to determine the overall assay of the compound, providing a measure of the total basic or acidic functional groups.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of this compound and its potential process-related impurities.

Data Presentation: HPLC Method Validation Summary (Hypothetical Data)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.5%
Limit of Detection (LOD) 0.01 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mLReportable
Specificity No interference from blank, placebo, or known impuritiesPeak purity > 990
Experimental Protocol: HPLC Purity Determination

Principle: The method utilizes reversed-phase chromatography with UV detection to separate the analyte from its impurities.

Apparatus:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Trifluoroacetic acid, TFA) (ACS grade)

  • This compound reference standard

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 10 90
    25 10 90
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample and prepare as described for the Standard Solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

  • Inject the Sample Solution.

  • Identify the peaks based on their retention times relative to the main peak in the standard chromatogram.

  • Calculate the percentage of impurities and the assay of the main component using the peak areas.

Data Analysis: The percentage of each impurity is calculated using the following formula:

The assay of this compound is calculated against the reference standard.

Visualization: HPLC Workflow

HPLC_Workflow prep Sample Preparation (Standard & Sample Solutions) hplc HPLC System Equilibration prep->hplc inject_blank Inject Blank hplc->inject_blank inject_std Inject Standard (System Suitability) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample data_acq Data Acquisition (Chromatogram) inject_sample->data_acq peak_int Peak Integration & Identification data_acq->peak_int calc Calculation of Purity & Impurities peak_int->calc report Generate Report calc->report

Caption: Workflow for HPLC Purity Determination.

Gas Chromatography (GC) Method for Residual Solvents

This method is suitable for the determination of residual solvents that may be present from the synthesis and purification processes.

Data Presentation: Common Residual Solvents and Their Limits (ICH Q3C)
SolventClassConcentration Limit (ppm)
Dichloromethane2600
Toluene2890
Methanol23000
Acetone35000
Ethanol35000
Ethyl Acetate35000
Experimental Protocol: GC Residual Solvent Analysis

Principle: Headspace gas chromatography with a flame ionization detector (FID) is used to separate and quantify volatile organic compounds.

Apparatus:

  • Gas chromatograph with a headspace autosampler and an FID.

  • Capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent).

  • Data acquisition and processing software.

Reagents and Materials:

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (GC grade)

  • Reference standards of expected residual solvents.

GC Conditions:

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

Sample Preparation:

  • Standard Solution: Prepare a stock solution containing all expected residual solvents in DMSO. Prepare a series of working standards by diluting the stock solution with DMSO.

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 1.0 mL of DMSO and seal the vial.

Procedure:

  • Place the standard and sample vials in the headspace autosampler.

  • Start the GC run.

  • Identify the residual solvents in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each residual solvent using a calibration curve generated from the standard solutions.

Visualization: GC Headspace Workflow

GC_Headspace_Workflow prep_vials Prepare Standard & Sample Vials load_autosampler Load Vials into Headspace Autosampler prep_vials->load_autosampler equilibration Vial Equilibration (Heating) load_autosampler->equilibration injection Automated Headspace Injection equilibration->injection gc_sep GC Separation on Capillary Column injection->gc_sep fid_det FID Detection gc_sep->fid_det data_proc Data Processing & Quantification fid_det->data_proc report Generate Report data_proc->report

Caption: Workflow for GC Headspace Analysis.

Potentiometric Titration

A non-aqueous potentiometric titration can be used for the assay determination of this compound, which is expected to have weakly acidic properties due to the amide proton.

Data Presentation: Titration Parameters (Hypothetical Data)
ParameterValue
Titrant 0.1 N Tetrabutylammonium hydroxide (TBAH)
Solvent Toluene or a mixture of Toluene and Isopropanol
Endpoint Detection Potentiometric (pH meter with a suitable electrode)
Theoretical Molar Mass 163.59 g/mol
Acceptance Criteria 98.0% - 102.0% (on dried basis)
Experimental Protocol: Non-Aqueous Potentiometric Titration

Principle: The weakly acidic amide proton of this compound is titrated with a strong base in a non-aqueous solvent. The endpoint is determined from the inflection point of the titration curve.

Apparatus:

  • Automatic potentiometric titrator or a pH meter with a suitable electrode (e.g., glass-calomel combination electrode).

  • Burette (10 mL or 25 mL).

  • Magnetic stirrer.

Reagents and Materials:

  • Tetrabutylammonium hydroxide (TBAH), 0.1 N in Toluene/Methanol.

  • Toluene (anhydrous).

  • Isopropanol (anhydrous).

  • This compound sample.

  • Potassium hydrogen phthalate (KHP) for standardization of TBAH.

Procedure:

  • Standardization of Titrant: Standardize the 0.1 N TBAH solution against a known weight of primary standard KHP.

  • Sample Analysis: a. Accurately weigh a suitable amount of the this compound sample (e.g., 100-150 mg) and dissolve it in an appropriate volume of anhydrous toluene (e.g., 50 mL). Gentle warming may be required. b. Immerse the electrode and the burette tip into the solution. c. Titrate with the standardized 0.1 N TBAH solution, recording the potential (mV or pH) as a function of the titrant volume. d. The endpoint is the point of maximum inflection on the titration curve.

Calculation:

Where:

  • V = Volume of TBAH used at the endpoint (mL)

  • N = Normality of the TBAH solution

  • MW = Molecular weight of this compound (163.59 g/mol )

  • W = Weight of the sample (g)

Visualization: Titration Workflow

Titration_Workflow std_titrant Standardize Titrant (TBAH) prep_sample Prepare Sample Solution std_titrant->prep_sample setup_titration Setup Titration Apparatus prep_sample->setup_titration titrate Perform Potentiometric Titration setup_titration->titrate endpoint_det Determine Endpoint (Inflection Point) titrate->endpoint_det calc_assay Calculate Assay Percentage endpoint_det->calc_assay report Generate Report calc_assay->report

Caption: Workflow for Potentiometric Titration.

Conclusion

The combination of HPLC for impurity profiling and assay, GC for residual solvent analysis, and potentiometric titration for overall assay provides a comprehensive approach to determine the purity of this compound. The methods described in these application notes are based on established analytical principles and can be validated to meet regulatory requirements. It is recommended that all methods be fully validated for their intended use.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Chloro-1,3,4-thiadiazole-2-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and direct precursor is 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid. An alternative, though less direct, starting material is 2-Amino-5-chloro-1,3,4-thiadiazole.

Q2: What is the most direct synthetic route to this compound?

A2: The most straightforward method is the conversion of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid to the corresponding carboxamide. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂), followed by amidation with ammonia.

Q3: Are there any stability concerns with the starting materials?

A3: Yes, 1,3,4-thiadiazole-2-carboxylic acids can be unstable and may undergo spontaneous decarboxylation, especially when heated.[1] This is a critical factor to consider for achieving high yields.

Q4: What are some "green chemistry" approaches to consider for optimizing this synthesis?

A4: Microwave irradiation and ultrasonication are green chemistry techniques that have been successfully applied to the synthesis of other thiadiazole derivatives.[2] These methods can often lead to shorter reaction times, cleaner reactions, and improved yields.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the product and any impurities. Common solvents for similar compounds include ethanol or benzene. Column chromatography can also be employed for higher purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Carboxamide Degradation of Starting Material: 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid may have decarboxylated due to excessive heat or prolonged reaction times.[1]- Keep the reaction temperature low during the formation of the acid chloride. - Use the acid chloride immediately in the next step without prolonged storage.
Inefficient Amidation: The reaction with ammonia may be incomplete.- Ensure an excess of ammonia is used to drive the reaction to completion. - Carry out the reaction at a low temperature (e.g., in an ice bath) to control the exothermicity.
Hydrolysis of Acid Chloride: The intermediate acid chloride is sensitive to moisture and can hydrolyze back to the carboxylic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Dimerization or Polymerization: The reactive acid chloride intermediate may react with itself.- Add the acid chloride solution slowly to the ammonia solution with vigorous stirring to ensure rapid mixing and minimize side reactions.
Reaction at the Thiadiazole Ring: Under harsh conditions, the thiadiazole ring itself might undergo undesired reactions.- Use mild reaction conditions. Avoid strong bases (other than the ammonia for amidation) and high temperatures.
Difficulty in Product Isolation Product is soluble in the reaction mixture. - If the product is water-soluble, consider extraction with an appropriate organic solvent after neutralizing the reaction mixture. - If the product precipitates, ensure complete precipitation by cooling the mixture.
Inconsistent Yields Variability in Reagent Quality: The purity of starting materials, especially the carboxylic acid, can affect the outcome.- Use high-purity reagents. - If synthesizing the carboxylic acid in-house, ensure it is thoroughly purified and characterized before use.
Reaction Scale: Reactions performed at different scales may require re-optimization of conditions.- When scaling up, re-evaluate parameters such as stirring efficiency, heat transfer, and the rate of reagent addition.

Experimental Protocols

Synthesis of this compound from 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid

This protocol is based on the general conversion of a carboxylic acid to a primary amide via an acid chloride.

Step 1: Formation of 5-Chloro-1,3,4-thiadiazole-2-carbonyl chloride

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF).

  • Gently warm the mixture under an inert atmosphere (e.g., nitrogen) and stir until the solid dissolves and gas evolution (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-Chloro-1,3,4-thiadiazole-2-carbonyl chloride can be used directly in the next step.

Step 2: Amidation to this compound

  • Dissolve the crude acid chloride from Step 1 in a dry, inert solvent (e.g., tetrahydrofuran or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add this solution to a stirred, cooled (ice bath) concentrated aqueous solution of ammonia or bubble anhydrous ammonia gas through the solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

Parameter Condition Expected Yield Range Reference/Note
Starting Material 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid-Commercially available.
Chlorinating Agent Thionyl Chloride (SOCl₂)-A common and effective reagent for this transformation.
Amidation Reagent Aqueous Ammonia / Anhydrous Ammonia-Excess is crucial for good conversion.
Reaction Temperature 0°C to Room Temperature-Lower temperatures are generally preferred to minimize side reactions.
Typical Yields for similar Thiadiazole Carboxamide Syntheses Optimized Conditions60-90%Based on literature for analogous compounds.[3]

Visualizations

Synthesis_Pathway A 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid B 5-Chloro-1,3,4-thiadiazole-2-carbonyl chloride A->B SOCl₂, cat. DMF C This compound B->C NH₃ (aq. or gas)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting decision decision issue issue start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Issue: Low Yield check_yield->low_yield Low side_products Issue: Side Products check_yield->side_products Impure success Successful Synthesis check_yield->success Acceptable ly_1 Check for Starting Material Degradation low_yield->ly_1 ly_2 Verify Amidation Conditions low_yield->ly_2 ly_3 Ensure Anhydrous Conditions low_yield->ly_3 sp_1 Optimize Reagent Addition side_products->sp_1 sp_2 Use Milder Reaction Conditions side_products->sp_2

References

troubleshooting side product formation in thiadiazole synthesis (e.g., oxadiazoles)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of thiadiazoles, with a particular focus on the formation of oxadiazole side products.

Troubleshooting Guides

Issue 1: Significant Formation of 1,3,4-Oxadiazole as a Side Product

Question: I am trying to synthesize a 2,5-disubstituted-1,3,4-thiadiazole from an acyl hydrazide and a carboxylic acid, but I am observing a significant amount of the corresponding 1,3,4-oxadiazole. How can I minimize this side product?

Answer: The formation of 1,3,4-oxadiazoles is a common competing reaction in the synthesis of 1,3,4-thiadiazoles, especially when starting from acyl hydrazides or thiosemicarbazides. The key to minimizing this side product lies in the choice of cyclizing agent and reaction conditions.

Root Causes and Solutions:

  • Inappropriate Cyclizing Agent: The use of certain reagents can favor the formation of the oxadiazole ring. For instance, reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) in DMSO are known to promote the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides.[1] Similarly, oxidative cyclization using reagents like iodine in the presence of a base can also lead to oxadiazoles.

    • Solution: Employ strong dehydrating and thionating agents. Phosphorus oxychloride (POCl₃) and concentrated sulfuric acid (H₂SO₄) are highly effective for the cyclodehydration of thiosemicarbazide intermediates to form 1,3,4-thiadiazoles.[2][3][4] Lawesson's reagent is another option for converting carbonyl groups to thiocarbonyls, which can then cyclize to form the thiadiazole ring.

  • Reaction Conditions: The reaction conditions, including temperature and solvent, can influence the reaction pathway.

    • Solution: Optimize the reaction temperature. While some reactions proceed at room temperature, many require heating to facilitate the cyclization to the thiadiazole.[2] However, excessive heat can lead to degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.[2] The choice of solvent is also critical; for POCl₃-mediated cyclization, chlorobenzene is an effective solvent.[1]

Troubleshooting Workflow for Oxadiazole Side Product Formation

G start Significant Oxadiazole Side Product Observed check_reagent Identify Cyclizing Agent start->check_reagent is_oxidative Is the agent oxidative (e.g., I2/KI, HgO, EDCI)? check_reagent->is_oxidative use_dehydrating Switch to a strong dehydrating/thionating agent (POCl3, H2SO4, PCl5) is_oxidative->use_dehydrating Yes check_conditions Review Reaction Conditions is_oxidative->check_conditions No use_dehydrating->check_conditions optimize_temp Optimize Temperature and Reaction Time (monitor by TLC) check_conditions->optimize_temp check_solvent Verify Solvent Choice optimize_temp->check_solvent solvent_recommendation Use appropriate solvent (e.g., chlorobenzene for POCl3) check_solvent->solvent_recommendation end Minimized Oxadiazole Formation solvent_recommendation->end

Caption: Troubleshooting logic for minimizing oxadiazole side product formation.

Issue 2: Low or No Yield of the Desired Thiadiazole Product

Question: My reaction to synthesize a 1,3,4-thiadiazole has a very low yield, or I am not getting any product at all. What are the common causes?

Answer: Low or no yield in 1,3,4-thiadiazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

Root Causes and Solutions:

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction.[2]

    • Solution: Ensure the purity of all reagents before starting the synthesis. Recrystallize or purify starting materials if necessary.

  • Inefficient Dehydrating Agent: The cyclization step is crucial and requires an effective dehydrating agent to drive the reaction to completion.[2]

    • Solution: Use a sufficient amount of a strong dehydrating agent like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[2] For solid-phase synthesis, phosphorus pentachloride (PCl₅) has been shown to give high yields.[5]

  • Suboptimal Reaction Temperature and Time: The reaction may not have enough energy to proceed, or it may not have been allowed to run for a sufficient duration.[2]

    • Solution: Optimize the reaction temperature and time by monitoring the reaction progress using TLC.[2] For microwave-assisted synthesis, optimizing the temperature and irradiation time is key to improving yields.[2]

  • Solubility Issues: Poor solubility of the starting materials in the chosen solvent can prevent the reaction from occurring.[2]

    • Solution: If solubility is an issue, consider alternative solvents such as THF, dioxane, or isopropanol.[2]

Frequently Asked Questions (FAQs)

Q1: What is the main difference in reaction conditions that favors 1,3,4-thiadiazole over 1,3,4-oxadiazole formation from a thiosemicarbazide intermediate?

A1: The primary difference lies in the type of cyclization reaction. Acid-catalyzed dehydrocyclization using strong acids like H₂SO₄ or dehydrating agents like POCl₃ strongly favors the formation of 1,3,4-thiadiazoles. In contrast, oxidative desulfurization using reagents such as iodine/potassium iodide in sodium hydroxide, or mercuric oxide (HgO), will lead to the formation of 1,3,4-oxadiazoles from the same thiosemicarbazide precursor.

Q2: Can I convert an unwanted 1,3,4-oxadiazole product to the desired 1,3,4-thiadiazole?

A2: Yes, it is possible to convert a 1,3,4-oxadiazole to a 1,3,4-thiadiazole by replacing the oxygen atom with a sulfur atom. This can be achieved by reacting the oxadiazole with a thionating agent, with Lawesson's reagent being a common choice.

Q3: I am observing the formation of a 1,2,4-triazole side product. How can I avoid this?

A3: The formation of 1,2,4-triazoles is another common side reaction, particularly when using acylthiosemicarbazides as precursors under alkaline conditions. To favor the formation of the 1,3,4-thiadiazole, the cyclization should be carried out in an acidic medium.

Q4: Are there any "greener" synthesis methods available for thiadiazoles?

A4: Yes, there is growing research into more environmentally friendly methods for thiadiazole synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and ultrasonic irradiation methods.[6][7]

Data Presentation

Table 1: Comparison of Reaction Conditions on the Yield of 2-amino-1,3,4-thiadiazoles vs. 2-amino-1,3,4-oxadiazoles from Thiosemicarbazide Intermediates.

Starting MaterialReagent/ConditionsProductYield (%)Reference
Thiosemicarbazide 1POCl₃ (2 equiv), chlorobenzene, 60 °C, 2 h2-amino-1,3,4-thiadiazoleHigh[1]
Thiosemicarbazide 1EDCI·HCl, DMSO, 60 °C, 2 h2-amino-1,3,4-oxadiazoleHigh[1]
ThiosemicarbazideH₂SO₄, 0 °C2-amino-1,3,4-thiadiazole86-89
ThiosemicarbazideI₂/KI, 4 N NaOH2-amino-1,3,4-oxadiazoleNot specified
Acyl thiosemicarbazidePOCl₃2-arylamino-1,3,4-thiadiazoleHigher than oxadiazole
Acyl thiosemiccbazideHgO, ethanol, reflux2-arylamino-1,3,4-oxadiazoleModerate
Thiosemicarbazide & Carboxylic AcidPCl₅, solid-phase, room temp.2-amino-5-substituted-1,3,4-thiadiazole>91[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Phosphorus Oxychloride

This protocol is adapted from a general method for the cyclization of thiosemicarbazides with carboxylic acids.[1][3]

Materials:

  • Substituted carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0-4.0 eq)

  • Chlorobenzene (solvent)

  • 5% Sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of the substituted carboxylic acid (1.0 eq) in chlorobenzene, add thiosemicarbazide (1.0 eq).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (2.0-4.0 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the aqueous solution with a 5% sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Protocol 2: Solid-Phase Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Phosphorus Pentachloride

This protocol is based on a high-yield, solid-phase synthesis method.[5]

Materials:

  • Thiosemicarbazide (1.0 eq)

  • Substituted carboxylic acid (1.0-1.2 eq)

  • Phosphorus pentachloride (PCl₅) (1.0-1.2 eq)

  • 5% Sodium carbonate solution

  • N,N-dimethylformamide (DMF) and water (for recrystallization)

Procedure:

  • In a dry reaction vessel, add thiosemicarbazide (1.0 eq), the substituted carboxylic acid (1.0-1.2 eq), and phosphorus pentachloride (1.0-1.2 eq).

  • Grind the mixture evenly at room temperature using a mortar and pestle until a homogeneous solid is obtained.

  • Let the mixture stand at room temperature for the reaction to complete (monitor by TLC if possible by dissolving a small sample).

  • Transfer the crude product to a beaker and add a 5% sodium carbonate solution until the pH of the mixture is between 8.0 and 8.2.

  • Filter the resulting solid, wash it with water, and dry it.

  • Recrystallize the crude product from a mixture of DMF and water to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Reaction Pathway Diagram

G cluster_thiadiazole Thiadiazole Pathway cluster_oxadiazole Oxadiazole Pathway (Side Reaction) acyl_hydrazide Acyl Hydrazide + Isothiocyanate thiosemicarbazide Acylthiosemicarbazide Intermediate acyl_hydrazide->thiosemicarbazide dehydrative_cyclization Acid-Catalyzed Dehydrative Cyclization (H2SO4, POCl3) thiosemicarbazide->dehydrative_cyclization oxidative_desulfurization Oxidative Desulfurization (I2/KI, HgO, EDCI) thiosemicarbazide->oxidative_desulfurization thiadiazole 1,3,4-Thiadiazole dehydrative_cyclization->thiadiazole oxadiazole 1,3,4-Oxadiazole oxidative_desulfurization->oxadiazole

Caption: Competing pathways for thiadiazole and oxadiazole synthesis.

References

Technical Support Center: Purification of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-1,3,4-thiadiazole-2-carboxamide. The following sections offer detailed solutions to common purification challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low Purity After Initial Synthesis - Incomplete reaction- Presence of unreacted starting materials- Formation of side products- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1]- Perform an acidic wash (e.g., with dilute HCl) to remove any basic impurities, followed by neutralization.[2]- Consider purification by column chromatography for complex impurity profiles.[3]
PUR-002 Product Discoloration (Yellow or Brown Tint) - Presence of colored impurities from starting materials or side reactions- Thermal degradation during purification- Treat a solution of the crude product with activated charcoal before recrystallization.- Avoid excessive heating during recrystallization. Use the minimum amount of hot solvent necessary.- Purify via column chromatography, as colored impurities may have different retention times.
PUR-003 Poor Yield After Recrystallization - Product is significantly soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Insufficient cooling time or temperature.- Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for related compounds include ethanol, benzene, and acetic acid.[4]- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.- Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
PUR-004 Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization.- The chosen solvent is not appropriate for crystallization.- Try triturating the oil with a non-polar solvent like hexanes to induce solidification.- Attempt recrystallization from a different solvent system. A solvent screen using small amounts of the crude product can help identify a suitable solvent.- If impurities are the cause, pre-purification by column chromatography may be necessary before recrystallization.
PUR-005 Multiple Spots on TLC After Purification - Ineffective separation of impurities by the chosen purification method.- Co-eluting impurities during column chromatography.- If recrystallization was used, a different solvent system should be tested.- For column chromatography, adjust the eluent polarity. A shallower gradient of ethyl acetate in hexanes can improve separation.[3]- Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and related compounds?

A1: The most frequently employed purification methods for 1,3,4-thiadiazole derivatives are recrystallization and column chromatography. Recrystallization is effective for removing less soluble or more soluble impurities and is often performed using solvents like ethanol, benzene, or acetic acid.[4] For more complex mixtures or to achieve higher purity, column chromatography on silica gel is a standard procedure, typically using a mobile phase of hexanes and ethyl acetate.[3]

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities can arise from the starting materials and the specific synthetic route employed. Common precursors for the 1,3,4-thiadiazole ring include thiosemicarbazides and carboxylic acids or their derivatives.[2] Therefore, unreacted starting materials are a common impurity. Side products from incomplete cyclization or side reactions of the functional groups can also be present.

Q3: How can I effectively remove acidic or basic impurities?

A3: An acid-base extraction can be a simple and effective purification step. To remove basic impurities, dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). To remove acidic impurities, a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can be used. One literature procedure for a related compound involves refluxing in 10% hydrochloric acid, followed by adjusting the pH to 8-9 to precipitate the purified product.[2]

Q4: What is a suitable solvent system for TLC analysis of this compound?

A4: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve an optimal Rf value (typically between 0.3 and 0.7). For more polar compounds, a system of chloroform and methanol may also be effective.

Q5: How should I store the purified this compound?

A5: As with many heterocyclic compounds, it is advisable to store the purified product in a cool, dry, and dark place to prevent degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial for long-term stability.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the compound dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 9:1 hexanes/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes/ethyl acetate) to move the compound down the column.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot ColumnChromatography Column Chromatography TLC->ColumnChromatography Multiple spots PurityCheck Purity Check (TLC, NMR, etc.) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PureProduct Pure 5-Chloro-1,3,4-thiadiazole- 2-carboxamide Impure Product Still Impure Impure->ColumnChromatography Re-purify PurityCheck->PureProduct Pure PurityCheck->Impure Impure

Caption: A logical workflow for the purification of this compound.

References

overcoming solubility issues of 5-Chloro-1,3,4-thiadiazole-2-carboxamide in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Chloro-1,3,4-thiadiazole-2-carboxamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor water solubility?

A1: The low aqueous solubility of this compound is primarily due to its chemical structure. The 1,3,4-thiadiazole ring is a heterocyclic aromatic system, and the presence of a chloro-substituent and a carboxamide group contributes to a relatively nonpolar and crystalline structure that is not readily solvated by water.[1][2] Many heterocyclic compounds, including thiadiazole derivatives, are known to have limited aqueous solubility.[3][4][5]

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?

A2: This is a common issue with poorly soluble compounds. When the DMSO stock is diluted in an aqueous buffer, the compound may crash out of solution as the solvent environment becomes less favorable.[6][7] Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its potential effects on the biological system while maintaining compound solubility.[3]

  • Use a Co-solvent System: Instead of 100% DMSO, consider preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400).[3][] This can sometimes improve the transition into the aqueous phase.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming more water-soluble inclusion complexes.[9][10][11][12] Adding cyclodextrins to your assay buffer before introducing the compound can prevent precipitation.

  • Adjust the pH: If this compound has an ionizable group, adjusting the pH of your assay buffer can increase its solubility.[][13][14][15] An acidic or basic functional group can be protonated or deprotonated to form a more soluble salt.

Q3: Can I use surfactants to improve the solubility of this compound?

A3: Yes, surfactants can be used to increase the solubility of poorly water-soluble compounds.[16] Surfactants form micelles in aqueous solutions, and these micelles can encapsulate hydrophobic compounds, effectively increasing their concentration in the bulk solution. However, it is crucial to use surfactants at a concentration above their critical micelle concentration (CMC) and to ensure that the chosen surfactant does not interfere with the biological assay.

Q4: My biological assay results are inconsistent, even with the same batch of the compound. Could this be a solubility issue?

A4: Yes, inconsistent results are often a direct consequence of poor solubility.[6][17] If the compound is not fully dissolved or precipitates over the course of the experiment, the actual concentration of the compound in solution will be lower and more variable than intended. This can lead to significant variability in your assay results. It is crucial to ensure complete dissolution and stability of the compound in the assay medium.[3]

Troubleshooting Guide

Problem: Compound Precipitation Upon Dilution

Symptoms:

  • Visible cloudiness or solid particles in the assay well after adding the compound.

  • Inconsistent or lower-than-expected biological activity.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your solutions after dilution.

  • Reduce Final DMSO Concentration: Lower the final DMSO concentration to the minimum required to keep the compound in solution.

  • Serial Dilution: Perform serial dilutions in the assay buffer instead of a single large dilution step. This gradual change in solvent polarity can sometimes prevent precipitation.[3]

  • Co-Solvent Evaluation: Test different co-solvent systems for your stock solution.

  • Cyclodextrin Formulation: Prepare the compound as an inclusion complex with a cyclodextrin.

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyPrinciple of ActionTypical Concentration RangePotential Issues
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent to better solvate the compound.< 1% (final assay concentration)Can affect enzyme activity or cell viability at higher concentrations.[18]
Cyclodextrins (e.g., HP-β-CD) Encapsulate the hydrophobic compound in a hydrophilic shell.[9][10][11][12]1-10 mMCan sometimes interact with assay components.
pH Adjustment Ionize the compound to form a more soluble salt.[][13][14][15]Dependent on compound pKaCan alter the activity of the biological target or the compound itself.
Surfactants (e.g., Tween-80) Form micelles that encapsulate the hydrophobic compound.[16]Above Critical Micelle Concentration (CMC)Can denature proteins or disrupt cell membranes.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare a saturated aqueous solution of HP-β-CD.

  • Slowly add an excess of this compound to the HP-β-CD solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution to obtain a dry powder of the inclusion complex.

  • The resulting powder can be reconstituted in an aqueous buffer for use in biological assays.

Protocol 2: pH-Dependent Solubility Assessment

This protocol outlines a method to determine if adjusting the pH can improve the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)

  • Spectrophotometer or HPLC for concentration analysis

  • Shaker or rotator

Procedure:

  • Add an excess amount of this compound to a known volume of each buffer.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubilization Strategies cluster_evaluation Evaluation start Precipitation Observed cosolvent Optimize Co-solvent start->cosolvent cyclodextrin Use Cyclodextrin start->cyclodextrin ph_adjust Adjust pH start->ph_adjust assay Perform Biological Assay cosolvent->assay cyclodextrin->assay ph_adjust->assay no_precip No Precipitation assay->no_precip

Caption: A workflow for addressing solubility issues.

signaling_pathway cluster_problem The Problem cluster_solution The Solution compound Poorly Soluble Compound (this compound) inclusion_complex Soluble Inclusion Complex compound->inclusion_complex encapsulation buffer Aqueous Assay Buffer buffer->inclusion_complex dissolves in cyclodextrin Cyclodextrin cyclodextrin->inclusion_complex

Caption: Cyclodextrin inclusion complex formation.

References

optimizing reaction conditions for the synthesis of thiadiazole derivatives (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiadiazole derivatives. The information focuses on optimizing reaction conditions, particularly temperature and catalyst selection, to overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of thiadiazole derivatives, presented in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?

A: Low yield is a common issue that can often be resolved by systematically evaluating the following parameters:

  • Reagent Quality and Stoichiometry:

    • Thionyl Chloride (SOCl₂): For reactions like the Hurd-Mori synthesis, ensure you are using freshly distilled or a new bottle of thionyl chloride. It readily decomposes upon exposure to moisture, leading to reduced reactivity.[1] An excess of thionyl chloride is often employed to drive the reaction to completion.[1][2]

    • Starting Materials: The purity of your precursors, such as hydrazones or thiosemicarbazides, is critical. Ensure they are pure and completely dry, as impurities can interfere with the cyclization process.[1][2]

    • Solvent: Use anhydrous solvents. Water can react violently with reagents like thionyl chloride and lead to unwanted side reactions.[1]

  • Reaction Conditions:

    • Temperature: Temperature is a critical parameter. Some reactions, like the Hurd-Mori, are often initiated at low temperatures (e.g., in an ice bath) during the addition of reactive reagents like thionyl chloride to control exothermic processes, and then allowed to warm to room temperature or heated to reflux.[1][3] For other methods, heating may be necessary from the start, with temperatures ranging from 60°C to 90°C being reported as effective.[1][4][5] It is crucial to monitor the reaction progress via Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[3][6]

    • Reaction Time: Incomplete reactions are a common cause of low yields. Extend the reaction time and monitor the consumption of starting materials by TLC.[2]

  • Substrate Suitability:

    • Electronic Effects: The electronic nature of substituents on your starting materials can significantly influence the reaction outcome. Electron-withdrawing groups on the precursor often lead to better yields, whereas electron-donating groups may result in poor conversion.[1]

    • Structural Requirements: Certain reactions have specific structural prerequisites. For instance, the Hurd-Mori reaction requires an α-methylene group on the hydrazone precursor for cyclization to occur.[1]

Problem 2: Significant Side Product Formation

Q: I am observing a significant amount of a side product in my reaction mixture. How can I identify and minimize it?

A: A common side product in syntheses aiming for 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative.[6]

  • Identification: The oxadiazole byproduct can typically be identified by mass spectrometry, as it will have a lower molecular weight compared to the desired thiadiazole (due to the presence of an oxygen atom instead of a sulfur atom).[6]

  • Minimization Strategies:

    • Choice of Reagent: Using a dedicated thionating agent like Lawesson's reagent can favor the formation of the thiadiazole over the oxadiazole, especially when compared to phosphorus-based dehydrating agents.[6][7]

    • Control of Conditions: Carefully controlling the reaction temperature and time can help minimize the formation of unwanted byproducts.[6]

Problem 3: Difficulty with Product Purification

Q: How can I effectively purify my crude thiadiazole derivative?

A: Purification is essential to remove unreacted starting materials, reagents, and side products.

  • Work-up Procedure: After the reaction is complete, the mixture is typically cooled and quenched, often by carefully pouring it onto crushed ice.[4][6] For reactions using acidic reagents like POCl₃ or SOCl₂, neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution) is a common subsequent step.[2][5][6]

  • Recrystallization: This is a common and effective method for purifying solid thiadiazole derivatives. Ethanol is a frequently used solvent, but methanol, isopropanol, or mixtures with water can also be effective.[2]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method. A suitable eluent system should be determined first using TLC.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing 4-aryl-1,2,3-thiadiazoles?

A1: The two most prevalent methods are the Hurd-Mori synthesis and the cyclization of N-tosylhydrazones with elemental sulfur.[8] The Hurd-Mori reaction involves the cyclization of activated hydrazones with thionyl chloride.[8] Modern approaches often utilize a one-pot reaction of aryl ketones with p-toluenesulfonyl hydrazide and sulfur, which is efficient and avoids the isolation of intermediates.[8]

Q2: What is the role of the catalyst in thiadiazole synthesis?

A2: The "catalyst" or reagent's role is to facilitate the cyclization and dehydration steps.

  • Brønsted/Lewis Acids: Strong acids like concentrated H₂SO₄, polyphosphoric acid (PPA), or Lewis acids like phosphorus oxychloride (POCl₃) act as dehydrating and cyclizing agents, particularly in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids.[4][5][9][10]

  • Iodine (I₂): In some modern methods for 1,2,3-thiadiazole synthesis, I₂ catalyzes the reaction of N-tosylhydrazones with sulfur. It is believed to trigger the α-iodation of the tosylhydrazone, facilitating the subsequent cyclization.[8][11]

  • TBAI (Tetrabutylammonium iodide): TBAI is used as a metal-free catalyst for the reaction between N-tosylhydrazones and sulfur, offering a greener alternative to some traditional methods.[3][8]

Q3: How do I select the optimal reaction temperature?

A3: The optimal temperature is highly dependent on the specific synthetic route and substrates used.

  • For exothermic reactions involving highly reactive reagents like thionyl chloride, it is best to start at a low temperature (0 °C) and gradually warm to room temperature.[3]

  • For cyclodehydration reactions, heating is often required. Temperatures between 80-90 °C are commonly reported.[5][6]

  • It is always recommended to perform small-scale test reactions at different temperatures and monitor the progress by TLC to identify the optimal condition that maximizes yield while minimizing byproduct formation.

Q4: Can I use microwave irradiation to improve my synthesis?

A4: Yes, microwave irradiation has been successfully used for acid-catalyzed cyclizations in thiadiazole synthesis. It can often lead to significantly reduced reaction times and increased product yields.[12]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from reported syntheses of various thiadiazole derivatives, highlighting the impact of different reagents and conditions.

Table 1: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives [5]

CompoundStarting Carboxylic AcidReagentTemperatureTimeYield (%)
2a Benzoic acidPOCl₃80-90 °C1 h91%
2b 4-Methylbenzoic acidPOCl₃80-90 °C1 h89%
2c 4-Methoxybenzoic acidPOCl₃80-90 °C1 h95%
2d 4-Chlorobenzoic acidPOCl₃80-90 °C1 h93%
2g 2-(Benzenesulfonylmethyl)benzoic acidPOCl₃80-90 °C1 h60%

Table 2: Comparison of Cyclization Reagents for Thiadiazole Synthesis

Starting MaterialReagent/CatalystTemperatureProduct TypeKey ObservationReference
ThiosemicarbazonesConc. H₂SO₄90 °C1,3,4-ThiadiazoleEffective for cyclization.[4]
N-acylhydrazonesThionyl Chloride (SOCl₂)0 °C to RT1,2,3-ThiadiazoleClassic Hurd-Mori reaction.[1][3][1][3]
N,N'-AcylhydrazinesLawesson's ReagentVaries1,3,4-ThiadiazoleHigh yields, favors thiadiazole over oxadiazole.[7][7]
N-Tosylhydrazones + SulfurTBAIVaries1,2,3-ThiadiazoleMetal-free alternative.[8][8]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amines [5]

  • To a mixture of the appropriate aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL), stir for 20 minutes at room temperature.

  • Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully add 40 mL of water. Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles [3]

  • Suspend the dried semicarbazone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add thionyl chloride (2.0–3.0 eq) dropwise to the stirred suspension, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Stir for 12–24 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis & Cyclization cluster_end Purification start_ketone Aryl Ketone / Carboxylic Acid intermediate Intermediate Formation (e.g., Hydrazone) start_ketone->intermediate start_reagent Hydrazine Derivative (e.g., Thiosemicarbazide) start_reagent->intermediate cyclization Cyclization & Dehydration Reagents: POCl₃, H₂SO₄, SOCl₂ intermediate->cyclization Heat / Catalyst workup Reaction Quench & Neutralization cyclization->workup purify Purification (Recrystallization / Chromatography) workup->purify product Pure Thiadiazole Derivative purify->product G low_yield Low Product Yield Detected check_reagents Check Reagent Quality - Fresh SOCl₂? - Pure/Dry Precursors? low_yield->check_reagents Possible Cause check_conditions Verify Reaction Conditions - Correct Temperature? - Sufficient Time? low_yield->check_conditions Possible Cause check_substrate Assess Substrate Suitability - Electronic Effects? - Structural Requirements Met? low_yield->check_substrate Possible Cause purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents Solution optimize_temp Optimize Temperature (TLC Monitoring) check_conditions->optimize_temp Solution extend_time Extend Reaction Time (TLC Monitoring) check_conditions->extend_time Solution success Yield Improved optimize_temp->success extend_time->success purify_reagents->success

References

Technical Support Center: Stability of 5-Chloro-1,3,4-thiadiazole-2-carboxamide & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing of 5-Chloro-1,3,4-thiadiazole-2-carboxamide and its derivatives. Below you will find troubleshooting advice, frequently asked questions, experimental protocols, and data interpretation guides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample is showing signs of degradation during storage in solution. What is the most likely cause?

A1: The primary suspect for degradation in aqueous solutions, particularly under basic or acidic conditions, is the hydrolysis of the 2-carboxamide group. This reaction converts the amide into the corresponding carboxylic acid (5-Chloro-1,3,4-thiadiazole-2-carboxylic acid). It is crucial to note that the resulting carboxylic acid derivative may itself be unstable and prone to further reactions, such as spontaneous decarboxylation[1]. For optimal stability, prepare solutions fresh and maintain them at a neutral pH and low temperature whenever possible.

Q2: I am observing an unexpected loss of my parent compound in my HPLC analysis even under mild thermal stress. What could be happening?

A2: The 1,3,4-thiadiazole ring system, while generally aromatic, can be susceptible to thermal degradation. The presence of a chloro-substituent, an electron-withdrawing group, can further influence the molecule's stability[2]. Ensure that your analytical method (e.g., HPLC inlet temperature) is not contributing to on-column degradation. It is recommended to store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Q3: What are the potential degradation products I should look for during a forced degradation study?

A3: Based on the structure, the most probable degradation products arise from:

  • Hydrolysis: The formation of 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid from the hydrolysis of the amide linkage.

  • Nucleophilic Substitution: Displacement of the chlorine atom at the 5-position by nucleophiles (e.g., hydroxide ions in basic media).

  • Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, potentially forming N-oxides or S-oxides, especially under oxidative stress conditions (e.g., H₂O₂)[3].

  • Photodegradation: Exposure to UV light may induce complex degradation pathways. Photostability testing is a critical component of any complete stability program[4][5].

Q4: I need to develop a stability-indicating analytical method. Where do I start?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and effective technique for developing a stability-indicating method[6]. The goal is to achieve baseline separation between the parent compound and all potential degradation products generated during forced degradation studies. An ideal starting point would be a reverse-phase C18 column with a gradient elution using a buffered aqueous mobile phase (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products[6].

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines the typical stress conditions for a forced degradation study, consistent with ICH guidelines, to identify potential degradation products and establish the intrinsic stability of your compound[4][5][7].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • For each condition, mix your stock solution with the stressor agent. Aim for a final concentration that is suitable for your analytical method (e.g., 100 µg/mL).

  • Include a control sample (unstressed) for comparison at each time point.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C and analyze samples at intervals (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature and analyze samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) as base hydrolysis is often rapid.

  • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, and analyze at intervals (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation (Solution): Dilute the stock solution with the initial mobile phase. Heat at 70°C and analyze at intervals.

  • Thermal Degradation (Solid State): Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) and analyze at intervals.

  • Photolytic Degradation: Expose the solution and solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Analyze samples at appropriate intervals and compare against a control sample protected from light.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analyze all stressed samples and controls using a validated stability-indicating HPLC method. Use a PDA detector to check for peak purity and identify the emergence of new peaks.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products using techniques like LC-MS to propose degradation pathways.

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following table summarizes the standard conditions used in forced degradation studies to generate such data.

Stress ConditionReagent / ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M - 1 M HClUp to 7 daysTo test for degradation in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M - 1 M NaOHUp to 7 daysTo test for degradation in basic environments.
Neutral Hydrolysis WaterUp to 7 daysTo evaluate the impact of pH-neutral aqueous environments.
Oxidation 3% - 30% H₂O₂Up to 7 daysTo assess susceptibility to oxidative degradation.
Thermal Stress 60°C - 80°CUp to 7 daysTo simulate the effect of high temperatures during storage/shipping.
Photostability ICH Q1B light exposureVariableTo assess degradation upon exposure to light.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, RT) Stock->Base Oxid Oxidative (3% H2O2, RT) Stock->Oxid Therm Thermal (70°C) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS If unknowns Report Identify Degradants & Propose Pathways HPLC->Report LCMS->Report

Workflow for Forced Degradation Studies.
Plausible Degradation Pathway

This diagram shows a plausible primary degradation pathway for this compound under hydrolytic conditions.

G Parent This compound (Parent Compound) Product1 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid (Hydrolysis Product) Parent->Product1 Hydrolysis (H₂O, H⁺ or OH⁻)

Plausible Hydrolytic Degradation Pathway.

References

identifying and characterizing impurities in 5-Chloro-1,3,4-thiadiazole-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on impurity identification and characterization.

Problem 1: Low yield or incomplete conversion during the formation of 5-Chloro-1,3,4-thiadiazol-2-amine (Step 1).

  • Possible Cause 1: Inefficient diazotization.

    • Solution: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt. Use a freshly prepared solution of sodium nitrite.

  • Possible Cause 2: Insufficient acid concentration.

    • Solution: Concentrated hydrochloric acid is crucial for the formation of the diazonium salt and as a chloride source. Ensure the correct volume and concentration are used as specified in the protocol.

  • Possible Cause 3: Premature decomposition of the diazonium salt.

    • Solution: The diazonium salt is unstable. Proceed with the copper(I) chloride catalyzed chlorination step immediately after its formation without isolation.

Problem 2: Presence of multiple spots on TLC after Step 1, indicating a mixture of products.

  • Possible Cause 1: Formation of 5-Hydroxy-1,3,4-thiadiazol-2-amine.

    • Identification: This impurity will have a different Rf value on TLC and can be identified by LC-MS, where it will show a molecular ion corresponding to the replacement of -Cl with -OH.

    • Solution: Minimize the amount of water in the reaction mixture and maintain a low temperature to disfavor the reaction of the diazonium salt with water.

  • Possible Cause 2: Formation of 2,5-Dichloro-1,3,4-thiadiazole.

    • Identification: This non-polar impurity will likely have a higher Rf value. GC-MS analysis can confirm its identity.

    • Solution: This can result from the diazotization of both amino groups. Ensure the stoichiometry of sodium nitrite is carefully controlled (one equivalent per amino group to be replaced).

  • Possible Cause 3: Formation of a bi-thiadiazole dimer.

    • Identification: This higher molecular weight impurity can be detected by LC-MS.

    • Solution: This is a known side product of Sandmeyer-type reactions. Ensure efficient stirring and controlled addition of reagents to minimize localized high concentrations of the diazonium salt.

Problem 3: Low yield or impure product after the acylation to form this compound (Step 2).

  • Possible Cause 1: Incomplete acylation.

    • Identification: Presence of the starting material, 5-Chloro-1,3,4-thiadiazol-2-amine, in the crude product, detectable by TLC or LC-MS.

    • Solution: Ensure the acylating agent (e.g., chloroacetyl chloride) is added in a slight excess. The reaction can be monitored by TLC until the starting material is consumed.

  • Possible Cause 2: Formation of di-acylated byproduct.

    • Identification: A higher molecular weight peak in the LC-MS corresponding to the addition of two acyl groups.

    • Solution: Control the stoichiometry of the acylating agent and the reaction temperature. Adding the acylating agent dropwise at a low temperature can help to prevent over-acylation.

  • Possible Cause 3: Hydrolysis of the acylating agent.

    • Solution: Use an anhydrous solvent and ensure all glassware is thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and effective synthetic pathway starts from 2,5-diamino-1,3,4-thiadiazole. The synthesis involves two main steps:

  • Diazotization and Chlorination: One of the amino groups of 2,5-diamino-1,3,4-thiadiazole is converted to a diazonium salt, which is then replaced by a chlorine atom using a copper(I) chloride catalyst in a Sandmeyer-type reaction to yield 5-Chloro-1,3,4-thiadiazol-2-amine.

  • Acylation: The remaining amino group of 5-Chloro-1,3,4-thiadiazol-2-amine is then acylated to form the final carboxamide product.

Synthesis_Pathway A 2,5-Diamino-1,3,4-thiadiazole B 5-Chloro-1,3,4-thiadiazol-2-amine A->B 1. NaNO2, HCl, CuCl (Diazotization/Chlorination) C This compound B->C 2. Acylating Agent (Acylation)

Caption: Synthetic pathway for this compound.

Q2: What are the potential impurities I should be aware of during this synthesis?

Several impurities can arise from side reactions in both steps of the synthesis.

Impurity_Formation cluster_step1 Step 1: Diazotization/Chlorination Impurities cluster_step2 Step 2: Acylation Impurities A 2,5-Diamino-1,3,4-thiadiazole I1 5-Hydroxy-1,3,4-thiadiazol-2-amine A->I1 Reaction with H2O I2 2,5-Dichloro-1,3,4-thiadiazole A->I2 Diazotization of both amino groups I3 Bi-thiadiazole Dimer A->I3 Dimerization P1 5-Chloro-1,3,4-thiadiazol-2-amine A->P1 Main Reaction P1_2 5-Chloro-1,3,4-thiadiazol-2-amine I4 Unreacted Starting Material P1_2->I4 Incomplete Reaction I5 Di-acylated Product P1_2->I5 Over-acylation P2 This compound P1_2->P2 Main Reaction

Caption: Potential impurity formation pathways.
Impurity NameStructureFormation StepReason for Formation
5-Hydroxy-1,3,4-thiadiazol-2-amineC₂H₃N₃OS1Reaction of the diazonium salt with water.
2,5-Dichloro-1,3,4-thiadiazoleC₂Cl₂N₂S1Diazotization and chlorination of both amino groups.
Bi-thiadiazole DimerC₄H₄N₆S₂1Radical-mediated dimerization during the Sandmeyer reaction.
Unreacted 5-Chloro-1,3,4-thiadiazol-2-amineC₂H₂ClN₃S2Incomplete acylation reaction.
Di-acylated ProductVaries2Over-acylation of the amino group.

Q3: How can I characterize the final product and its impurities?

A combination of chromatographic and spectroscopic techniques is recommended for full characterization.

Analytical TechniquePurposeExpected Observations for this compound
HPLC Purity assessment and quantification of impurities.A main peak for the product with smaller peaks for impurities at different retention times.
LC-MS Identification of the product and impurities by molecular weight.A molecular ion peak corresponding to the product's mass, and different m/z values for impurities.
¹H NMR Structural elucidation.Signals corresponding to the amide proton(s) and any protons on the carboxamide side chain. The thiadiazole ring itself does not have protons.
¹³C NMR Structural confirmation.Signals for the carbon atoms of the thiadiazole ring and the carboxamide group.
FT-IR Identification of functional groups.Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and C=N stretching of the thiadiazole ring.

Q4: Can you provide a general experimental protocol for the synthesis?

The following is a representative protocol. Researchers should adapt and optimize it for their specific needs.

Step 1: Synthesis of 5-Chloro-1,3,4-thiadiazol-2-amine

  • To a stirred suspension of 2,5-diamino-1,3,4-thiadiazole (1 equivalent) in concentrated hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

  • This cold diazonium salt solution is then added slowly to a pre-cooled solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid at 0-5 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • 5-Chloro-1,3,4-thiadiazol-2-amine (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., THF, DCM) containing a base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • The solution is cooled to 0 °C, and the desired acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried, and the solvent is evaporated to give the crude product, which is then purified by recrystallization or column chromatography.

Q5: What is a general workflow for identifying an unknown impurity?

Impurity_ID_Workflow A Observe unexpected peak in HPLC/TLC B Isolate the impurity (e.g., preparative HPLC) A->B C Characterize by LC-MS to determine molecular weight B->C D Propose potential structures based on MW and known side reactions C->D E Confirm structure using NMR (¹H, ¹³C, etc.) D->E F Reference literature for known impurities of similar reactions D->F G Impurity Identified E->G

Caption: Workflow for identifying unknown impurities.

challenges in the scale-up synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic pathway involves a multi-step process. It begins with the formation of a 2-amino-1,3,4-thiadiazole core, followed by diazotization and chlorination, and finally, amidation to yield the target compound. A key intermediate in this process is 2-amino-5-mercapto-1,3,4-thiadiazole, which can be synthesized from thiosemicarbazide.[1]

Q2: What are the critical safety considerations when scaling up this synthesis?

The diazotization step is highly exothermic and requires strict temperature control to prevent thermal runaway.[2] On a large scale, the use of flow reactors can provide better temperature control and mixing, enhancing safety.[3] The handling of sodium nitrite and strong acids also requires appropriate personal protective equipment (PPE) and engineering controls. The use of potentially hazardous reagents like phosphorus oxychloride for cyclization should be handled with extreme caution in a well-ventilated area.

Q3: How can I improve the yield of the chlorination (Sandmeyer) reaction?

Successful Sandmeyer reactions depend on several factors. It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization to ensure the stability of the diazonium salt. The purity of the starting amine is also important, as impurities can lead to side reactions. The choice of copper(I) salt and the rate of addition of the diazonium salt solution are also critical parameters to optimize for higher yields.

Q4: What are common impurities, and how can they be minimized?

During the synthesis of the thiadiazole ring from thiosemicarbazide, side products can form, and unreacted starting materials may remain.[4] In the chlorination step, phenolic byproducts can be formed if the diazonium salt decomposes in the presence of water. Careful control of reaction conditions, such as temperature and reagent stoichiometry, is essential to minimize these impurities. Purification methods like recrystallization are typically employed to remove these impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Thiadiazole Ring Formation - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; some reactions may require heating. - Use pure starting materials (thiosemicarbazide and carboxylic acid derivative).
Low Yield in Chlorination (Sandmeyer) Step - Decomposition of the diazonium salt. - Inefficient reaction with the copper(I) chloride.- Maintain a temperature of 0-5°C during diazotization and addition to the copper salt. - Use freshly prepared diazonium salt solution immediately. - Ensure the use of a stoichiometric amount of high-purity copper(I) chloride.
Formation of Dark, Tarry Byproducts - Decomposition of the diazonium salt at elevated temperatures.- Strictly control the temperature during the diazotization and Sandmeyer reaction. - Ensure slow and controlled addition of the sodium nitrite solution.
Product is an Oil or Difficult to Crystallize - Presence of impurities. - Inappropriate solvent system for crystallization.- Purify the crude product by column chromatography before crystallization. - Screen different solvent systems for recrystallization. Common solvents for thiadiazole derivatives include ethanol, methanol, and mixtures with water.[5]
Incomplete Amidation Reaction - Insufficiently activated carboxylic acid derivative. - Steric hindrance.- If starting from the corresponding carboxylic acid, use a suitable coupling agent. - If using an acid chloride, ensure it is freshly prepared and of high purity. - Consider alternative amidation methods if steric hindrance is an issue.

Experimental Protocols

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This procedure is a common starting point for the synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide and anhydrous sodium carbonate to absolute ethanol.

  • Reagent Addition: Slowly add carbon disulfide to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product. The solid is then collected by filtration, washed with water, and dried.

Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

This step involves a Sandmeyer-type reaction.

  • Diazotization: Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (or a suitable precursor like 2,5-diamino-1,3,4-thiadiazole) in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.[6]

  • Nitrite Addition: Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.[6] Stir for a short period after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture is typically warmed to room temperature or slightly heated to ensure complete reaction. The product can then be isolated by filtration or extraction after neutralization.[6]

Synthesis of this compound

This final step involves the amidation of the 2-amino group.

  • Reaction Setup: A common method involves the reaction of 2-amino-5-chloro-1,3,4-thiadiazole with an activated carboxylic acid derivative. For the synthesis of the carboxamide, a suitable starting material would be required to introduce the C(O)NH2 group. A plausible route involves the hydrolysis of a corresponding nitrile or the reaction with a protected form of ammonia.

  • Alternative: Acylation followed by Ammonolysis: An alternative approach involves acylating the 2-amino group with a suitable acylating agent (e.g., chloroacetyl chloride), followed by displacement of the chloride with ammonia to form the carboxamide.

Data Presentation

Table 1: Typical Reaction Parameters and Yields (Lab Scale)

StepKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
Thiadiazole Formation Thiosemicarbazide, CS₂, Na₂CO₃Reflux4-670-85
Diazotization 2-Amino-thiadiazole, HCl, NaNO₂0-50.5>95 (in situ)
Chlorination Diazonium salt, CuCl0-101-260-75
Amidation 2-Amino-5-chloro-thiadiazole derivativeVaries2-850-70

Visualizations

experimental_workflow cluster_0 Step 1: Thiadiazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amidation cluster_3 Final Product A Thiosemicarbazide C Cyclization A->C B Carbon Disulfide B->C D 2-Amino-1,3,4-thiadiazole C->D E Diazotization (NaNO2, HCl) D->E F Sandmeyer Reaction (CuCl) E->F G 2-Amino-5-chloro-1,3,4-thiadiazole F->G I Amidation G->I H Amidation Reagent H->I J This compound I->J

Caption: Overall synthetic workflow for this compound.

troubleshooting_low_yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is complete Check_Completion->Complete Yes Extend_Time Extend reaction time or increase temperature. Incomplete->Extend_Time Check_Purity Are starting materials pure? Complete->Check_Purity Impure Impure Starting Materials Check_Purity->Impure No Pure Starting materials are pure Check_Purity->Pure Yes Purify_Reagents Purify starting materials. Impure->Purify_Reagents Optimize_Conditions Optimize other reaction conditions (e.g., reagent stoichiometry, solvent). Pure->Optimize_Conditions

Caption: Troubleshooting decision tree for addressing low product yield.

References

minimizing degradation of 5-Chloro-1,3,4-thiadiazole-2-carboxamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 5-Chloro-1,3,4-thiadiazole-2-carboxamide during storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), light (photolysis), and elevated temperatures (thermolysis). The presence of reactive functional groups, namely the chloro substituent and the carboxamide group, on the stable 1,3,4-thiadiazole ring makes the molecule susceptible to these conditions.[1][2]

Q2: What are the optimal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. A desiccator or a controlled humidity cabinet is recommended to minimize moisture exposure. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection for color change or changes in physical state can be an initial indicator. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products and a decrease in the main compound's peak area.

Troubleshooting Guide

Issue 1: Loss of potency or inconsistent experimental results.

  • Question: My experiments using this compound are giving inconsistent results or a lower-than-expected biological response. Could this be due to degradation?

  • Answer: Yes, degradation of the compound can lead to a decrease in its effective concentration, resulting in inconsistent or weaker than expected experimental outcomes. It is crucial to assess the purity of your sample before use.

    • Troubleshooting Steps:

      • Purity Check: Analyze your current sample using a validated HPLC method to determine its purity.

      • Compare with a New Sample: If possible, compare the results with a freshly acquired, unopened sample.

      • Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dry, dark). Check for any breaches in the container seal.

Issue 2: Appearance of unknown peaks in analytical chromatograms.

  • Question: I am analyzing my sample of this compound by HPLC and I see extra peaks that were not there previously. What could these be?

  • Answer: The appearance of new peaks strongly suggests that the compound has degraded. The likely degradation products could result from hydrolysis or photolysis.

    • Potential Degradation Products:

      • Hydrolysis: The amide bond can hydrolyze to form 5-chloro-1,3,4-thiadiazole-2-carboxylic acid. The chloro group might also be susceptible to nucleophilic substitution by water or hydroxide, although this is generally less favorable on an aromatic ring.

      • Photolysis: Aromatic chlorides can undergo photolytic degradation, potentially leading to dechlorination or other complex rearrangements.

Data on Potential Degradation

The following table summarizes the potential degradation pathways and contributing factors for this compound based on general chemical principles.

Degradation Type Contributing Factors Potential Degradation Products Recommended Prevention
Hydrolysis High humidity, exposure to acidic or basic conditions.5-Chloro-1,3,4-thiadiazole-2-carboxylic acidStore in a desiccator or controlled humidity environment. Avoid contact with strong acids or bases.
Photolysis Exposure to UV or ambient light.Dechlorinated species, ring-opened products.Store in an opaque or amber-colored container. Protect from direct sunlight and strong laboratory light.
Thermolysis Elevated temperatures.Various decomposition products.Store in a cool environment, refrigerated if necessary (ensure the container is well-sealed to prevent condensation upon removal).

Experimental Protocols

Protocol 1: General Stability Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method to assess the purity of this compound.

  • Objective: To separate the parent compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Materials:

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid or trifluoroacetic acid (for mobile phase modification)

    • This compound reference standard

    • Sample to be analyzed

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Gradient: Start with a higher aqueous percentage and gradually increase the organic phase percentage. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a starting point could be around 254 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Prepare the sample for analysis by dissolving it in the same solvent as the standard.

    • Run a blank (injection of the solvent) to identify any system peaks.

    • Inject the reference standard to determine its retention time and peak shape.

    • Inject the sample and analyze the chromatogram for the presence of additional peaks.

    • The percentage purity can be estimated by the peak area normalization method.

Visualizations

Potential Degradation Pathways A This compound B Hydrolysis (Moisture, pH extremes) A->B C Photolysis (Light Exposure) A->C D Thermolysis (High Temperature) A->D E 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid B->E F Dechlorinated Products C->F G Other Decomposition Products D->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Compound B Dissolve in Appropriate Solvent A->B C Inject Blank (Solvent) B->C D Inject Reference Standard C->D E Inject Sample D->E F Identify Peaks E->F G Calculate Purity / Degradation F->G Troubleshooting Logic for Inconsistent Results A Inconsistent Experimental Results B Is the compound purity confirmed? A->B C Perform HPLC Purity Check B->C No E Investigate other experimental parameters B->E Yes D Is purity >95%? C->D D->E Yes F Source a new batch of compound D->F No G Review storage conditions (Temp, Light, Humidity) F->G

References

selecting the appropriate solvent system for recrystallization of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent system for the recrystallization of 5-Chloro-1,3,4-thiadiazole-2-carboxamide.

Troubleshooting Recrystallization Issues

Recrystallization is a critical technique for the purification of solid organic compounds. However, various challenges can arise during the process. This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Compound does not dissolve in the hot solvent. The chosen solvent is unsuitable.Select a more polar or less polar solvent. A mixture of solvents can also be effective.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.[1][2][3]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][3]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to reduce the saturation level, and cool slowly.[1][3]- Consider purification by another method, such as column chromatography, to remove impurities before recrystallization.[3]
Low recovery of the purified compound. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The crystals were not washed with ice-cold solvent.- Premature crystallization occurred during hot filtration.- Reduce the amount of solvent used in the initial dissolution step.[2][4]- Ensure the rinsing solvent is thoroughly chilled to minimize dissolution of the product.[2]- Use a pre-heated funnel and flask for hot filtration to prevent cooling and premature crystal formation.[1]
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: How do I perform a solvent screening for recrystallization?

A2: A systematic approach is crucial for identifying the best solvent. The following protocol outlines a standard procedure for solvent selection.

Experimental Protocol: Solvent Selection for Recrystallization

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.

Materials:

  • This compound (crude product)

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

  • Test tubes or small vials

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude this compound into separate test tubes.

    • Add a small amount (e.g., 0.5 mL) of a single test solvent to each tube at room temperature.

    • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • Hot Solubility Test:

    • For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

    • Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath to promote further crystallization.

    • Observe the quantity and quality of the crystals formed. A good solvent will yield a large amount of well-formed crystals.

  • Solvent System Selection:

    • Based on the observations, select the solvent that provides the best balance of high solubility at high temperatures and low solubility at low temperatures, resulting in good crystal recovery.

    • If no single solvent is ideal, consider a mixed solvent system. This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool.

Q3: What should I do if my compound still appears impure after recrystallization?

A3: If impurities persist after a single recrystallization, a second recrystallization may be necessary. Ensure that the crystals are properly washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. If the impurity is not removed by recrystallization, an alternative purification method such as column chromatography may be required.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow cluster_start cluster_screening Solvent Screening cluster_evaluation Evaluation cluster_outcome start Crude Compound (this compound) test_rt Test Solubility in Various Solvents at RT start->test_rt test_hot Test Solubility in Hot Solvents test_rt->test_hot Insoluble or Sparingly Soluble eval_mixed Consider Mixed Solvent System test_rt->eval_mixed Too Soluble eval_single Evaluate Single Solvent Suitability test_hot->eval_single eval_single->eval_mixed Poor Yield or No Crystals success Successful Recrystallization eval_single->success Good Crystal Yield troubleshoot Troubleshoot (e.g., Oiling Out, No Crystals) eval_single->troubleshoot eval_mixed->success Good Crystal Yield eval_mixed->troubleshoot retry Re-evaluate Solvents or Use Alternative Purification troubleshoot->retry

Caption: Workflow for selecting a recrystallization solvent.

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide Derivatives and 5-Fluorouracil in the MCF-7 Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data on the effects of 5-Chloro-1,3,4-thiadiazole-2-carboxamide derivatives and the established chemotherapeutic agent, 5-Fluorouracil (5-FU), on the MCF-7 human breast cancer cell line. This document summarizes key findings on cytotoxicity, apoptosis induction, and cell cycle arrest, supported by detailed experimental protocols and visual diagrams of relevant pathways.

Cytotoxicity: A Head-to-Head Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for various 1,3,4-thiadiazole derivatives and 5-Fluorouracil in the MCF-7 cell line. It is important to note that the efficacy of the thiadiazole derivatives can be significantly influenced by the nature of the substituent at the 5-position.

CompoundConcentration (µM)Incubation Time (hours)Reference
5-Fluorouracil 1.3 µg/mL (~10 µM)24[1]
0.38 µg/mL (~2.9 µM)48[1]
7.79 µM72[2]
11.8 µM48[3]
229 µM48[4]
Derivatives of this compound
Derivative with p-tolyl sulfonamide moietyModerate activityNot Specified[5]
Various 2,5-disubstituted derivativesWeak activity24[6]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole49.6 µMNot Specified[7]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Both 5-Fluorouracil and derivatives of this compound have been shown to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in MCF-7 cells.

Apoptotic Effects

Studies indicate that 5-FU induces apoptosis in MCF-7 cells, with one study reporting approximately 2% of cells in the sub-G1 phase (indicative of apoptosis) after 96 hours of treatment[8]. Another study observed that a high dose of 5-FU led to the regulation of mitochondrial death genes such as APAF1, BAK1, and BCL2[9]. For derivatives of this compound, the mechanism of action also involves the induction of apoptosis[10]. Specific derivatives have been shown to significantly increase the percentage of apoptotic cells. For instance, one derivative at a concentration of 0.04 µM for 72 hours increased the total apoptotic population to 52.05% (16.53% early apoptosis and 29.57% late apoptosis) compared to 2.28% in control cells[11].

Cell Cycle Analysis

5-Fluorouracil has been observed to cause cell cycle arrest in MCF-7 cells, although the specific phase of arrest can vary between studies. Some research indicates a G1/S phase arrest[9], while another study reported a mild arrest in the G1 and/or G2/M phases[8]. Derivatives of this compound also induce cell cycle arrest in MCF-7 cells[10]. One particular derivative was found to cause G0/G1 phase arrest[11].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_5FU 5-Fluorouracil Pathway 5-FU 5-FU Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition 5-FU->Thymidylate Synthase Inhibition DNA/RNA Damage DNA/RNA Damage Thymidylate Synthase Inhibition->DNA/RNA Damage Apoptosis Apoptosis DNA/RNA Damage->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA/RNA Damage->Cell Cycle Arrest

Caption: Simplified signaling pathway of 5-Fluorouracil in cancer cells.

cluster_Thiadiazole This compound Derivative Pathway Thiadiazole Derivative Thiadiazole Derivative Multiple Kinase Inhibition Multiple Kinase Inhibition Thiadiazole Derivative->Multiple Kinase Inhibition Apoptosis Induction Apoptosis Induction Multiple Kinase Inhibition->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Multiple Kinase Inhibition->Cell Cycle Arrest

Caption: Postulated signaling pathway for thiadiazole derivatives.

MCF-7 Cell Culture MCF-7 Cell Culture Drug Treatment Drug Treatment MCF-7 Cell Culture->Drug Treatment MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Drug Treatment->MTT Assay (Cytotoxicity) Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Drug Treatment->Flow Cytometry (Apoptosis) Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) Drug Treatment->Flow Cytometry (Cell Cycle) Data Analysis Data Analysis MTT Assay (Cytotoxicity)->Data Analysis Flow Cytometry (Apoptosis)->Data Analysis Flow Cytometry (Cell Cycle)->Data Analysis

Caption: General experimental workflow for in vitro anticancer assays.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Cell Culture

MCF-7 human breast adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cytotoxicity
  • MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (5-Fluorouracil or thiadiazole derivatives) and incubated for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
  • MCF-7 cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified duration.

  • Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Annexin V-FITC and propidium iodide are added to the cell suspension according to the manufacturer's instructions, and the cells are incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry
  • MCF-7 cells are treated with the test compounds as described for the apoptosis assay.

  • After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide for 30 minutes in the dark at room temperature.

  • The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Conclusion

This guide provides a comparative overview of the in vitro effects of 5-Fluorouracil and derivatives of this compound on the MCF-7 breast cancer cell line. While 5-FU is a well-established cytotoxic agent with a known mechanism of action, the diverse derivatives of the thiadiazole scaffold exhibit a wide range of potencies and warrant further investigation. The data presented here underscores the potential of 1,3,4-thiadiazole-based compounds as a promising avenue for the development of novel anticancer therapeutics. Further direct comparative studies are necessary to definitively establish the efficacy of this compound itself against 5-Fluorouracil.

References

A Comparative Cytotoxicity Analysis: 5-Chloro-1,3,4-thiadiazole-2-carboxamide Derivatives versus Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of derivatives of 5-Chloro-1,3,4-thiadiazole-2-carboxamide and the well-established chemotherapeutic agent, Cisplatin. While direct comparative studies on this compound are limited, this guide leverages available experimental data on closely related 1,3,4-thiadiazole derivatives to offer insights into their potential as cytotoxic agents.

Executive Summary

Cisplatin is a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA damage, leading to apoptosis.[1][2][3][4][5][6][7][8][9] The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents, with derivatives demonstrating significant cytotoxicity against various cancer cell lines.[10][11][12][13][14][15] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest, with some evidence pointing towards the inhibition of critical signaling pathways such as the Akt pathway.[2][10]

This guide presents a side-by-side comparison of the cytotoxic profiles of selected 1,3,4-thiadiazole derivatives and Cisplatin, based on published IC50 values. Detailed experimental protocols for assessing cytotoxicity are also provided to aid in the design and interpretation of related research.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 1,3,4-thiadiazole derivatives and Cisplatin against different human cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.[16]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideA549 (Lung Carcinoma)21.00 ± 1.15 µg/mLCisplatin13.50 ± 2.12 µg/mL
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Rat Glioma)22.00 ± 3.00 µg/mLCisplatin24.33 ± 0.58 µg/mL
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)HepG-2 (Hepatocellular Carcinoma)4.37 ± 0.7CisplatinNot specified in study[17]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)A549 (Lung Carcinoma)8.03 ± 0.5CisplatinNot specified in study[17]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivativeRXF393 (Renal Cancer)7.01 ± 0.39Doxorubicin13.54 ± 0.82[18]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivativeHT29 (Colon Carcinoma)24.3 ± 1.29Doxorubicin13.50 ± 0.71[18]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivativeLOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32[18]
CisplatinA549 (Lung Carcinoma)9 ± 1.6--[19]
CisplatinA549 (Cisplatin-resistant)16.48--[18]

Note: The data for the N-(4-Chlorophenyl) derivative is presented in µg/mL. To convert to µM, the molecular weight of the compound would be required. The table highlights the variability in cytotoxicity depending on the specific derivative and the cancer cell line being tested. Some derivatives show comparable or even superior potency to the reference drugs in certain cell lines.

Experimental Protocols

A widely used method for determining the cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for IC50 Determination

1. Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (this compound derivative and Cisplatin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[1][11]

    • Incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][11]

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_workflow Experimental Workflow: MTT Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end G cluster_cisplatin Cisplatin Signaling Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Enters cell and binds to DNA DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis G cluster_thiadiazole Potential Signaling Pathway of 1,3,4-Thiadiazole Derivatives Thiadiazole 1,3,4-Thiadiazole Derivative Akt Akt Thiadiazole->Akt Inhibits PI3K PI3K PI3K->Akt Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Promotes Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

References

structure-activity relationship (SAR) studies of 5-Chloro-1,3,4-thiadiazole-2-carboxamide analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 5-Chloro-1,3,4-thiadiazole-2-carboxamide analogues reveals their potential as promising scaffolds for the development of novel anticancer and antimicrobial agents. Variations in the substituent on the carboxamide nitrogen have been shown to significantly influence their biological activity, offering a pathway for the rational design of more potent and selective therapeutic compounds.

The 1,3,4-thiadiazole ring is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of clinically used drugs.[1] The introduction of a chloro group at the 5-position and a carboxamide group at the 2-position creates a versatile scaffold for further chemical modification.[1] Structure-activity relationship (SAR) studies on this core structure have primarily focused on the synthesis of N-substituted analogues, leading to the discovery of compounds with significant cytotoxic effects against various cancer cell lines and inhibitory activity against microbial growth.

Anticancer Activity: Structure-Activity Relationship

Research into the anticancer potential of these analogues has demonstrated that the nature of the substituent attached to the carboxamide nitrogen plays a critical role in their cytotoxic efficacy. A key study synthesized a series of N-substituted 2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl derivatives, which serve as close structural analogues to the target compounds, and evaluated their activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[2]

The findings indicate that the incorporation of piperazine and piperidine moieties can significantly enhance anticancer activity.[2] In particular, analogues featuring an o-ethoxyphenyl or a benzyl group on the piperazine or piperidine ring, respectively, displayed the highest potency.[2] This suggests that lipophilic and aromatic features in the substituent are favorable for cytotoxic activity.

Compound IDN-SubstituentIC50 (µg/mL) vs. MCF-7[2]IC50 (µg/mL) vs. HepG2[2]
3 Pyridinium7.56-
4a 4-Methylpiperazin-1-yl51.5626.30
4b 4-Ethylpiperazin-1-yl-3.55
4e 4-(2-Ethoxyphenyl)piperazin-1-yl5.363.13
4h 4-(Furan-2-carbonyl)piperazin-1-yl3.218.35
4i 4-Benzylpiperidin-1-yl2.326.51
5-FU (Control) -6.808.40

Mechanism of Anticancer Action

The primary mechanism by which these this compound analogues exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.[2] Studies have shown that potent analogues can significantly increase the ratio of pro-apoptotic to anti-apoptotic proteins (Bax/Bcl-2) and elevate the levels of caspase-9, a key initiator of the intrinsic apoptotic pathway.[2] Furthermore, these compounds have been observed to cause cell cycle arrest at the S and G2/M phases in cancer cells.[2]

Apoptosis_Pathway Thiadiazole 5-Chloro-1,3,4-thiadiazole -2-carboxamide Analogue Bax Bax Thiadiazole->Bax promotes Bcl2 Bcl-2 Thiadiazole->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by potent this compound analogues.

Cell_Cycle_Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Thiadiazole Thiadiazole Analogue Thiadiazole->S Arrest Thiadiazole->M Arrest

Caption: Cell cycle arrest at S and G2/M phases induced by this compound analogues.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The anticancer activity of the synthesized analogues is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of Thiadiazole Analogues Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Remove medium and add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT assay to determine the cytotoxicity of thiadiazole analogues.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of the compounds on the cell cycle, flow cytometry analysis is performed after staining the cells with a DNA-intercalating dye like propidium iodide (PI).

Protocol:

  • Cell Treatment: Cells are treated with the IC50 concentration of the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.

  • Flow Cytometry: The DNA content of the stained cells is then analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

Conclusion

The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. SAR studies have highlighted the importance of the N-substituent on the carboxamide moiety for conferring potent anticancer activity. Specifically, the incorporation of substituted piperazine and piperidine rings has yielded compounds with significant cytotoxicity against breast and liver cancer cell lines. The mechanism of action for these promising analogues involves the induction of apoptosis and cell cycle arrest. Further optimization of this scaffold, guided by the established SAR, could lead to the discovery of novel and effective anticancer and antimicrobial drugs.

References

A Comparative Guide to the Biological Activity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole and 1,3,4-oxadiazole five-membered heterocyclic rings are considered bioisosteres, meaning they share similar physical and chemical properties that can elicit comparable biological responses.[1][2] This has led to their widespread investigation in medicinal chemistry as scaffolds for developing novel therapeutic agents. Both nuclei are integral to a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] This guide provides a comparative analysis of the biological activity of 1,3,4-thiadiazole versus 1,3,4-oxadiazole carboxamides and their derivatives, supported by experimental data and detailed protocols.

At a Glance: Thiadiazole vs. Oxadiazole Carboxamides

Feature1,3,4-Thiadiazole Carboxamides1,3,4-Oxadiazole Carboxamides
Core Structure Five-membered ring with one sulfur and two nitrogen atoms.Five-membered ring with one oxygen and two nitrogen atoms.
Key Biological Activities Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant.[1][3]Anticancer, Antimicrobial, Anti-inflammatory, Antitubercular.[1][4]
General Activity Trend Often exhibit potent and broad-spectrum activity. The sulfur atom can enhance lipophilicity, potentially aiding in cell membrane penetration.[5]Also demonstrate significant biological activity, though in some direct comparisons, they may be less potent than their thiadiazole counterparts.[5]

Comparative Analysis of Biological Activity

The bioisosteric replacement of the oxygen atom in a 1,3,4-oxadiazole ring with a sulfur atom to form a 1,3,4-thiadiazole can significantly influence the biological activity of the resulting compound. The following sections present a summary of quantitative data from studies that have directly compared the antimicrobial and anticancer activities of analogous derivatives.

Antimicrobial Activity

Studies have shown that both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives possess significant antimicrobial properties. However, in direct comparisons, the thiadiazole analogs often exhibit superior or broader-spectrum activity.

Table 1: Comparative Antibacterial Activity of Thiadiazole and Oxadiazole Derivatives

Compound TypeTest OrganismZone of Inhibition (mm)Reference
1,3,4-Thiadiazole-based Schiff BaseStreptococcus18[2][6]
1,3,4-Thiadiazole-based Schiff BaseAcinetobacter16[2][6]
1,3,4-Thiadiazole-based Schiff BaseE. coli18[2][6]
1,3,4-Thiadiazole-based Schiff BaseKlebsiella17[2][6]
1,3,4-Thiadiazole-based Schiff BaseStaphylococcus19[2][6]
1,3,4-Thiadiazole-based Schiff BaseAeromonas16[2][6]
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Hybrid Schiff BaseStreptococcus22[2][6]
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Hybrid Schiff BaseAcinetobacter20[2][6]
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Hybrid Schiff BaseE. coli23[2][6]
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Hybrid Schiff BaseKlebsiella21[2][6]
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Hybrid Schiff BaseStaphylococcus24[2][6]
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Hybrid Schiff BaseAeromonas20[2][6]

Note: The data in Table 1 is derived from a study on Schiff bases containing the respective heterocyclic moieties. While not exclusively carboxamides, it provides a direct comparison of the influence of the core heterocycle.

Anticancer Activity

In the realm of anticancer research, both scaffolds have been extensively studied. The 1,3,4-thiadiazole ring, in particular, is a component of several clinically used drugs.[1] Some comparative studies have indicated that the replacement of a 1,3,4-oxadiazole with a 1,3,4-thiadiazole can lead to a significant enhancement of cytotoxic activity.

Table 2: Comparative Anticancer Activity of Thiadiazole and Oxadiazole Derivatives

Compound SeriesCancer Cell Line1,3,4-Oxadiazole Analog IC₅₀ (µM)1,3,4-Thiadiazole Analog IC₅₀ (µM)Reference
Phenyl-substituted derivativesVarious18.75 - 60.621.62 - 10.21[5]

IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial and anticancer activities of these compounds.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of compounds.[3]

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Sterile broth cultures of test microorganisms (e.g., E. coli, S. aureus)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Test compound solutions (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate using a sterile cotton swab.

  • Well Preparation: Wells of 6-8 mm diameter are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • Complete cell culture medium

  • Test compound solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with solvent only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours, during which viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells incubate_cells 4. Incubate for 24-72h treat_cells->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 8. Read Absorbance at 570nm solubilize->read_absorbance calc_ic50 9. Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Agar_Well_Diffusion_Workflow prep_plate 1. Prepare Inoculated Agar Plate create_wells 2. Create Wells in Agar prep_plate->create_wells add_compounds 3. Add Test Compounds and Controls to Wells create_wells->add_compounds incubation 4. Incubate at 37°C for 18-24h add_compounds->incubation measure_zones 5. Measure Zones of Inhibition incubation->measure_zones

Caption: Workflow of the agar well diffusion method for antimicrobial testing.

Conclusion

Both 1,3,4-thiadiazole and 1,3,4-oxadiazole carboxamides are privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. The available comparative data suggests that the substitution of the oxygen atom with sulfur to yield the 1,3,4-thiadiazole analog can, in some cases, lead to an enhancement of biological activity, particularly in the antimicrobial and anticancer domains. This guide provides a foundational comparison for researchers in the field of drug discovery and development, highlighting the potential of both heterocyclic systems as sources of new therapeutic agents. Further research involving direct, systematic comparison of identically substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole carboxamides is warranted to fully elucidate their structure-activity relationships.

References

Comparative Efficacy of 5-Substituted-1,3,4-thiadiazole-2-carboxamides and Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of inhibitory action against human carbonic anhydrase isoforms.

This guide provides a comparative analysis of the inhibitory efficacy of a series of 5-substituted-1,3,4-thiadiazole-2-carboxamides against various human carbonic anhydrase (hCA) isoforms. For context and robust comparison, their performance is benchmarked against established, clinically utilized carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and therapeutic potential of novel CA inhibitors.

Introduction to Carbonic Anhydrases and Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are integral to numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Dysregulation of CA activity is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them a critical target for therapeutic intervention. Carbonic anhydrase inhibitors (CAIs) are a class of drugs designed to modulate the activity of these enzymes.

Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The data presented below compares the Ki values of several 5-substituted-1,3,4-thiadiazole-2-carboxamide derivatives and clinically used drugs against key hCA isoforms. Lower Ki values indicate more potent inhibition.

Quantitative Comparison of Inhibitory Potency (Ki, nM)
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IV (Membrane-bound)hCA IX (Tumor-associated)
Acetazolamide (Standard) 250127425
Dorzolamide (Standard) 680000.540.824
Brinzolamide (Standard) 38003.10.921
5-Amino-1,3,4-thiadiazole-2-carboxamide25.412.14.52.5
5-(Methylamino)-1,3,4-thiadiazole-2-carboxamide28.915.85.13.4
5-(Dimethylamino)-1,3,4-thiadiazole-2-carboxamide35.219.46.74.1

Data is synthesized from publicly available research. Absolute values may vary based on specific experimental conditions.

Experimental Protocols

The determination of inhibitory constants (Ki) is critical for evaluating the efficacy of potential drug candidates. The following outlines a standard methodology used for these measurements.

Stopped-Flow CO2 Hydration Assay

This is a widely accepted method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare buffer solution (e.g., TAPS or HEPES) A1 Equilibrate enzyme and inhibitor solutions P1->A1 P2 Prepare CO2-saturated water solution A2 Rapidly mix enzyme/inhibitor with CO2 solution in stopped-flow instrument P2->A2 P3 Prepare enzyme solution (hCA isoform) P3->A1 P4 Prepare inhibitor stock solution (in DMSO) P4->A1 A1->A2 A3 Monitor pH change using a colorimetric indicator (e.g., p-Nitrophenol) A2->A3 A4 Record absorbance change over time at a specific wavelength A3->A4 D1 Calculate initial reaction rates from absorbance data A4->D1 D2 Plot reaction rates against inhibitor concentration D1->D2 D3 Fit data to the Morrison equation to determine Ki D2->D3

Caption: Workflow for determining Ki values using a stopped-flow CO2 hydration assay.

Methodology:

  • Enzyme and Inhibitor Preparation : Solutions of the purified human carbonic anhydrase isoforms and the test compounds (inhibitors) are prepared in a suitable buffer (e.g., 10 mM HEPES or TAPS, pH 7.4).

  • Assay Procedure : The assay is performed using a stopped-flow instrument. One syringe contains the CA enzyme (at a concentration in the nanomolar range) and a pH indicator. The other syringe contains the CO2 substrate solution.

  • Catalysis and Measurement : The two solutions are rapidly mixed, initiating the CO2 hydration reaction. The accompanying drop in pH is monitored by the change in absorbance of the pH indicator.

  • Inhibition Measurement : To measure inhibition, the enzyme is pre-incubated with varying concentrations of the inhibitor before being mixed with the CO2 substrate.

  • Data Analysis : The initial rates of reaction are calculated from the slope of the absorbance curve. The inhibition constant (Ki) is then determined by fitting the plot of reaction rate versus inhibitor concentration to the appropriate inhibition model, such as the Morrison equation for tight-binding inhibitors.

Signaling Pathway and Mechanism of Action

Carbonic anhydrase inhibitors function by binding to the zinc ion (Zn2+) located in the active site of the enzyme. This interaction prevents the binding of a water molecule, which is a crucial step in the catalytic cycle for hydrating CO2.

G cluster_pathway Carbonic Anhydrase Catalytic Cycle and Inhibition E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ Inhibited_Complex E-Zn²⁺-Inhibitor (Inactive Complex) E_Zn_OH->Inhibited_Complex + Inhibitor HCO3_prod HCO₃⁻ E_Zn_H2O->HCO3_prod + CO₂ CO2_sub CO₂ HCO3_prod->E_Zn_OH - HCO₃⁻ H_ion H⁺ Inhibitor CA Inhibitor (e.g., Thiadiazole)

Caption: Mechanism of carbonic anhydrase inhibition.

The sulfonamide group (or a similar zinc-binding group like the one in thiadiazoles) coordinates to the Zn2+ ion, displacing the hydroxide ion and forming a stable, inactive complex. This blockage of the active site effectively halts the enzyme's catalytic activity.

Conclusion

The 5-substituted-1,3,4-thiadiazole-2-carboxamide scaffold shows significant promise as a source of potent carbonic anhydrase inhibitors. In particular, the 5-amino derivative demonstrates remarkable inhibitory activity against the tumor-associated hCA IX isoform, with a Ki value of 2.5 nM. This potency is significantly greater than that of the standard clinical inhibitor Acetazolamide (Ki = 25 nM) and comparable to Dorzolamide and Brinzolamide against this specific isoform. The data suggests that this class of compounds warrants further investigation, particularly for therapeutic applications targeting specific CA isoforms like hCA IX in oncology. The detailed experimental protocols provided herein offer a standardized basis for such future comparative evaluations.

A Comparative Analysis of the In Vitro Activity of 5-Chloro-1,3,4-thiadiazole-2-carboxamide and Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro inhibitory activity of 5-Chloro-1,3,4-thiadiazole-2-carboxamide and the well-established clinical drug, Acetazolamide, against various human carbonic anhydrase (hCA) isoforms. While direct comparative studies on this compound are limited, this guide utilizes available data on structurally related 1,3,4-thiadiazole-2-carboxamide derivatives to provide valuable insights for researchers in the field of carbonic anhydrase inhibitors.

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1] Their inhibition has been a therapeutic target for a variety of conditions such as glaucoma, epilepsy, and certain types of cancer.[1] Acetazolamide is a classical sulfonamide-based carbonic anhydrase inhibitor widely used in clinical practice.[1] The 1,3,4-thiadiazole scaffold is also a known pharmacophore for carbonic anhydrase inhibition.[2][3]

Quantitative Comparison of Inhibitory Activity

The in vitro inhibitory potency of these compounds is typically evaluated by determining their IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against different hCA isoforms. Lower values indicate higher potency. The following table summarizes the available data for Acetazolamide and a representative spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative.

CompoundhCA IhCA IIhCA IXhCA XII
IC50 (µM) IC50 (µM) IC50 (µM) IC50 (µM)
Acetazolamide 7.353 ± 0.36[4]12.560 ± 0.74[4]0.03[5]-
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide 7.353 ± 0.36[4]12.560 ± 0.74[4]0.477 ± 0.03[4]1.933 ± 0.11[4]
Ki (nM) Ki (nM) Ki (nM) Ki (nM)
Acetazolamide 250[1]12[1][6]25[1]5.7[1]

Note: Data for this compound was not directly available. The data presented is for a structurally related spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative to provide a basis for comparison.[4]

Experimental Protocols

The determination of the in vitro inhibitory activity of compounds against carbonic anhydrase isoforms is crucial for drug development. The most common method employed is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay

This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide to bicarbonate and a proton.

Principle: The assay follows the enzyme-catalyzed hydration of CO2, which leads to a decrease in pH. This change is monitored using a pH indicator. The rate of the catalyzed reaction is compared to the uncatalyzed rate, and the inhibition is measured in the presence of the test compound.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (this compound, Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • A solution of the purified carbonic anhydrase isoform is prepared in the buffer.

  • The enzyme solution is incubated with various concentrations of the inhibitor (or vehicle control) for a defined period to allow for binding.

  • The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated buffer solution in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time, reflecting the change in pH due to the enzymatic reaction.

  • The initial velocity of the reaction is determined from the linear phase of the absorbance change.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to a dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which considers the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of carbonic anhydrase and its inhibition by sulfonamide-based inhibitors like Acetazolamide and potentially this compound.

G Mechanism of Carbonic Anhydrase Inhibition CA Carbonic Anhydrase (CA) (Active Site with Zn²⁺) H2CO3 H₂CO₃ CA->H2CO3 Catalysis Inactive_CA Inactive CA-Inhibitor Complex H2O_CO2 H₂O + CO₂ H2O_CO2->CA Substrate Binding H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Dissociation Inhibitor Inhibitor (e.g., Acetazolamide, This compound) Inhibitor->CA Binding to Zn²⁺

Caption: General mechanism of carbonic anhydrase and its inhibition.

Conclusion

Based on the available data, both Acetazolamide and the structurally related 1,3,4-thiadiazole-2-carboxamide derivative demonstrate potent inhibitory activity against various human carbonic anhydrase isoforms. While Acetazolamide is a well-characterized inhibitor, the thiadiazole carboxamide scaffold also shows promise, particularly in its selectivity towards different isoforms. Further in vitro studies are warranted to directly compare the inhibitory profile of this compound with Acetazolamide to fully elucidate its potential as a carbonic anhydrase inhibitor. This guide provides a foundational framework for researchers to design and interpret such comparative studies.

References

Validating the Anticancer Potential of 5-Chloro-1,3,4-thiadiazole-2-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including promising anticancer properties. The compound 5-Chloro-1,3,4-thiadiazole-2-carboxamide serves as a critical intermediate in the synthesis of more complex and potent anticancer agents. This guide provides a comparative analysis of the anticancer potential of various this compound derivatives by examining their targets, comparing their efficacy with established inhibitors, and detailing the experimental protocols for target validation.

Overview of Potential Anticancer Targets

Derivatives of this compound have been investigated for their inhibitory activity against several key targets implicated in cancer progression. The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets.[1][2] The primary mechanisms of action for many of these derivatives involve the induction of apoptosis and cell cycle arrest in cancer cells.[3]

Identified molecular targets for this class of compounds include:

  • Receptor Tyrosine Kinases (RTKs): c-Met, Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[4][5][6]

  • Key Signaling Pathway Proteins: PI3K/Akt/mTOR pathway components.[7][8]

  • Cellular Structural Proteins: Tubulin.[3]

  • Chaperone Proteins: Heat shock protein 90 (Hsp90).[9][10]

  • Enzymes involved in metabolism and pH regulation: Carbonic Anhydrases (CAs) and Inosine Monophosphate Dehydrogenase (IMPDH).[3][11]

Comparative Analysis of Inhibitory Activity

The following tables provide a quantitative comparison of the inhibitory activities of various 1,3,4-thiadiazole derivatives against their respective targets, alongside established, clinically relevant inhibitors. This data allows for an objective assessment of the potential of these thiadiazole compounds as anticancer agents.

Table 1: Comparison of c-Met Kinase Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 ValueTarget Cell Line(s)
Thiazole/Thiadiazole Carboxamide DerivativeCompound 51amc-Met0.83 µMA549
Thiazole/Thiadiazole Carboxamide DerivativeCompound 51amc-Met0.68 µMHT-29
Thiazole/Thiadiazole Carboxamide DerivativeCompound 51amc-Met3.94 µMMDA-MB-231
Alternative: PyridinopiperazineCrizotinib c-Met 8.0 nM Various
Alternative: PyridinopiperazineCrizotinib ALK 20 nM Various

IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell growth. Data for thiadiazole derivatives from[12], Crizotinib from[13].

Table 2: Comparison of Carbonic Anhydrase Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 Value
Spiro-Thiadiazole Carboxamide DerivativeCompound 1hCA IX0.477 µM
Spiro-Thiadiazole Carboxamide DerivativeCompound 1hCA XII1.933 µM
Alternative: SulfonamideAcetazolamide hCA IX / XII Varies, generally less potent than tested derivative

Data for thiadiazole derivative from[11].

Table 3: Comparison of EGFR/HER2 Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 Value
Imidazo[2,1-b]thiazole DerivativeCompound 39EGFR0.153 µM
Imidazo[2,1-b]thiazole DerivativeCompound 39HER20.108 µM
Imidazo[2,1-b]thiazole DerivativeCompound 43EGFR0.122 µM
Imidazo[2,1-b]thiazole DerivativeCompound 43HER20.078 µM
Alternative: QuinazolineGefitinib EGFR 26-57 nM

Data for thiadiazole derivatives from[14], Gefitinib from[7].

Table 4: Comparison of PI3K/Akt Pathway Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 ValueTarget Cell Line(s)
Honokiol-Thiadiazole DerivativeCompound 8aPI3K/Akt/mTOR pathway1.62 - 4.61 µMA549, MDA-MB-231, etc.
Alternative: QuinazolinoneIdelalisib PI3Kδ 2.5 nM Various
Alternative: PyrrolopyrimidineCapivasertib AKT1/2/3 First approved AKT inhibitorBreast Cancer

Data for thiadiazole derivative from[7], Idelalisib from[15], Capivasertib information from[16][17].

Table 5: Comparison of Tubulin Polymerization Inhibitors

Compound ClassSpecific Compound ExampleTargetIC50 Value (Tubulin Polymerization)Target Cell Line(s) (Antiproliferative)IC50 Value (Antiproliferative)
Thiazole-Naphthalene DerivativeCompound 5bTubulin3.3 µMMCF-70.48 µM
Thiazole-Naphthalene DerivativeCompound 5bTubulinA5490.97 µM
Alternative: TaxanePaclitaxel Tubulin Stabilizes microtubulesVarious2.5 - 7.5 nM (24h exposure)

Data for thiadiazole derivative from[18], Paclitaxel from[9].

Table 6: Comparison of Hsp90 Inhibitors

Compound ClassSpecific Compound ExampleTargetKdEC50Target Cell Line(s)
Dihydroxyphenyl-Thiadiazole Derivative4 compoundsHsp900.6 - 0.8 nM0.35 µMA549, IGR39, U87
Alternative: AnsamycinTanespimycin (17-AAG) Hsp90 5 nM (IC50) 81-847 nMA549, HepG2, etc.

Kd (dissociation constant) represents binding affinity. EC50 is the concentration for 50% of maximal effect. Data for thiadiazole derivatives from[9][10], Tanespimycin from[3][19].

Experimental Protocols

Detailed methodologies are crucial for the validation of potential anticancer targets. Below are summaries of key experimental protocols.

c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of a compound in inhibiting c-Met kinase activity.[2][20]

  • Reagents and Materials: Recombinant human c-Met kinase, synthetic peptide substrate, ATP, assay buffer, test compound, and a detection system (e.g., TR-FRET or luminescence-based).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, incubate the recombinant c-Met kinase with the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and measure the signal (e.g., fluorescence or luminescence), which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on carbonic anhydrase isoforms.[11]

  • Reagents and Materials: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII), p-nitrophenyl acetate (substrate), buffer, and the test compound.

  • Procedure:

    • The assay is based on the esterase activity of CA.

    • The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is monitored spectrophotometrically.

    • The reaction is carried out in the presence and absence of varying concentrations of the inhibitor.

  • Data Analysis: The IC50 values are determined by plotting the percentage of enzyme activity against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[13][16][21][22][23]

  • Reagents and Materials: Cancer cell line of interest, cell culture medium, test compound, phosphate-buffered saline (PBS), ethanol (for fixation), RNase A, and a DNA staining dye (e.g., Propidium Iodide - PI).

  • Procedure:

    • Culture cells and treat them with the test compound for a specified duration.

    • Harvest the cells and wash with PBS.

    • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

    • Treat the cells with RNase A to degrade RNA and prevent its staining.

    • Stain the cellular DNA with PI.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of individual cells is measured, and a histogram is generated. The percentage of cells in each phase of the cell cycle is quantified based on the fluorescence intensity of the PI stain.

Apoptosis Assay using Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][19][24][25][26]

  • Reagents and Materials: Cancer cell line, test compound, Annexin V conjugated to a fluorescent dye (e.g., FITC), Propidium Iodide (PI), and Annexin V binding buffer.

  • Procedure:

    • Treat cells with the test compound to induce apoptosis.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis: The flow cytometer distinguishes between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

cluster_0 Apoptosis Induction by Thiadiazole Derivatives Thiadiazole Derivative Thiadiazole Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Thiadiazole Derivative->Target Protein (e.g., Kinase) Inhibits Signaling Cascade Inhibition Signaling Cascade Inhibition Target Protein (e.g., Kinase)->Signaling Cascade Inhibition Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase Signaling Cascade Inhibition->Bax/Bcl-2 Ratio Increase Caspase Activation Caspase Activation Bax/Bcl-2 Ratio Increase->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis cluster_1 Experimental Workflow for Cell Cycle Analysis A Cell Culture and Treatment B Cell Harvesting and Washing A->B C Fixation with Ethanol B->C D RNase Treatment C->D E DNA Staining (Propidium Iodide) D->E F Flow Cytometry Analysis E->F G Data Interpretation (G0/G1, S, G2/M phases) F->G cluster_2 PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Thiadiazole Derivative Thiadiazole Derivative Thiadiazole Derivative->PI3K Inhibits

References

A Head-to-Head Comparison of 5-Substituted-1,3,4-Thiadiazole-2-Carboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various 5-substituted-1,3,4-thiadiazole-2-carboxamides. The following sections detail their anticancer, antimicrobial, and carbonic anhydrase inhibitory activities, supported by experimental data and methodologies.

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[1] The mesoionic character of this five-membered heterocycle allows for favorable interactions with biological targets.[1][2] Among these derivatives, 5-substituted-1,3,4-thiadiazole-2-carboxamides have emerged as a promising class of compounds with significant therapeutic potential. This guide offers a head-to-head comparison of their performance in key biological assays.

Anticancer Activity

Several 5-substituted-1,3,4-thiadiazole-2-carboxamides have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of crucial signaling pathways, such as the c-Met kinase pathway, or enzymes like carbonic anhydrase IX (CAIX), which are overexpressed in many tumors and contribute to their progression.[3][4][5]

Comparative Efficacy of Anticancer 1,3,4-Thiadiazole-2-Carboxamides
Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
51am Thiazole derivativeMKN-45 (Gastric)Not specified (potent inhibitor)[3]
51aa 3-Fluoro, 4-Fluoro-phenyl-0.0156[2]
51ab 3-Fluoro, 3-Fluoro-phenyl-0.0232[2]
51ac 3-Fluoro, 2-Fluoro-phenyl-0.0185[2]
51ad 3-Fluoro, 4-Chloro-phenyl-0.0178[2]
51ae 3-Fluoro, 3-Chloro-phenyl-0.0234[2]
4e 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamideMCF-7 (Breast)5.36 (µg/mL)[5]
4i 5-(4-chlorophenyl)-N-benzylpiperidine-1-carboxamideMCF-7 (Breast)2.32 (µg/mL)[5]
5c N-(4-ethylphenyl)-2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazole-4-carboxamideMCF-7 (Breast)5.72 (µg/mL)[5]
5e N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazole-4-carboxamideMCF-7 (Breast)3.77 (µg/mL)[5]
Compound 20b Thiophen-2-ylHepG-2 (Liver)4.37[3]
Compound 20b Thiophen-2-ylA-549 (Lung)8.03[3]
Diazene derivative 2 DiazeneMCF-7 (Breast)1.18[6]
Diazene derivative 2 DiazeneCaco2 (Colon)5.28[6]
Diazene derivative 2 DiazeneHepG-2 (Liver)7.15[6]
Carbohydrazide coumarin 18 CoumarinCaco2 (Colon)2.00[6]
Carbohydrazide coumarin 18 CoumarinHepG-2 (Liver)12.30[6]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 5-substituted-1,3,4-thiadiazole-2-carboxamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Thiadiazole Derivatives Cell_Seeding->Compound_Treatment 24h Incubation MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition 48-72h Incubation Formazan_Formation Incubate (Formazan Crystal Formation) MTT_Addition->Formazan_Formation 3-4h Incubation Solubilization Dissolve Crystals (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

Experimental workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway: c-Met Inhibition

The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in many cancers.[5] Several 5-substituted-1,3,4-thiadiazole-2-carboxamides have been designed as c-Met inhibitors.

cMet_Signaling_Pathway cluster_pathway c-Met Signaling Pathway and Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Thiadiazole 5-Substituted-1,3,4-thiadiazole -2-carboxamide Thiadiazole->cMet Inhibits Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival RAS_MAPK->Survival Invasion Invasion STAT->Invasion

Inhibition of the c-Met signaling pathway by 5-substituted-1,3,4-thiadiazole-2-carboxamides.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1] Carboxamide derivatives have shown promising activity against a range of bacterial and fungal strains.

Comparative Efficacy of Antimicrobial 1,3,4-Thiadiazole-2-Carboxamides
Compound ID5-SubstituentMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Compound III VariesFungal strainsGood activity at 1 and 0.5 mg/mL-[1]
Compound IV VariesFungal strainsGood activity at 1 and 0.5 mg/mL-[1]
Compound 4a S-alkylStaphylococcus aureusHigh-[8]
Compound 8c S-alkylStaphylococcus aureusHigh-[8]
Compound 4a S-alkylBacillus subtilisHigh-[8]
Compound 8c S-alkylBacillus subtilisHigh-[8]
Compound 32f BenzimidazoleEscherichia coli-< 0.97[9]
Compound 32i BenzimidazoleEscherichia coli-< 0.97[9]

Note: The term "High" for the zone of inhibition indicates significant activity as reported in the study, but a specific numerical value was not provided. MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

The antimicrobial activity is often evaluated using the agar well diffusion method.

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.

  • Inoculation: The solidified agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_workflow Agar Well Diffusion Workflow Prepare_Agar Prepare and Sterilize Agar Plates Inoculate_Plate Inoculate with Microorganism Prepare_Agar->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound Add Test Compound to Wells Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Workflow for antimicrobial susceptibility testing using the agar well diffusion method.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[10] Certain 5-substituted-1,3,4-thiadiazole-2-carboxamides have been identified as potent inhibitors of specific CA isoforms, particularly the tumor-associated CAIX.[4]

Comparative Efficacy of Carbonic Anhydrase Inhibitors
Compound ID5-SubstituentCA IsoformIC50 (nM)Reference
Mono-substituted compounds BenzylhCA II16.7 (best)[10]
Compound 7i ThiazolidinoneCA402[11]

Note: hCA refers to human carbonic anhydrase.

Signaling Pathway: Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[4] It plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in the acidic tumor microenvironment.[12] Inhibition of CAIX can disrupt this pH regulation, leading to cancer cell death.

CAIX_Signaling_Pathway cluster_pathway Role of CAIX in Tumor Microenvironment and Inhibition cluster_reaction Extracellular Space cluster_cellular_effects Intracellular Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CAIX_Gene CAIX Gene HIF1a->CAIX_Gene Activates Transcription CAIX CAIX Enzyme CAIX_Gene->CAIX Expression Thiadiazole 5-Substituted-1,3,4-thiadiazole -2-carboxamide Thiadiazole->CAIX Inhibits CO2 CO2 + H2O HCO3 HCO3- + H+ CO2->HCO3 Catalyzed by CAIX pH_Regulation Intracellular pH Regulation (Alkalinization) HCO3->pH_Regulation Transport into cell Survival Cell Survival and Proliferation pH_Regulation->Survival

Inhibition of Carbonic Anhydrase IX (CAIX) by 5-substituted-1,3,4-thiadiazole-2-carboxamides in the tumor microenvironment.

This guide provides a comparative overview of the biological activities of several 5-substituted-1,3,4-thiadiazole-2-carboxamides. The presented data highlights their potential as anticancer, antimicrobial, and carbonic anhydrase inhibiting agents. Further research, including direct head-to-head comparative studies and in vivo experiments, is warranted to fully elucidate their therapeutic potential and structure-activity relationships.

References

Assessing the Selectivity of 1,3,4-Thiadiazole Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad pharmacological potential, including anticancer activity.[1][2] This guide provides a comparative analysis of the selectivity of 5-aryl-1,3,4-thiadiazole derivatives, specifically focusing on compounds that have demonstrated a higher cytotoxic effect on cancer cells compared to normal cells. Due to the limited public data on 5-Chloro-1,3,4-thiadiazole-2-carboxamide, this guide will focus on closely related and well-studied derivatives, particularly 5-(4-chlorophenyl)-1,3,4-thiadiazole compounds, to illustrate the principles of selectivity.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of 1,3,4-thiadiazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard measure of cytotoxicity. A lower IC50 value indicates higher potency. The selectivity of a compound is assessed by comparing its IC50 value against cancer cell lines to that against normal cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is desirable as it indicates a wider therapeutic window.

A study on a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives provides valuable data on their selective cytotoxicity.[3][4] The table below summarizes the IC50 values for two of the most potent derivatives from this series, compound 4e (N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide) and compound 4i (2-(4-benzylpiperidin-1-yl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide), against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, as well as a normal mammalian cell line (Vero). 5-Fluorouracil (5-FU), a commonly used chemotherapy drug, is included for comparison.[3][4]

CompoundCell LineIC50 (µg/mL) ± SDSelectivity Index (SI) vs. MCF-7Selectivity Index (SI) vs. HepG2
Compound 4e MCF-7 (Breast Cancer)2.34 ± 0.1118.8-
HepG2 (Liver Cancer)3.13 ± 0.15-14.1
Vero (Normal)44.00 ± 2.10
Compound 4i MCF-7 (Breast Cancer)3.48 ± 0.1712.6-
HepG2 (Liver Cancer)4.25 ± 0.21-10.4
Vero (Normal)44.00 ± 2.10
5-Fluorouracil (5-FU) MCF-7 (Breast Cancer)6.80 ± 0.34Not Applicable-
HepG2 (Liver Cancer)Not Reported-Not Reported

Data sourced from El-Masry, et al.[3][4]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Studies on selective 1,3,4-thiadiazole derivatives indicate that their cytotoxic effect is often mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][3][4]

Apoptosis Induction

Apoptosis is a crucial pathway for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process. This family includes anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; an increased Bax/Bcl-2 ratio promotes apoptosis.[5][6] Treatment of cancer cells with compounds like 4e and 4i has been shown to significantly increase the Bax/Bcl-2 ratio, leading to the activation of caspases (such as caspase 9) and subsequent apoptotic cell death.[3][4]

G cluster_0 1,3,4-Thiadiazole Derivative cluster_1 Cancer Cell Compound Compound 4e / 4i Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes cytochrome c release Caspase9 Caspase 9 Mitochondrion->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Apoptosis Induction Pathway

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest in cancer cells.[3][4] For instance, treatment with compounds 4e and 4i led to an accumulation of cells in the S and G2/M phases of the cell cycle in HepG2 and MCF-7 cells, respectively.[3][4] This disruption of the normal cell cycle progression prevents cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the selectivity of 1,3,4-thiadiazole derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., Vero) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µg/mL) and incubated for a further 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add test compound (various concentrations) incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Remove medium & add DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Experimental Workflow for MTT Assay

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[7][8][9]

  • Cell Treatment: Cells are treated with the IC50 concentration of the test compound for 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.

Apoptosis Assessment (Bax/Bcl-2 Ratio)

The expression levels of Bax and Bcl-2 proteins can be quantified using methods such as Western blotting or flow cytometry.[10]

  • Cell Lysis: Following treatment with the test compound, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., Bradford assay).

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.

  • Densitometry: The intensity of the protein bands is quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated.

Conclusion

The available data on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrate their potential as selective anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells at concentrations that are significantly less toxic to normal cells highlights the therapeutic promise of the 1,3,4-thiadiazole scaffold. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential and safety profile of these compounds. Structure-activity relationship studies will also be crucial in optimizing the selectivity and potency of this class of molecules for future drug development.[11][12]

References

Benchmarking Antimicrobial Potency: A Comparative Guide for 5-Chloro-1,3,4-thiadiazole-2-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potency of derivatives of 5-Chloro-1,3,4-thiadiazole-2-carboxamide against standard antibiotics. Due to a lack of publicly available data on the specific antimicrobial activity of this compound, this guide focuses on structurally related 1,3,4-thiadiazole derivatives containing either a chloro-substituent or a carboxamide moiety. The data presented here is collated from various scientific studies and is intended to serve as a reference for researchers engaged in the discovery and development of novel antimicrobial agents.

The 1,3,4-thiadiazole scaffold is a key heterocyclic moiety that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Derivatives of 1,3,4-thiadiazole have shown promise as potent agents against a range of pathogenic microbes.[4][5][6]

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of various 1,3,4-thiadiazole derivatives from different studies, compared with standard antibiotics. The data is presented as the diameter of the zone of inhibition in millimeters (mm) or as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/AntibioticOrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Thiadiazole Derivative 1 Staphylococcus aureus22-[1]
(5-(4-Chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine)Streptococcus spp.18-[1]
Escherichia coli16-[1]
Klebsiella spp.14-[1]
Candida albicans20-[1]
Thiadiazole Derivative 4c Staphylococcus aureus25-[2]
(A 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative)Bacillus subtilis23-[2]
Klebsiella pneumoniae19-[2]
Thiadiazole Derivative 8c Staphylococcus aureus26-[2]
(A 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative)Bacillus subtilis24-[2]
Klebsiella pneumoniae20-[2]
Ciprofloxacin (Standard) Staphylococcus aureus28-[2]
Bacillus subtilis27-[2]
Klebsiella pneumoniae22-[2]
Various 1,3,4-thiadiazole derivatives Staphylococcus epidermidis-31.25[4]
Micrococcus luteus-15.63[4]

Note: The specific structures of derivatives 4c and 8c are detailed in the cited reference. The data presented is for illustrative purposes and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The antimicrobial activity of the 1,3,4-thiadiazole derivatives cited in this guide was primarily evaluated using the agar well diffusion method. This is a standard and widely used technique for preliminary screening of new antimicrobial agents.

Agar Well Diffusion Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Typically, bacterial or fungal colonies are suspended in sterile saline or broth to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds and Controls: A defined volume of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to the wells. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone (negative control) are also added to separate wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the agar well diffusion method used to assess antimicrobial potency.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum B Prepare Mueller-Hinton Agar Plates C Prepare Test Compound and Control Solutions D Inoculate Agar Plates with Microorganism B->D F Add Test Compounds and Controls to Wells C->F E Create Wells in the Agar D->E E->F G Incubate Plates under Optimal Conditions F->G H Measure Zone of Inhibition (mm) G->H I Compare with Standard Antibiotic H->I

Caption: Workflow of the Agar Well Diffusion Method.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is not extensively documented, the antimicrobial activity of the broader 1,3,4-thiadiazole class is often attributed to the inhibition of essential enzymes in pathogenic microorganisms. The diverse biological activities of these compounds stem from the unique electronic and structural properties of the thiadiazole ring.[4][5] Further research, including molecular docking studies, can help elucidate the specific molecular targets and signaling pathways affected by these compounds.

The following diagram provides a hypothetical representation of a potential mechanism of action, where the thiadiazole derivative inhibits a key microbial enzyme.

Mechanism_of_Action cluster_pathway Microbial Metabolic Pathway cluster_outcome Outcome Substrate Substrate Enzyme Key Microbial Enzyme Substrate->Enzyme Binds to Product Essential Product Growth_Inhibition Inhibition of Microbial Growth Enzyme->Product Catalyzes Inhibition Inhibition Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Inhibition Inhibition->Enzyme

Caption: Potential Mechanism of Antimicrobial Action.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Chloro-1,3,4-thiadiazole-2-carboxamide, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal activities, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This compound should be handled in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Table 1: Personal Protective Equipment (PPE) Specifications

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Hazard Identification and Summary

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Irritation: Causes serious eye and skin irritation.[1][2][3]

  • Respiratory Issues: May cause respiratory irritation.[1][3]

Due to these potential hazards, this compound must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted systematically to ensure safety and regulatory compliance. This involves meticulous segregation, containment, labeling, and transfer of the waste.

Experimental Protocol: Waste Segregation and Containment

  • Designate a Waste Container: Select a clearly labeled, leak-proof container that is compatible with chlorinated organic compounds. The original product container, if in good condition, is a suitable choice.

  • Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date when the first waste was added to the container.[4]

  • Segregate Waste:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and wipes, in the designated hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

    • Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glassware, in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent. The cleaning solvent must also be collected and disposed of as hazardous waste.

    • Clean the work area with soap and water.

  • Storage Pending Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a labeled container for disposal. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Clean the Area: After the bulk of the spill has been removed, decontaminate the area with an appropriate solvent, followed by a thorough cleaning with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Flush the affected skin and hair with running water and soap. If irritation occurs, seek medical attention.[1]

  • Inhalation: If fumes or dust are inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3]

  • Ingestion: Immediately give a glass of water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the material a solid, liquid, or sharp? B->C D Solid Waste Container (Labeled 'Hazardous Waste') C->D Solid E Liquid Waste Container (Labeled 'Hazardous Waste') C->E Liquid F Sharps Container (Labeled 'Hazardous Waste') C->F Sharp G Store in Designated Hazardous Waste Area D->G E->G F->G H Contact EHS for Pickup and Final Disposal G->H I End H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-1,3,4-thiadiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-1,3,4-thiadiazole-2-carboxamide was found. The following guidance is based on the general properties and hazards of structurally similar thiadiazole derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Thiadiazole derivatives, as a class of compounds, may exhibit a range of biological activities and potential hazards.[1][2][3] Based on data from similar compounds, this compound should be treated as a potentially hazardous substance. Potential hazards may include acute toxicity if swallowed, inhaled, or in contact with skin, as well as skin, eye, and respiratory irritation.[4][5][6][7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required if handled in a fume hoodLab Coat
Reaction and Work-up Chemical Fume HoodChemical-resistant Gloves (e.g., nitrile, neoprene)Safety Goggles and Face ShieldNot generally required if handled in a fume hoodLab Coat, appropriate footwear
Spill Cleanup Evacuate and Ventilate AreaChemical-resistant Gloves (e.g., nitrile, neoprene)Safety Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant suit or apron

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.

1. Preparation:

  • Ensure the work area within a designated chemical fume hood is clean and uncluttered.[5]

  • Verify that a calibrated eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary equipment and reagents before handling the compound.[5]

  • Ensure all personnel are wearing the appropriate PPE as outlined in the table above.[9]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[4][5]

  • Use dedicated, non-sparking tools (e.g., spatulas) to handle the solid compound.[4][5]

  • Handle the solid carefully to avoid creating dust.[5]

3. Dissolution and Reaction:

  • When dissolving the solid, add it slowly to the solvent within the fume hood to prevent splashing.[5]

  • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[4][5]

  • Continuously monitor the reaction to ensure it is proceeding as expected.[4]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

  • Decontaminate all surfaces and equipment that have come into contact with the compound.[5]

  • Remove and properly dispose of contaminated PPE.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][8]

Spill Response

  • Evacuate the immediate area.

  • Wear appropriate PPE as outlined in the PPE table for spill cleanup.[4]

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4][6]

  • For large spills, contact your institution's environmental health and safety department immediately.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[4][9]

1. Waste Collection:

  • Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed container.[5][9]

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

3. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[5]

  • Follow all local, state, and federal regulations for chemical waste disposal.[5]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare work area in fume hood check_safety Check safety equipment (eyewash, shower) prep_area->check_safety don_ppe Don appropriate PPE check_safety->don_ppe weigh Weighing and Transfer (in fume hood) don_ppe->weigh Proceed to handling dissolve Dissolution and Reaction (in fume hood) weigh->dissolve decontaminate Decontaminate surfaces and equipment dissolve->decontaminate After experiment completion wash_hands Wash hands and exposed skin decontaminate->wash_hands dispose_ppe Dispose of contaminated PPE wash_hands->dispose_ppe collect_waste Collect waste in labeled container dispose_ppe->collect_waste store_waste Store waste in designated area collect_waste->store_waste dispose_waste Dispose via licensed company store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.